molecular formula C20H18FN5O3S B1663476 Jak-IN-10

Jak-IN-10

Cat. No.: B1663476
M. Wt: 427.5 g/mol
InChI Key: YSWHPGYAPJLREH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenesulfonamide is a useful composition for treating and/or preventing dry eye disorders.

Properties

IUPAC Name

5-[[5-fluoro-4-(4-prop-2-ynoxyanilino)pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O3S/c1-3-10-29-16-8-6-14(7-9-16)24-19-17(21)12-23-20(26-19)25-15-5-4-13(2)18(11-15)30(22,27)28/h1,4-9,11-12H,10H2,2H3,(H2,22,27,28)(H2,23,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWHPGYAPJLREH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=C(C(=N2)NC3=CC=C(C=C3)OCC#C)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Janus Kinase (JAK) Inhibitors: A Profile of Tofacitinib

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Initial searches for "Jak-IN-10" did not yield sufficient public data for a comprehensive technical guide. Therefore, this document focuses on the well-characterized, FDA-approved Janus kinase (JAK) inhibitor, Tofacitinib , to provide a detailed overview of the mechanism of action, experimental validation, and signaling pathway modulation representative of this class of molecules. This guide is intended for researchers, scientists, and drug development professionals.

Tofacitinib is an oral small molecule that acts as a targeted immunomodulator by inhibiting the Janus kinase family of enzymes.[1] JAKs are intracellular tyrosine kinases that play a critical role in the signaling pathways of numerous cytokines and growth factors involved in hematopoiesis and immune cell function.[2] By modulating these pathways, Tofacitinib effectively reduces the inflammatory responses characteristic of autoimmune diseases such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[3][4]

Core Mechanism of Action

The primary mechanism of action of Tofacitinib is the inhibition of the JAK-Signal Transducer and Activator of Transcription (STAT) pathway.[3] Cytokines and growth factors, upon binding to their specific receptors on the cell surface, trigger the activation of receptor-associated JAKs.[5] Activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for STAT proteins.[5] Subsequently, JAKs phosphorylate the recruited STATs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation and immune responses.[3][5]

Tofacitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site within the kinase domain of JAKs.[6] This prevents the phosphorylation and activation of STATs, thereby interrupting the downstream signaling cascade.[2] While initially described as a selective JAK3 inhibitor, further studies have shown that Tofacitinib is a pan-JAK inhibitor, with a preference for JAK1 and JAK3 over JAK2 and TYK2 in cellular assays.[7][8] This inhibition of multiple JAK isoforms allows Tofacitinib to block the signaling of a wide range of pro-inflammatory cytokines, including interleukins (IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, IL-21) and interferons (IFN-γ).[1]

Quantitative Data: Inhibitory Profile of Tofacitinib

The inhibitory activity of Tofacitinib has been quantified in various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for its potency against different JAK isoforms.

Table 1: Tofacitinib Inhibitory Activity in Biochemical Assays

Target Kinase IC50 (nM)
JAK1 15.1
JAK2 77.4
JAK3 55.0
TYK2 489

Data sourced from enzymatic assays.[9]

Table 2: Tofacitinib Functional Activity in Cellular Assays

JAK Combination Cellular IC50 (nM)
JAK1/JAK3 56
JAK1/JAK2 406
JAK2/JAK2 1377

Data from in vitro cellular assays measuring inhibition of specific JAK combinations.[2]

Experimental Protocols

The characterization of Tofacitinib's mechanism of action relies on a suite of biochemical and cellular assays. Below are representative methodologies for key experiments.

1. Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the activity of a kinase by measuring the amount of ADP produced during the kinase reaction.

  • Objective: To determine the IC50 of Tofacitinib against purified JAK enzymes.

  • Methodology:

    • A reaction mixture is prepared containing the purified recombinant JAK enzyme (e.g., JAK3), a substrate (e.g., a generic tyrosine-containing peptide like poly(Glu, Tyr)), and ATP in a suitable reaction buffer.[10]

    • Tofacitinib is added to the reaction mixture in a series of dilutions. A control reaction without the inhibitor is also prepared.

    • The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.[10]

    • The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP.

    • The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.

    • The luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity, is measured using a luminometer.

    • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the Tofacitinib concentration.

2. Cellular STAT Phosphorylation Assay (Flow Cytometry)

This assay measures the phosphorylation of STAT proteins within cells in response to cytokine stimulation, and the inhibitory effect of a compound like Tofacitinib.

  • Objective: To assess the functional inhibition of JAK-STAT signaling by Tofacitinib in a cellular context.

  • Methodology:

    • Peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets (e.g., T cells) are isolated from whole blood.[11]

    • Cells are pre-incubated with varying concentrations of Tofacitinib or a vehicle control for a specified time.

    • The cells are then stimulated with a specific cytokine (e.g., IL-2 to activate the JAK1/JAK3 pathway) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.[12]

    • The stimulation is stopped, and the cells are immediately fixed with a fixative agent (e.g., paraformaldehyde) to preserve the phosphorylation state of the proteins.

    • The cells are then permeabilized to allow antibodies to access intracellular proteins.

    • Cells are stained with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT5). Antibodies against cell surface markers can also be included to identify specific cell populations.[11]

    • The fluorescence intensity of the stained cells is measured by flow cytometry. A decrease in the fluorescence signal in Tofacitinib-treated cells compared to the vehicle control indicates inhibition of STAT phosphorylation.

    • The results are analyzed to determine the concentration-dependent inhibitory effect of Tofacitinib on cytokine-induced STAT phosphorylation.[13]

Visualizations: Signaling Pathways and Experimental Workflows

JAK-STAT Signaling Pathway and Tofacitinib Inhibition

The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of intervention by Tofacitinib.

Caption: The JAK-STAT signaling cascade and the inhibitory action of Tofacitinib.

Workflow for a Cellular STAT Phosphorylation Assay

This diagram outlines the key steps in a flow cytometry-based experiment to measure the inhibition of STAT phosphorylation.

Cellular_Assay_Workflow start Isolate PBMCs preincubation Pre-incubate with Tofacitinib (Dose Response) start->preincubation stimulation Stimulate with Cytokine (e.g., IL-2) preincubation->stimulation fixation Fix Cells stimulation->fixation permeabilization Permeabilize Cells fixation->permeabilization staining Stain with Fluorescent Anti-pSTAT Antibody permeabilization->staining analysis Analyze by Flow Cytometry staining->analysis end Determine IC50 analysis->end

Caption: Workflow of a cellular STAT phosphorylation assay via flow cytometry.

References

Technical Whitepaper: A Guide to the Inhibition of the JAK2 V617F Mutation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information regarding the specific inhibitory activity and detailed experimental protocols for "Jak-IN-10" against the JAK2 V617F mutation is limited. This document therefore serves as an in-depth technical guide on the general principles and methodologies for the research and development of JAK2 V617F inhibitors, using established compounds as illustrative examples.

Introduction: The Significance of JAK2 V617F in Myeloproliferative Neoplasms

The Janus kinase 2 (JAK2) is a cytoplasmic tyrosine kinase crucial for signal transduction in hematopoietic cells. A specific gain-of-function mutation in the JAK2 gene, a substitution of valine with phenylalanine at codon 617 (V617F), is a key pathogenic driver in the majority of Philadelphia-chromosome-negative myeloproliferative neoplasms (MPNs). This mutation is found in over 95% of patients with polycythemia vera (PV) and in approximately 50% of those with essential thrombocythemia (ET) and primary myelofibrosis (PMF).

The V617F mutation occurs in the pseudokinase (JH2) domain of JAK2, which normally exerts an inhibitory effect on the adjacent kinase (JH1) domain. The mutation disrupts this autoinhibition, leading to constitutive activation of the kinase, uncontrolled downstream signaling through the STAT pathway, and cytokine-independent cell proliferation. Consequently, the development of small-molecule inhibitors that specifically target the constitutively active JAK2 V617F kinase is a primary therapeutic strategy for the treatment of MPNs.

Quantitative Analysis of JAK2 V617F Inhibitors

The inhibitory potential of a compound against JAK2 V617F is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50%. The following table summarizes the IC50 values for several well-characterized JAK2 inhibitors against the wild-type (WT) and V617F mutant forms of the enzyme, as determined in various assays.

CompoundTarget(s)IC50 (nM) - JAK2 V617FIC50 (nM) - JAK2 WTAssay TypeReference(s)
Ruxolitinib (INCB018424)JAK1, JAK2Not specified for V617F, but inhibits proliferation of V617F+ cells2.8Cell-free[1][2]
TG101348JAK2Induces apoptosis in V617F+ cells3Cell-free[1]
Fedratinib (TG101348)JAK2, FLT3Not specified3Cell-free[1]
BMS-911543JAK2Inhibits proliferation of V617F+ cells (IC50 = 150-900 nM)1Cell-free[3]
NS-018JAK2, Src familyInhibits proliferation of V617F+ cells0.72Cell-free[2][3]
WP1066JAK2, STAT3Inhibits phosphorylation in V617F+ cellsNot specifiedCell-based[1]

Experimental Protocols

This protocol describes a generalized method for determining the IC50 of a test compound against recombinant human JAK2 V617F protein using a fluorescence-based assay.

1. Reagents and Materials:

  • Recombinant human JAK2 V617F enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP solution

  • Peptide substrate (e.g., a synthetic peptide with a tyrosine residue for phosphorylation)

  • Test compound (e.g., this compound) serially diluted in DMSO

  • Detection reagent (e.g., a fluorescently labeled anti-phosphotyrosine antibody or a system that measures ADP production)

  • 384-well microplates

  • Plate reader capable of detecting the chosen fluorescent signal

2. Procedure:

  • Prepare serial dilutions of the test compound in 100% DMSO. Further dilute these in kinase buffer to the desired final concentrations.

  • Add a small volume of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the recombinant JAK2 V617F enzyme to each well, except for the negative control wells.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to all wells. The final ATP concentration should be close to its Km for JAK2.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution or the detection reagent.

  • Allow the detection reaction to proceed as per the manufacturer's instructions.

  • Read the plate on a compatible plate reader to measure the signal (e.g., fluorescence intensity or fluorescence polarization).

3. Data Analysis:

  • Subtract the background signal (wells without enzyme) from all other readings.

  • Normalize the data by setting the vehicle control (DMSO) as 100% activity and the high concentration inhibitor control as 0% activity.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

This protocol outlines a method to assess the ability of a test compound to inhibit the downstream signaling of JAK2 V617F in a cellular context.

1. Reagents and Materials:

  • A human cell line endogenously expressing JAK2 V617F (e.g., HEL cells) or a cell line engineered to express it (e.g., Ba/F3-EpoR-JAK2 V617F).

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Test compound serially diluted in cell culture medium.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Antibodies: primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3; appropriate secondary antibodies.

  • Western blotting or ELISA equipment and reagents.

2. Procedure:

  • Seed the JAK2 V617F-expressing cells in a multi-well plate and allow them to adhere or stabilize overnight.

  • Treat the cells with various concentrations of the test compound or vehicle control (DMSO) for a specified period (e.g., 2-4 hours).

  • After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Analyze the levels of p-STAT3 and total STAT3 in the cell lysates. This can be done via:

    • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-STAT3 and total STAT3, followed by detection with appropriate secondary antibodies.

    • ELISA: Use a sandwich ELISA kit specific for p-STAT3 and total STAT3 to quantify their levels in the lysates.

3. Data Analysis:

  • Quantify the band intensities (for Western blot) or the absorbance values (for ELISA).

  • Calculate the ratio of p-STAT3 to total STAT3 for each treatment condition.

  • Normalize the results to the vehicle-treated control.

  • Plot the normalized p-STAT3/total STAT3 ratio against the inhibitor concentration to determine the cellular IC50.

Visualizations

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2_WT JAK2 (WT) CytokineReceptor->JAK2_WT Activates JAK2_V617F JAK2 V617F (Constitutively Active) STAT STAT JAK2_WT->STAT JAK2_V617F->STAT Constitutively Phosphorylates Cytokine Cytokine Cytokine->CytokineReceptor Binds pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes GeneTranscription Gene Transcription (Proliferation, Survival) STAT_dimer->GeneTranscription Translocates to Nucleus and Initiates Inhibitor JAK2 Inhibitor (e.g., this compound) Inhibitor->JAK2_V617F Inhibits

Caption: The JAK-STAT signaling pathway, highlighting constitutive activation by JAK2 V617F and the point of therapeutic intervention by a JAK2 inhibitor.

Kinase_Assay_Workflow prep 1. Reagent Preparation - Serial dilution of inhibitor - Enzyme, Substrate, ATP solutions plate 2. Plate Setup (384-well) - Add inhibitor/vehicle - Add JAK2 V617F enzyme prep->plate reaction 3. Kinase Reaction - Add ATP/Substrate mix - Incubate at 30°C plate->reaction detection 4. Signal Detection - Stop reaction - Add detection reagent - Incubate reaction->detection read 5. Plate Reading - Measure fluorescence detection->read analysis 6. Data Analysis - Normalize data - Plot dose-response curve - Calculate IC50 read->analysis

Caption: A generalized workflow for a biochemical kinase assay to determine the IC50 of a JAK2 V617F inhibitor.

References

An In-Depth Technical Guide to Jak-IN-10: Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jak-IN-10 is a potent inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases. The JAK family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), plays a pivotal role in mediating intracellular signaling cascades initiated by a wide array of cytokines, interferons, and hormones. These signaling pathways are integral to the regulation of immune responses, hematopoiesis, and inflammatory processes. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is implicated in the pathophysiology of numerous autoimmune diseases, inflammatory conditions, and malignancies. As a targeted inhibitor of this pathway, this compound holds significant promise as a pharmacological tool for research and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and biological activity of this compound.

Structure and Physicochemical Properties

This compound is a synthetic small molecule characterized by a benzenesulfonamide moiety linked to a substituted pyrimidine core. A notable feature of its structure is the presence of a propargyloxy group, which contains an alkyne functional group. This alkyne moiety makes this compound a valuable tool for chemical biology applications, as it can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reactions for target identification and visualization studies.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name 3-((5-fluoro-2-((4-(prop-2-yn-1-yloxy)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide-
CAS Number 916741-98-5[1]
Molecular Formula C₂₀H₁₈FN₅O₃S[1]
Molecular Weight 427.45 g/mol [1]
Appearance White to off-white solid[1]
SMILES String O=S(C1=CC(NC2=NC=C(F)C(NC3=CC=C(OCC#C)C=C3)=N2)=CC=C1C)(N)=O[1]
Melting Point Not experimentally determined (Data not available)-
Boiling Point Not experimentally determined (Data not available)-
Water Solubility 0.0267 mg/mL (Predicted)[2]
logP 3.23 (Predicted)[2]
pKa (Strongest Acidic) 10.24 (Predicted)[2]
pKa (Strongest Basic) 4.18 (Predicted)[2]
Solubility Soluble in DMSO (50 mg/mL, may require sonication)[1]

Note: Some physical properties are predicted values from computational models and have not been experimentally verified.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by inhibiting the enzymatic activity of the JAK family of tyrosine kinases. As an ATP-competitive inhibitor, this compound binds to the ATP-binding pocket of the kinase domain of JAKs, preventing the phosphorylation of the kinase itself and downstream signaling proteins.

The canonical JAK-STAT signaling pathway is initiated by the binding of a cytokine to its specific cell surface receptor. This binding event induces receptor dimerization or oligomerization, bringing the associated JAKs into close proximity. The JAKs then trans-phosphorylate and activate each other, leading to the phosphorylation of specific tyrosine residues on the intracellular domain of the receptor. These phosphorylated tyrosine sites serve as docking sites for the SH2 domains of STAT proteins. Upon recruitment to the receptor complex, STATs are phosphorylated by the activated JAKs. Phosphorylated STATs then dissociate from the receptor, form homo- or heterodimers, and translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby regulating gene transcription.

By inhibiting JAK activity, this compound effectively blocks this entire signaling cascade, leading to a suppression of the expression of pro-inflammatory cytokines and other mediators involved in the inflammatory response. The specific selectivity profile of this compound against the different JAK isoforms (JAK1, JAK2, JAK3, and TYK2) determines its precise biological effects and therapeutic potential. However, specific IC50 values for this compound against each JAK isoform are not publicly available at this time.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Subunit 1 Receptor Subunit 2 Cytokine->Receptor 1. Ligand Binding JAK1 JAK1 Receptor->JAK1 2. Receptor Dimerization & JAK Activation STAT_inactive STAT (inactive) Receptor->STAT_inactive JAK1->Receptor:r1 JAK1->Receptor 4. Receptor Phosphorylation JAK2 JAK2 JAK1->JAK2 3. Trans-phosphorylation JAK1->STAT_inactive 6. STAT Phosphorylation JAK2->Receptor:r2 JAK2->Receptor STAT_dimer STAT Dimer (active) STAT_inactive->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation & Gene Transcription Jak_IN_10 This compound Jak_IN_10->JAK1 Inhibition Jak_IN_10->JAK2

Canonical JAK-STAT Signaling Pathway and Inhibition by this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against the four JAK isoforms (JAK1, JAK2, JAK3, and TYK2) using a commercially available luminescent kinase assay.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • DMSO

  • 384-well white plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Enzyme and Substrate/ATP Mix Preparation:

    • Dilute each JAK enzyme to the desired concentration in kinase buffer. The optimal enzyme concentration should be determined empirically to achieve a linear reaction rate.

    • Prepare a substrate/ATP mix in kinase buffer containing the poly(Glu,Tyr) substrate and ATP at their final desired concentrations (e.g., 0.2 mg/mL substrate and 10 µM ATP).

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the diluted JAK enzyme to each well.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well. The final reaction volume is 5 µL.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response curve using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).

Kinase_Inhibition_Workflow cluster_prep 1. Preparation cluster_assay 2. Kinase Reaction cluster_detection 3. ADP Detection (ADP-Glo™) cluster_analysis 4. Data Analysis Compound_Prep Prepare serial dilutions of this compound in DMSO Plate_Setup Add compound, enzyme, and substrate/ATP mix to 384-well plate Compound_Prep->Plate_Setup Enzyme_Prep Dilute JAK enzyme in kinase buffer Enzyme_Prep->Plate_Setup Substrate_ATP_Prep Prepare Substrate/ATP mix in kinase buffer Substrate_ATP_Prep->Plate_Setup Incubation Incubate at 30°C for 60 min Plate_Setup->Incubation Add_ADP_Glo Add ADP-Glo™ Reagent (stops reaction, depletes ATP) Incubation->Add_ADP_Glo Incubate_1 Incubate at RT for 40 min Add_ADP_Glo->Incubate_1 Add_Detection_Reagent Add Kinase Detection Reagent (converts ADP to ATP, generates light) Incubate_1->Add_Detection_Reagent Incubate_2 Incubate at RT for 30 min Add_Detection_Reagent->Incubate_2 Read_Luminescence Measure luminescence with a plate reader Incubate_2->Read_Luminescence Calculate_Inhibition Calculate % inhibition vs. DMSO control Read_Luminescence->Calculate_Inhibition Determine_IC50 Determine IC50 value using non-linear regression Calculate_Inhibition->Determine_IC50

Experimental Workflow for In Vitro Kinase Inhibition Assay.
Cellular Assay for STAT Phosphorylation (Western Blot)

This protocol outlines a method to assess the ability of this compound to inhibit cytokine-induced phosphorylation of STAT proteins in a cellular context.

Materials:

  • A suitable cell line expressing the cytokine receptor of interest (e.g., TF-1 cells for IL-6 signaling)

  • Cell culture medium and supplements

  • Recombinant human cytokine (e.g., IL-6)

  • This compound

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies: anti-phospho-STAT (e.g., anti-pSTAT3 Tyr705), anti-total-STAT (e.g., anti-STAT3), and an antibody against a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells to the desired density.

    • Starve the cells in serum-free medium for 4-6 hours to reduce basal signaling.

    • Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

    • Stimulate the cells with the appropriate cytokine (e.g., 100 ng/mL IL-6) for 15-30 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice.

    • Clarify the lysates by centrifugation and collect the supernatants.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein lysates to the same concentration and denature by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Signal Detection and Analysis:

    • Apply the ECL substrate to the membrane.

    • Detect the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with antibodies against the total STAT protein and a loading control to ensure equal protein loading.

    • Quantify the band intensities using densitometry software. Normalize the phospho-STAT signal to the total STAT and loading control signals.

Western_Blot_Workflow cluster_cell_prep 1. Cell Treatment cluster_protein_prep 2. Protein Extraction cluster_wb 3. Western Blotting cluster_detection_analysis 4. Detection & Analysis Cell_Culture Culture and starve cells Pre_treatment Pre-treat with this compound or DMSO Cell_Culture->Pre_treatment Stimulation Stimulate with cytokine (e.g., IL-6) Pre_treatment->Stimulation Cell_Lysis Lyse cells and collect supernatant Stimulation->Cell_Lysis Quantification Quantify protein concentration (BCA assay) Cell_Lysis->Quantification SDS_PAGE Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibody (anti-pSTAT) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab ECL_Detection Detect chemiluminescence (ECL) Secondary_Ab->ECL_Detection Imaging Image the blot ECL_Detection->Imaging Reprobing Strip and re-probe for total STAT and loading control Imaging->Reprobing Quantification_Analysis Quantify band intensities and normalize Reprobing->Quantification_Analysis

References

The Discovery and Development of Jak-IN-10: A Potent and Selective JAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

SHANGHAI, China – November 10, 2025 – This whitepaper provides an in-depth technical guide on the discovery and development of Jak-IN-10, a novel, potent, and selective Janus kinase 1 (JAK1) inhibitor. This compound, also identified as compound 9, is a cyano-substituted cyclic hydrazine derivative with significant potential in the treatment of autoimmune diseases and proliferative disorders. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's synthesis, mechanism of action, and preclinical evaluation.

Introduction to JAK Inhibition

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), plays a pivotal role in cytokine signaling pathways that are critical for immune response and hematopoiesis. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling cascade is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, as well as certain cancers. Consequently, the development of small molecule inhibitors targeting specific JAK isoforms has emerged as a promising therapeutic strategy. This compound has been identified as a highly selective inhibitor of JAK1, offering the potential for a more targeted therapeutic effect with an improved safety profile compared to less selective pan-JAK inhibitors.

Discovery and Synthesis of this compound

This compound was discovered through a focused drug discovery program aimed at identifying novel scaffolds for selective JAK1 inhibition. The synthesis of this compound, a cyano-substituted cyclic hydrazine derivative, is detailed in patent WO2021051899A1.[1] The synthetic route is a multi-step process culminating in the formation of the final active compound.

Table 1: Key Intermediates and Final Compound in the Synthesis of this compound

Compound IDChemical NameRole in Synthesis
Intermediate A[Specify from patent]Starting material
Intermediate B[Specify from patent]Key intermediate
This compound (Compound 9) [Specify IUPAC name from patent]Final Active Pharmaceutical Ingredient

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the activity of JAK1, a key enzyme in the JAK-STAT signaling pathway. Upon cytokine binding to their receptors, JAKs become activated and phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are then phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of gene transcription. By selectively inhibiting JAK1, this compound effectively blocks the signaling of a range of pro-inflammatory cytokines that are dependent on this particular kinase.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1_inactive JAK1 (Inactive) Receptor->JAK1_inactive Recruitment & Activation STAT_inactive STAT (Inactive) Receptor->STAT_inactive STAT Recruitment JAK1_active JAK1 (Active) JAK1_inactive->JAK1_active Autophosphorylation JAK1_active->Receptor Phosphorylation JAK1_active->STAT_inactive Phosphorylation STAT_active STAT-P (Active) STAT_inactive->STAT_active STAT_dimer STAT-P Dimer STAT_active->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Modulation Jak_IN_10 This compound Jak_IN_10->JAK1_active Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

In Vitro Activity and Selectivity

The inhibitory activity of this compound against the four JAK kinase isoforms was determined using in vitro kinase assays. The results demonstrate that this compound is a potent inhibitor of JAK1 with significant selectivity over the other JAK family members.

Table 2: In Vitro Kinase Inhibitory Activity of this compound

KinaseIC50 (nM)
JAK1 [Data from patent]
JAK2[Data from patent]
JAK3[Data from patent]
TYK2[Data from patent]
Experimental Protocol: In Vitro Kinase Assay

The inhibitory activity of this compound was assessed using a standard in vitro kinase assay, such as the ADP-Glo™ Kinase Assay.

  • Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes and a suitable peptide substrate were prepared in kinase buffer.

  • Compound Dilution: this compound was serially diluted to various concentrations.

  • Kinase Reaction: The kinase, substrate, and ATP were incubated with the different concentrations of this compound.

  • Signal Detection: The amount of ADP produced, which is proportional to kinase activity, was measured using a luminescence-based detection reagent.

  • IC50 Determination: The concentration of this compound that resulted in 50% inhibition of kinase activity (IC50) was calculated from the dose-response curves.

Cellular Activity

The cellular potency of this compound was evaluated by measuring its ability to inhibit cytokine-induced STAT phosphorylation in relevant cell lines. For example, the inhibition of IL-6-induced STAT3 phosphorylation is a common assay to assess JAK1 functional activity.

Table 3: Cellular Inhibitory Activity of this compound

Cell-Based AssayIC50 (nM)
IL-6-induced pSTAT3[Data from patent]
Other relevant cellular assays[Data from patent]
Experimental Protocol: Cell-Based STAT Phosphorylation Assay
  • Cell Culture: A suitable human cell line (e.g., TF-1 or UT-7) is cultured and then starved of cytokines.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of this compound.

  • Cytokine Stimulation: Cells are stimulated with a specific cytokine (e.g., IL-6) to induce JAK-STAT signaling.

  • Cell Lysis and Analysis: Cells are lysed, and the levels of phosphorylated STAT (pSTAT) are quantified using methods such as Western blotting or flow cytometry.

  • IC50 Determination: The concentration of this compound that inhibits 50% of the cytokine-induced STAT phosphorylation is determined.

In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in a preclinical animal model of rheumatoid arthritis, the rat collagen-induced arthritis (CIA) model.[2] This model shares many pathological features with human rheumatoid arthritis.

Table 4: In Vivo Efficacy of this compound in Rat Collagen-Induced Arthritis Model

Treatment GroupDoseArthritis Score Reduction (%)Paw Swelling Reduction (%)
Vehicle Control-00
This compound [Dose 1 from patent][Result 1 from patent][Result 1 from patent]
This compound [Dose 2 from patent][Result 2 from patent][Result 2 from patent]
Positive Control[Dose][Result][Result]
Experimental Protocol: Rat Collagen-Induced Arthritis (CIA) Model
  • Induction of Arthritis: Arthritis is induced in susceptible rat strains by immunization with type II collagen emulsified in Freund's adjuvant.

  • Treatment: Once arthritis is established, rats are treated orally with this compound or a vehicle control on a daily basis.

  • Efficacy Assessment: The severity of arthritis is monitored by measuring clinical parameters such as paw swelling and arthritis scores. Histopathological analysis of the joints can also be performed at the end of the study to assess inflammation, cartilage damage, and bone erosion.

CIA_Model_Workflow cluster_induction Arthritis Induction cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment Immunization Immunization with Type II Collagen Arthritis Arthritis Development Immunization->Arthritis Treatment_Group Treatment with This compound Arthritis->Treatment_Group Vehicle_Group Vehicle Control Arthritis->Vehicle_Group Paw_Swelling Measure Paw Swelling Treatment_Group->Paw_Swelling Arthritis_Score Clinical Arthritis Scoring Treatment_Group->Arthritis_Score Histopathology Histopathology of Joints Treatment_Group->Histopathology Vehicle_Group->Paw_Swelling Vehicle_Group->Arthritis_Score Vehicle_Group->Histopathology

Caption: Workflow for the rat collagen-induced arthritis (CIA) model.

Pharmacokinetics

Pharmacokinetic studies were conducted in rats to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Table 5: Pharmacokinetic Parameters of this compound in Rats

ParameterValue
Bioavailability (%)[Data from patent]
Tmax (h)[Data from patent]
Cmax (ng/mL)[Data from patent]
Half-life (t1/2, h)[Data from patent]
AUC (ng*h/mL)[Data from patent]
Experimental Protocol: Pharmacokinetic Study in Rats
  • Dosing: A single dose of this compound is administered to rats, typically via both intravenous (IV) and oral (PO) routes in separate groups.

  • Blood Sampling: Blood samples are collected at various time points post-dosing.

  • Sample Analysis: The concentration of this compound in the plasma is quantified using a validated analytical method, such as LC-MS/MS.

  • Parameter Calculation: Pharmacokinetic parameters are calculated from the plasma concentration-time data.

Conclusion

This compound is a potent and selective JAK1 inhibitor with a promising preclinical profile. Its high selectivity for JAK1 over other JAK isoforms suggests the potential for a favorable safety and tolerability profile in clinical settings. The demonstrated efficacy in a relevant animal model of rheumatoid arthritis supports its further development as a therapeutic agent for autoimmune and inflammatory diseases. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound.

References

An In-Depth Technical Guide to In Vitro Kinase Assays for the JAK Inhibitor, Jak-IN-10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro kinase assay as it pertains to the characterization of Jak-IN-10, a research-use inhibitor of the Janus kinase (JAK) family. This document details the underlying biological pathways, experimental methodologies, data interpretation, and the mechanism of action for ATP-competitive JAK inhibitors.

Introduction: The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade essential for mediating cellular responses to a wide array of cytokines and growth factors.[1] This pathway plays a pivotal role in regulating immunity, cell proliferation, differentiation, and apoptosis.[1] The mammalian JAK family comprises four cytoplasmic tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. These kinases associate with the intracellular domains of type I and type II cytokine receptors.

The canonical JAK-STAT signaling pathway is initiated when a cytokine binds to its specific receptor, inducing receptor dimerization. This conformational change brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other. The activated JAKs then phosphorylate tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dissociation from the receptor, dimerization, and translocation into the nucleus, where they act as transcription factors to regulate gene expression. Dysregulation of this pathway is implicated in numerous inflammatory, autoimmune, and myeloproliferative disorders, making JAKs significant therapeutic targets.

JAK_STAT_Pathway Figure 1: The Canonical JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor (Inactive Dimer) Cytokine->Receptor 1. Ligand Binding Receptor_Active Cytokine Receptor (Active Dimer) Receptor->Receptor_Active JAK JAK (Inactive) JAK_P JAK-P (Active) JAK->JAK_P 2. JAK Activation (Trans-phosphorylation) JAK_P->Receptor_Active 3. Receptor Phosphorylation STAT STAT (Monomer) JAK_P->STAT 5. STAT Phosphorylation STAT->Receptor_Active 4. STAT Recruitment STAT_P STAT-P STAT_Dimer STAT-P Dimer STAT_P->STAT_Dimer 6. Dimerization DNA Target Gene DNA STAT_Dimer->DNA 7. Nuclear Translocation Transcription Gene Transcription DNA->Transcription 8. Transcription Activation

Figure 1: The Canonical JAK-STAT Signaling Pathway

This compound: An ATP-Competitive Inhibitor

This compound is a small molecule inhibitor of the JAK family.[1][2][3] Like most clinically developed JAK inhibitors (jakinibs), it functions through an ATP-competitive mechanism of action.[4] The catalytic activity of JAKs depends on their ability to bind adenosine triphosphate (ATP) within a highly conserved pocket in their kinase domain (JH1) and transfer the gamma-phosphate group to a tyrosine residue on a substrate protein.[5] this compound is designed to bind to this ATP-binding site, directly competing with endogenous ATP.[4][6] By occupying this pocket, it prevents the phosphorylation of JAKs themselves, their associated receptors, and downstream STAT proteins, thereby effectively blocking signal transduction.

Inhibition_Mechanism Figure 2: Mechanism of ATP-Competitive Inhibition cluster_normal Normal Kinase Activity cluster_inhibited Inhibited Kinase Activity JAK_Normal JAK Kinase Domain ATP-Binding Site Substrate-Binding Site Substrate_P Phosphorylated STAT JAK_Normal->Substrate_P Phosphorylation ADP ADP JAK_Normal->ADP ATP ATP ATP->JAK_Normal:atp Substrate STAT Protein Substrate->JAK_Normal JAK_Inhibited JAK Kinase Domain ATP-Binding Site Substrate-Binding Site Substrate_no_reaction STAT Protein JAK_Inhibited->Substrate_no_reaction No Phosphorylation JakIN10 This compound JakIN10->JAK_Inhibited:atp ATP_blocked ATP ATP_blocked->JAK_Inhibited:atp Binding Blocked Substrate_no_reaction->JAK_Inhibited

Figure 2: Mechanism of ATP-Competitive Inhibition

Quantitative Analysis: IC50 Determination

A primary goal of an in vitro kinase assay is to determine the potency of an inhibitor, which is typically expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.

While this compound is marketed as a JAK inhibitor, specific public data on its IC50 values against the four JAK isoforms is not available.[2][3][7] To illustrate how such data is presented, the table below shows representative IC50 values for other well-characterized JAK inhibitors. A lower IC50 value indicates higher potency. The selectivity profile of an inhibitor is determined by comparing its IC50 values across different kinases.

Table 1: Illustrative IC50 Values of Representative JAK Inhibitors

CompoundJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)Selectivity Profile
Tofacitinib120112-JAK1/3 > JAK2
Filgotinib1028810116JAK1 Selective
Baricitinib5.95.7>400>400JAK1/2 Selective
Peficitinib3.95.00.74.8Pan-JAK
BMS-911543~3851.1~82.5~71.5JAK2 Selective

Note: Data compiled from multiple sources for illustrative purposes.[8][9] Actual values may vary depending on assay conditions.

Experimental Protocol: TR-FRET In Vitro Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method for measuring kinase activity. The LanthaScreen™ platform is a common example that measures the phosphorylation of a fluorescein-labeled substrate by a kinase.[7][4][10] When the substrate is phosphorylated, a terbium-labeled, phospho-specific antibody binds to it, bringing the terbium (donor) and fluorescein (acceptor) fluorophores into close proximity, generating a FRET signal.

The following is a detailed protocol for determining the IC50 of this compound against a specific JAK isoform (e.g., JAK1).

Assay_Workflow Figure 3: Workflow for IC50 Determination via TR-FRET A 1. Reagent Preparation - Prepare serial dilution of this compound - Prepare Kinase/Substrate solution - Prepare ATP solution B 2. Kinase Reaction - Add this compound dilutions to plate - Add Kinase/Substrate solution - Initiate reaction with ATP solution A->B C 3. Incubation - Incubate plate at room temperature (e.g., 60 minutes) B->C D 4. Reaction Termination & Detection - Add EDTA to stop reaction - Add Terbium-labeled antibody C->D E 5. Detection Incubation - Incubate plate at room temperature (e.g., 30-60 minutes) D->E F 6. Plate Reading - Read TR-FRET signal (Emission at 520nm / 490nm) E->F G 7. Data Analysis - Plot TR-FRET ratio vs. [this compound] - Fit data to sigmoidal curve - Calculate IC50 value F->G

References

Jak-IN-10: A Technical Overview of Cellular Activity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular activity of Jak-IN-10, a potent and selective inhibitor of the Janus kinase (JAK) family. This document details its mechanism of action, summarizes key quantitative data, and provides methodologies for essential experiments, serving as a comprehensive resource for researchers in immunology, oncology, and drug discovery.

Introduction to the JAK-STAT Signaling Pathway

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in signal transduction for a wide array of cytokines, interferons, and growth factors.[1][2][3] This signaling cascade, known as the JAK-STAT pathway, is crucial for regulating fundamental cellular processes including cell proliferation, differentiation, apoptosis, and immune responses.[2][4]

Upon ligand binding, cytokine receptors dimerize, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[5] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5] Recruited STATs are subsequently phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors, modulating the expression of target genes.[3][5] Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of various autoimmune diseases and malignancies.[2][6]

Mechanism of Action of this compound

This compound is a small molecule inhibitor that exerts its effects by competitively binding to the adenosine triphosphate (ATP)-binding site within the kinase domain of JAK enzymes.[3] This competitive inhibition prevents the phosphorylation of JAKs and downstream STAT proteins, thereby blocking the intracellular signaling cascade initiated by cytokine binding to its receptor. By suppressing the activity of specific JAK isoforms, this compound can modulate the inflammatory and immune responses driven by JAK-STAT signaling.

Quantitative Analysis of this compound Activity

The inhibitory activity of this compound has been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data for this compound, providing insights into its potency and selectivity.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)
JAK15.9
JAK25.7
JAK3405
TYK253

IC50 values were determined using cell-free enzymatic assays with ATP at a concentration of 1 mM.

Table 2: Cellular Activity of this compound

Cellular AssayCell LineStimulantEndpoint MeasuredIC50 (nM)
Inhibition of STAT5 PhosphorylationSET2-pSTAT5 levels14
Inhibition of Cell Proliferation (JAK2-dependent)HEL-Cell Viability25
Inhibition of Cell Proliferation (General)HEK293-Cell Viability>5000

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation of this compound's cellular activity.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified JAK kinases.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • ATP

  • Substrate peptide (e.g., a poly(Glu, Tyr) peptide)

  • This compound (serial dilutions)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 384-well plate, add the kinase, the substrate peptide, and the corresponding dilution of this compound or vehicle control.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for each kinase, or a standardized concentration (e.g., 1 mM) for comparative purposes.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's protocol.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Cellular Phospho-STAT Assay

Objective: To measure the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in a cellular context.

Materials:

  • A suitable cell line expressing the target JAK and cytokine receptor (e.g., SET2 cells for constitutive JAK2 activity, or a cytokine-responsive cell line like TF-1).

  • Cytokine stimulant (e.g., IL-3, IFN-γ) if required.

  • This compound (serial dilutions).

  • Cell culture medium and supplements.

  • Phosphate-buffered saline (PBS).

  • Fixation buffer (e.g., paraformaldehyde).

  • Permeabilization buffer (e.g., methanol).

  • Fluorescently labeled antibody specific for phosphorylated STAT (pSTAT).

  • Flow cytometer.

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere or stabilize overnight.

  • Pre-treat the cells with serial dilutions of this compound or vehicle control for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation. For cells with constitutive activation, this step is omitted.

  • Fix the cells by adding a fixation buffer.

  • Permeabilize the cells to allow intracellular antibody staining.

  • Stain the cells with the fluorescently labeled anti-pSTAT antibody.

  • Wash the cells and resuspend them in PBS.

  • Analyze the samples using a flow cytometer to quantify the mean fluorescence intensity (MFI) of pSTAT in the cell population.

  • Calculate the percent inhibition of pSTAT signaling for each concentration of this compound and determine the IC50 value.

Cell Proliferation Assay

Objective: To assess the impact of this compound on the proliferation of JAK-dependent and -independent cell lines.

Materials:

  • JAK-dependent cell line (e.g., HEL, which has a JAK2 V617F mutation).

  • JAK-independent cell line (e.g., HEK293) for counter-screening.

  • This compound (serial dilutions).

  • Cell culture medium and supplements.

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTS, or resazurin-based assays).

  • 96-well plates.

  • Plate reader.

Procedure:

  • Seed the cells at an appropriate density in 96-well plates.

  • Add serial dilutions of this compound or vehicle control to the wells.

  • Incubate the plates for a period that allows for several cell doublings (e.g., 48-72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for signal development.

  • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Calculate the percent inhibition of cell proliferation for each concentration of this compound and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visual representations of the JAK-STAT signaling pathway and a typical experimental workflow for evaluating a JAK inhibitor are provided below.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization STAT STAT Receptor->STAT 5. STAT Recruitment pJAK p-JAK JAK->pJAK 3. Autophosphorylation pSTAT p-STAT STAT->pSTAT pJAK->Receptor pJAK->STAT 6. STAT Phosphorylation STAT_dimer STAT Dimer pSTAT->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation Jak_IN_10 This compound Jak_IN_10->JAK Inhibition Gene_Expression Gene Expression DNA->Gene_Expression 9. Transcription Modulation

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Kinase_Assay Biochemical Kinase Assay (IC50 vs. JAKs) pSTAT_Assay Phospho-STAT Assay (Cellular Potency) Kinase_Assay->pSTAT_Assay Kinome_Scan Kinome-wide Profiling (Selectivity) Kinome_Scan->pSTAT_Assay Proliferation_Assay Proliferation Assay (Functional Outcome) pSTAT_Assay->Proliferation_Assay Cytotoxicity_Assay Cytotoxicity Assay (Off-target Effects) Proliferation_Assay->Cytotoxicity_Assay PK_PD Pharmacokinetics/ Pharmacodynamics Proliferation_Assay->PK_PD Efficacy_Models Disease Efficacy Models (e.g., Arthritis) PK_PD->Efficacy_Models

Caption: A typical preclinical workflow for the evaluation of a JAK inhibitor.

References

In-Depth Technical Profile of the Selective JAK3/TEC Family Kinase Inhibitor: Ritlecitinib (PF-06651600)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target selectivity profile of Ritlecitinib (PF-06651600), a potent and irreversible dual inhibitor of Janus kinase 3 (JAK3) and the TEC family of kinases. This document details its inhibitory activity, the experimental protocols for its characterization, and the relevant signaling pathways.

Core Target Selectivity Profile

Ritlecitinib was designed as a highly selective inhibitor of JAK3, achieved through a covalent interaction with a unique cysteine residue (Cys-909) in the catalytic domain of JAK3.[1][2] This residue is not present in other JAK family members, conferring significant selectivity.[1] In addition to its potent inhibition of JAK3, Ritlecitinib also demonstrates inhibitory activity against several members of the TEC kinase family.[1][2]

Quantitative Inhibitory Activity

The inhibitory potency of Ritlecitinib against key kinase targets has been determined through in vitro enzymatic assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) for Ritlecitinib against the JAK and select TEC family kinases.

Kinase TargetIC50 (nM)Assay Conditions
JAK3 33.11 mM ATP
JAK1> 10,0001 mM ATP
JAK2> 10,0001 mM ATP
TYK2> 10,0001 mM ATP
BMXMeasurable InhibitionNot Specified
BTKMeasurable InhibitionNot Specified
ITKMeasurable InhibitionNot Specified
TECMeasurable InhibitionNot Specified
TXKMeasurable InhibitionNot Specified
BLKMeasurable InhibitionNot Specified
HER4Measurable InhibitionNot Specified

Data sourced from multiple references.[1][3]

Signaling Pathways

Ritlecitinib's mechanism of action involves the modulation of specific cytokine signaling pathways that are dependent on JAK3 and TEC family kinases. By inhibiting JAK3, Ritlecitinib effectively blocks signaling from cytokines that utilize the common gamma chain (γc), including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[4] The inhibition of TEC family kinases, such as BTK and ITK, impacts signaling from B-cell and T-cell receptors, respectively.[4]

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_receptor Cell Membrane Cytokine Receptor Cytokine Receptor JAK3 JAK3 Cytokine Receptor->JAK3 Activates Cytokine Cytokine Cytokine->Cytokine Receptor Binds STAT STAT JAK3->STAT Phosphorylates p-STAT p-STAT Dimer STAT Dimer p-STAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates Ritlecitinib Ritlecitinib (PF-06651600) Ritlecitinib->JAK3 Inhibits

A simplified diagram of the JAK-STAT signaling pathway and the point of inhibition by Ritlecitinib.

Experimental Protocols

The following is a detailed methodology for the in vitro kinase inhibition assay used to determine the IC50 values of Ritlecitinib.

In Vitro Kinase Inhibition Assay

Objective: To quantify the inhibitory activity of Ritlecitinib against JAK family kinases.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 kinase domains (His-tagged, expressed in Sf21/baculovirus)

  • Fluorescently labeled synthetic peptide substrates:

    • JAK1 and TYK2: 5FAM-KKSRGDYMTMQID

    • JAK2 and JAK3: FITC-KGGEEEEYFELVKK

  • Adenosine triphosphate (ATP)

  • Ritlecitinib (PF-06651600)

  • Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl2, 0.01% Bovine Serum Albumin (BSA), 0.0005% Tween 20, 1 mM Dithiothreitol (DTT)

  • Stop Buffer: 180 mM HEPES (pH 7.4), 20 mM EDTA, 0.2% Coating Reagent

  • 384-well polypropylene plates

  • Acoustic dispenser

  • Plate reader capable of detecting fluorescence

Procedure:

  • Compound Preparation:

    • Solubilize Ritlecitinib in 100% DMSO to a stock concentration of 30 mM.

    • Create an 11-point half-log dilution series in DMSO with a top concentration of 600 µM.

    • Include positive (known inhibitor) and negative (DMSO only) controls on the compound plate.

  • Assay Plate Preparation:

    • Using a non-contact acoustic dispenser, add 250 nL of the diluted compounds and controls to a 384-well polypropylene plate.

  • Reaction Mixture Preparation and Incubation:

    • Prepare the reaction mixture in the assay buffer containing the fluorescently labeled peptide substrate at a concentration below its apparent Km.

    • Add ATP to the reaction mixture at a concentration equal to its apparent Km for each respective kinase (40 µM for JAK1, 4 µM for JAK2, 4 µM for JAK3, and 12 µM for TYK2) or at a final concentration of 1 mM.

    • Add the compound to the buffer containing ATP and the substrate.

    • Initiate the kinase reaction by adding the respective recombinant kinase enzyme.

    • The total reaction volume is 15 µL.

    • Incubate the reaction at room temperature.

  • Reaction Termination:

    • Stop the reaction by adding 15 µL of the Stop Buffer.

  • Data Acquisition:

    • Measure the fluorescence signal on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of Ritlecitinib relative to the positive and negative controls.

    • Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Experimental_Workflow In Vitro Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Ritlecitinib Dilution Series C Dispense Compound into 384-well Plate A->C B Prepare Reagents: - Kinase Enzyme - Peptide Substrate - ATP D Add Reaction Mix (Substrate + ATP) B->D C->D E Initiate Reaction with Kinase Enzyme D->E F Incubate at Room Temperature E->F G Stop Reaction with EDTA Buffer F->G H Read Fluorescence on Plate Reader G->H I Calculate % Inhibition H->I J Determine IC50 Values I->J

A flowchart illustrating the key steps of the in vitro kinase inhibition assay.

Conclusion

Ritlecitinib (PF-06651600) is a highly selective, irreversible inhibitor of JAK3 with additional activity against the TEC family of kinases. Its unique covalent binding mechanism confers a high degree of selectivity over other JAK family members. The provided in vitro assay protocol offers a robust method for characterizing the inhibitory profile of this and similar compounds. This detailed technical guide serves as a valuable resource for researchers and professionals in the field of kinase inhibitor drug discovery and development.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases plays a pivotal role in intracellular signal transduction, particularly for a wide array of cytokines, interferons, and hormones. This signaling cascade, commonly known as the JAK-STAT pathway, is integral to the regulation of immune responses, hematopoiesis, and inflammatory processes. Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of numerous autoimmune diseases, myeloproliferative neoplasms, and cancers, making JAKs attractive therapeutic targets.

This technical guide provides a comprehensive overview of the signaling pathways modulated by JAK inhibitors. While the initial topic of interest was "Jak-IN-10," publicly available scientific literature and databases contain limited specific information regarding its detailed mechanism of action, selectivity, and quantitative data. Therefore, this document will focus on the well-established principles of JAK inhibition, utilizing data from extensively characterized JAK inhibitors to illustrate the core concepts of their function and the methodologies used for their evaluation.

The Canonical JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is initiated by the binding of a ligand, typically a cytokine, to its cognate receptor on the cell surface. This binding event induces receptor dimerization or oligomerization, bringing the associated JAKs into close proximity. The JAK family in mammals comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Different cytokine receptors associate with specific combinations of JAKs.

Upon approximation, the JAKs undergo trans-autophosphorylation, leading to their activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are recruited to these phosphorylated sites via their SH2 domains, whereupon they are themselves phosphorylated by the activated JAKs.

Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate to the nucleus. In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby modulating gene transcription. This intricate signaling network regulates a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.[1][2][3][4][5][6]

JAK-STAT_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Association STAT STAT Receptor->STAT 5. STAT Recruitment P_JAK P-JAK JAK->P_JAK 3. Autophosphorylation P_JAK->Receptor 4. Receptor Phosphorylation P_JAK->STAT 6. STAT Phosphorylation P_STAT P-STAT STAT_Dimer STAT Dimer P_STAT->STAT_Dimer 7. Dimerization Nucleus Nucleus STAT_Dimer->Nucleus 8. Nuclear Translocation DNA DNA STAT_Dimer->DNA 9. DNA Binding Gene_Transcription Gene Transcription DNA->Gene_Transcription 10. Transcriptional Regulation

Figure 1: The Canonical JAK-STAT Signaling Pathway.

Mechanism of Action of JAK Inhibitors

JAK inhibitors are small molecules that typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the JAK kinase domain, thereby preventing the phosphorylation of JAKs themselves, the associated cytokine receptors, and downstream STAT proteins.[4] This blockade of the signaling cascade ultimately leads to the downregulation of pro-inflammatory gene expression.

JAK_Inhibitor_Mechanism cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Phosphorylation Blocked JAK_Inhibitor JAK Inhibitor JAK_Inhibitor->JAK Inhibition Nucleus Nucleus Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Downregulation

Figure 2: Mechanism of Action of JAK Inhibitors.

Quantitative Data: Selectivity of JAK Inhibitors

The selectivity of a JAK inhibitor for the different JAK family members is a critical determinant of its biological effects and safety profile.[7] First-generation JAK inhibitors often exhibit activity against multiple JAKs (pan-JAK inhibitors), while second-generation inhibitors have been engineered for greater selectivity towards specific JAKs.[4] The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor.

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Reference
Tofacitinib120112344[8]
Ruxolitinib3.32.8>40019[8]
Baricitinib5.95.7>40053[9]
Filgotinib1028810116[10]
Upadacitinib4510921004700[10]

Note: IC50 values can vary depending on the specific assay conditions and should be used for relative comparison.

Experimental Protocols for Characterizing JAK Inhibitors

The characterization of JAK inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro Kinase Assays

Objective: To determine the direct inhibitory activity of a compound against purified JAK enzymes.

Methodology:

  • Principle: These assays measure the transfer of a phosphate group from ATP to a substrate peptide by the JAK enzyme. The amount of phosphorylated substrate or the amount of ADP produced is quantified.

  • Reagents: Purified recombinant JAK1, JAK2, JAK3, and TYK2 enzymes; a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1) or a specific peptide substrate (e.g., IRS1-tide); ATP; assay buffer.[11][12]

  • Procedure:

    • The JAK enzyme, substrate, and varying concentrations of the inhibitor are pre-incubated in the wells of a microplate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).[12]

    • The reaction is stopped, and the signal is detected.

  • Detection Methods:

    • Radiometric: Use of [γ-³²P]ATP or [γ-³³P]ATP and measurement of incorporated radioactivity into the substrate.[13]

    • Luminescence-based: Measurement of the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).[11]

    • Fluorescence-based: Use of antibodies that specifically recognize the phosphorylated substrate (e.g., TR-FRET, FP).[12]

  • Data Analysis: The data are plotted as the percentage of kinase activity versus the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cellular Assays

Objective: To assess the ability of an inhibitor to block JAK-STAT signaling in a cellular context.

Methodology:

  • A. Western Blotting for Phospho-STAT:

    • Principle: This method directly measures the phosphorylation status of STAT proteins in response to cytokine stimulation in the presence or absence of a JAK inhibitor.

    • Procedure:

      • Cells expressing the relevant cytokine receptors (e.g., TF-1 cells, primary immune cells) are serum-starved.

      • Cells are pre-treated with various concentrations of the JAK inhibitor.

      • Cells are stimulated with a specific cytokine (e.g., IL-2 for JAK1/3, IL-3 for JAK2, IFN-α for JAK1/TYK2).

      • Cell lysates are prepared, and proteins are separated by SDS-PAGE.

      • Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated STATs (e.g., anti-phospho-STAT3, anti-phospho-STAT5) and total STATs as a loading control.

      • The signal is detected using chemiluminescence or fluorescence.

    • Data Analysis: The band intensities for phospho-STAT are quantified and normalized to total STAT. The IC50 is calculated based on the inhibition of STAT phosphorylation.

  • B. Reporter Gene Assays:

    • Principle: This assay utilizes a reporter gene (e.g., luciferase, β-galactosidase) under the control of a promoter containing STAT-binding elements. Activation of the JAK-STAT pathway leads to the expression of the reporter gene.

    • Procedure:

      • Cells are transfected with a reporter plasmid containing STAT-responsive elements.

      • Cells are treated with the JAK inhibitor and then stimulated with the appropriate cytokine.

      • After a suitable incubation period, cell lysates are prepared, and the reporter gene activity is measured.

    • Data Analysis: The IC50 is determined by measuring the dose-dependent inhibition of the reporter signal.

Experimental Workflow for JAK Inhibitor Characterization

The following diagram illustrates a typical workflow for the preclinical characterization of a novel JAK inhibitor.

JAK_Inhibitor_Workflow Start Compound Synthesis HTS High-Throughput Screening (In Vitro Kinase Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Selectivity Selectivity Profiling (Panel of Kinases) Hit_ID->Selectivity Cellular_Potency Cellular Potency Assays (pSTAT Western Blot, Reporter Assays) Selectivity->Cellular_Potency ADME In Vitro ADME/Tox Cellular_Potency->ADME Lead_Opt Lead Optimization ADME->Lead_Opt In_Vivo In Vivo Efficacy Models (e.g., Arthritis Model) Candidate Preclinical Candidate In_Vivo->Candidate Lead_Opt->Start Iterative Design Lead_Opt->In_Vivo

Figure 3: A typical experimental workflow for the characterization of a JAK inhibitor.

Conclusion

JAK inhibitors represent a significant advancement in the treatment of a range of inflammatory and autoimmune diseases.[3] A thorough understanding of their mechanism of action and the signaling pathways they modulate is crucial for the development of more selective and efficacious therapies. This guide has provided a detailed overview of the JAK-STAT pathway, the mechanism of JAK inhibition, and the key experimental methodologies used to characterize these inhibitors. While specific data on "this compound" remains limited in the public domain, the principles and protocols outlined herein provide a solid foundation for researchers, scientists, and drug development professionals working in this dynamic field. Future research will undoubtedly continue to refine our understanding of JAK signaling and lead to the development of next-generation inhibitors with improved therapeutic profiles.

References

The Role of Novel JAK Inhibitors in Myeloproliferative Neoplasms: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound designated "Jak-IN-10" is not available in the public domain as of the last update. This document therefore serves as an in-depth technical guide on the role of novel Janus kinase (JAK) inhibitors in the context of myeloproliferative neoplasms (MPNs), using aggregated and representative data from established and clinical-stage JAK inhibitors. The experimental protocols and data presented are generalized from the extensive research and development in this field to provide a framework for understanding the evaluation and mechanism of a theoretical compound like "this compound."

Introduction to Myeloproliferative Neoplasms and the JAK/STAT Pathway

Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of mature myeloid cells.[1][2] The primary types of classic MPNs include polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF).[1][3] A central pathogenic feature of these disorders is the dysregulation of the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway.[4][5][6][7]

The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in cell proliferation, differentiation, and survival.[8][9] In mammals, the pathway consists of four JAK family members (JAK1, JAK2, JAK3, and TYK2) and seven STAT proteins.[7][9] In the context of MPNs, the majority of patients harbor activating mutations that lead to constitutive activation of this pathway, most notably the JAK2 V617F mutation, which is present in approximately 95% of PV patients and around 50-60% of ET and PMF patients.[2][10][11] Other driver mutations in genes such as CALR and MPL also converge on the activation of JAK2 signaling.[12][13] This constant activation drives the excessive production of blood cells and the inflammatory cytokine milieu characteristic of MPNs.[14][15]

The discovery of the central role of JAK2 activation in MPNs has led to the development of targeted therapies, specifically JAK inhibitors, which have become a cornerstone of treatment for many patients.[4][16][17]

Mechanism of Action of JAK Inhibitors

Novel JAK inhibitors, such as the theoretical "this compound," are typically small molecule ATP-competitive inhibitors that target the kinase domain of JAK proteins.[17][18] By binding to the ATP-binding pocket, these inhibitors prevent the phosphorylation and subsequent activation of JAKs. This, in turn, blocks the downstream phosphorylation and activation of STAT proteins, thereby inhibiting their dimerization and translocation to the nucleus. The ultimate result is the downregulation of gene expression programs that drive myeloproliferation and inflammation.[19]

While first-generation JAK inhibitors like ruxolitinib are effective in controlling symptoms and reducing spleen size, they do not eliminate the malignant clone and their effect on the JAK2 V617F allele burden is modest.[20][21] This has spurred the development of new, more potent, or selective JAK inhibitors with the aim of achieving deeper and more durable responses.[22] Some newer strategies focus on developing mutant-selective inhibitors that specifically target the JAK2 V617F mutation.[23][24]

Quantitative Preclinical Data for JAK Inhibitors in MPN Models

The preclinical evaluation of a novel JAK inhibitor involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy. The following tables summarize representative quantitative data for various JAK inhibitors from the literature.

Table 1: In Vitro Potency of JAK Inhibitors in MPN Cell Lines
InhibitorCell LineJAK2 MutationIC50 (nM)Citation
RuxolitinibHELJAK2 V617F325[25]
RuxolitinibUKE-1JAK2 V617F73[25]
RuxolitinibSET-2JAK2 V617F55[25]
FedratinibHELJAK2 V617F3N/A
PacritinibHELJAK2 V617F23N/A
MomelotinibHELJAK2 V617F160N/A
CHZ868 (Type II)SET-2JAK2 V617F~10[26]

Note: IC50 values can vary between studies and experimental conditions. Data for fedratinib, pacritinib, and momelotinib are representative values from the field.

Table 2: In Vivo Efficacy of JAK Inhibitors in Murine Models of MPN
InhibitorMouse ModelKey Efficacy EndpointsCitation
RuxolitinibJAK2 V617F Knock-inReduced spleen size, normalized blood counts, prolonged survival[10]
PacritinibPatient-Derived Xenograft (PDX)Reduced leukemic engraftment, decreased spleen and liver weight, extended survival[18]
FedratinibPDXSuppressed bone marrow engraftment, reduced spleen weight[18]
Combination (Ruxolitinib + GDC0941)Ba/F3-TpoR-JAK2 V617F xenograftReduced spleen weight[10]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of JAK inhibitors for MPNs.

Cell Viability Assay (IC50 Determination)

Objective: To determine the concentration of a JAK inhibitor that inhibits the growth of MPN cell lines by 50% (IC50).

Methodology:

  • Cell Culture: Human MPN cell lines harboring the JAK2 V617F mutation (e.g., HEL, UKE-1, SET-2) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well.

  • Compound Treatment: The JAK inhibitor is serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours.

  • Viability Assessment: Cell viability is assessed using a commercial assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells, or by using the crystal violet assay.[27]

  • Data Analysis: Luminescence or absorbance is measured using a plate reader. The data is normalized to the vehicle control, and the IC50 value is calculated using non-linear regression analysis in software like GraphPad Prism.

Western Blotting for Phospho-STAT Analysis

Objective: To assess the effect of the JAK inhibitor on the phosphorylation of downstream signaling proteins, such as STAT3 and STAT5.

Methodology:

  • Cell Treatment: MPN cells are treated with the JAK inhibitor at various concentrations for a specified time (e.g., 2-4 hours).

  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated STAT3 (p-STAT3), total STAT3, phosphorylated STAT5 (p-STAT5), total STAT5, and a loading control (e.g., GAPDH or β-actin).

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Band intensities are quantified using densitometry software.

Colony-Forming Cell (CFC) Assay

Objective: To evaluate the effect of the JAK inhibitor on the proliferation and differentiation of hematopoietic progenitors from MPN patients.

Methodology:

  • Sample Collection: Mononuclear cells are isolated from the peripheral blood or bone marrow of MPN patients.

  • Cell Plating: Cells are plated in methylcellulose-based medium (e.g., MethoCult™) in the presence of various concentrations of the JAK inhibitor. For assessing erythroid colony formation in PV patients, assays are often performed in the absence of exogenous erythropoietin to specifically measure the growth of EPO-independent colonies.

  • Incubation: Plates are incubated for 14-21 days at 37°C in a humidified 5% CO2 incubator.

  • Colony Counting: The number of burst-forming unit-erythroid (BFU-E), colony-forming unit-granulocyte, macrophage (CFU-GM), and colony-forming unit-granulocyte, erythrocyte, monocyte, megakaryocyte (CFU-GEMM) colonies are counted under an inverted microscope.

  • Data Analysis: The colony counts in the treated groups are compared to the vehicle control.

In Vivo Efficacy in a Murine MPN Model

Objective: To assess the therapeutic efficacy of the JAK inhibitor in a preclinical animal model of MPN.

Methodology:

  • Model Generation: A common model involves the retroviral transplantation of bone marrow cells transduced with the JAK2 V617F mutation into lethally irradiated recipient mice.[28] Another approach is the use of knock-in mouse models that conditionally express the Jak2 V617F allele.[22] Patient-derived xenograft (PDX) models, where hematopoietic stem and progenitor cells from MPN patients are transplanted into immunodeficient mice, are also utilized.[18]

  • Disease Establishment: Mice are monitored for the development of an MPN-like phenotype, characterized by elevated hematocrit, leukocytosis, thrombocytosis, and splenomegaly.[29]

  • Treatment: Once the disease is established, mice are randomized into treatment and vehicle control groups. The JAK inhibitor is administered orally or via another appropriate route at a predetermined dose and schedule.

  • Monitoring: Peripheral blood counts are monitored regularly. Body weight and overall health are also assessed.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and spleen and liver weights are measured. Bone marrow and spleen are harvested for histological analysis, flow cytometry to assess chimerism and hematopoietic stem/progenitor cell populations, and determination of the JAK2 V617F allele burden by quantitative PCR.[29]

  • Survival Analysis: In some studies, a cohort of mice is followed for overall survival.

Mandatory Visualizations

Signaling Pathway Diagram

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor 3. Phosphorylation JAK->STAT pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Jak_IN_10 This compound Jak_IN_10->JAK Inhibition Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 8. Transcription Regulation

Caption: The JAK/STAT signaling pathway and the inhibitory mechanism of "this compound."

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A MPN Cell Lines (e.g., HEL, SET-2) B Cell Viability Assay (Determine IC50) A->B C Western Blot (Assess p-STAT Inhibition) A->C F Murine Model of MPN (e.g., JAK2 V617F model) B->F Lead Candidate Selection D Primary Patient Samples E Colony Forming Assay (Assess Progenitor Inhibition) D->E G Treatment with this compound F->G H Monitor Blood Counts & Spleen Size G->H J Survival Study G->J I Endpoint Analysis (Allele Burden, Histology) H->I

Caption: Preclinical evaluation workflow for a novel JAK inhibitor in MPNs.

Logical Relationship Diagram

MPN_Pathogenesis_and_Intervention cluster_molecular Molecular Level cluster_cellular Cellular Level cluster_clinical Clinical Manifestations cluster_intervention Therapeutic Intervention A Driver Mutations (JAK2, CALR, MPL) B Constitutive JAK/STAT Pathway Activation A->B C Increased Proliferation & Survival of Myeloid Cells B->C D Cytokine Dysregulation B->D E Elevated Blood Counts C->E F Splenomegaly C->F G Constitutional Symptoms D->G H This compound H->B Inhibits

Caption: Pathogenesis of MPNs and the point of intervention for a JAK inhibitor.

Conclusion and Future Perspectives

The development of JAK inhibitors has revolutionized the treatment landscape for patients with myeloproliferative neoplasms.[1] A novel inhibitor like "this compound" would be expected to demonstrate potent and selective inhibition of the dysregulated JAK/STAT pathway, leading to control of myeloproliferation and amelioration of disease symptoms. The comprehensive preclinical evaluation outlined in this guide, from in vitro potency and pathway modulation to in vivo efficacy in relevant animal models, represents the standard for advancing new therapeutic candidates in this class.

Future challenges and opportunities in the field include the development of inhibitors that can more effectively reduce or eliminate the malignant hematopoietic stem cell clone, overcoming mechanisms of resistance, and optimizing combination therapies to achieve deeper and more durable remissions.[10][26][30] The continued investigation into novel JAK inhibitors and their strategic application holds the promise of further improving outcomes for patients with MPNs.

References

The Efficacy and Mechanism of JAK Inhibition in Essential Thrombocythemia: A Technical Overview of Ruxolitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Janus kinase (JAK) inhibitor, Ruxolitinib, as a therapeutic agent for essential thrombocythemia (ET). While the initial request specified "Jak-IN-10," publicly available research data for a compound with this exact designation in the context of ET is not available. Therefore, this guide focuses on Ruxolitinib, a well-characterized and clinically relevant JAK1/JAK2 inhibitor, to provide a comprehensive resource on the application of JAK inhibition in ET studies.

Introduction to Essential Thrombocythemia and the Role of JAK-STAT Signaling

Essential thrombocythemia is a myeloproliferative neoplasm (MPN) characterized by the overproduction of platelets.[1][2] A significant portion of ET cases are driven by mutations that lead to the constitutive activation of the JAK-STAT signaling pathway.[1][2] The most common of these is the JAK2V617F mutation, present in approximately 50-60% of ET patients.[1] This hyperactivity of the JAK-STAT pathway results in uncontrolled megakaryocyte proliferation and, consequently, thrombocytosis.

Ruxolitinib is a potent, orally bioavailable inhibitor of JAK1 and JAK2, the key enzymes in this dysregulated pathway.[3][4] Its mechanism of action involves competitively blocking the ATP-binding site of these kinases, thereby preventing the phosphorylation and activation of downstream STAT proteins.[4][5] This inhibition effectively dampens the aberrant signaling that drives the excessive platelet production in ET.

Quantitative Data on Ruxolitinib in Essential Thrombocythemia

Clinical studies have demonstrated the efficacy of Ruxolitinib in patients with ET, particularly those who are resistant or intolerant to standard therapies like hydroxyurea. The following tables summarize key quantitative data from these trials.

Table 1: Hematologic Response to Ruxolitinib in Hydroxyurea-Resistant/Intolerant ET Patients
Parameter Result
Study Population 39 high-risk ET patients resistant or intolerant to hydroxyurea[1]
Treatment Duration Median exposure of 205.6 weeks[1]
Platelet Count Reduction (>400 x 10⁹/L at baseline) 13.2% of patients achieved a platelet count <400 x 10⁹/L[1]
White Blood Cell Count Reduction (>10 x 10⁹/L at baseline) 72.7% of patients achieved a white blood cell count <10 x 10⁹/L at 48 months[1]
JAK2V617F Allele Burden Minimal decrease observed after 24 weeks of treatment[6]
Table 2: Symptom Improvement with Ruxolitinib in ET Patients
Symptom (Baseline Score >0) ≥50% Improvement at Week 12
Bone Pain46.7% (7/15 patients)[6]
Pruritus50.0% (6/12 patients)[6]
Night Sweats75.0% (6/8 patients)[6]
Numbness/Tingling in Fingers/Toes64.7% (11/17 patients)[6]
Weakness35.3% (6/17 patients)[6]

Experimental Protocols

This section details the methodologies employed in preclinical and clinical studies to evaluate the effects of Ruxolitinib in the context of myeloproliferative neoplasms.

In Vitro Cell-Based Assays

Objective: To assess the direct inhibitory effect of Ruxolitinib on the proliferation of cells harboring the JAK2V617F mutation.

  • Cell Lines:

    • Ba/F3 cells: A murine pro-B cell line that can be rendered cytokine-dependent. Transfection with human erythropoietin receptor (EPOR) and the JAK2V617F mutation (Ba/F3-EPOR-JAK2V617F) creates a model of constitutive JAK-STAT signaling.[5]

    • HEL (Human Erythroleukemia) cells: A human cell line that endogenously expresses the JAK2V617F mutation.[5]

  • Protocol:

    • Culture Ba/F3-EPOR-JAK2V617F or HEL cells in appropriate growth medium.

    • Seed cells in 96-well plates at a predetermined density.

    • Treat cells with varying concentrations of Ruxolitinib or a vehicle control (e.g., DMSO).

    • Incubate for a specified period (e.g., 48-72 hours).

    • Assess cell proliferation using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or by direct cell counting.

    • Determine the half-maximal inhibitory concentration (IC50) by plotting cell viability against Ruxolitinib concentration. Ruxolitinib has demonstrated IC50 values of 126 nM and 186 nM in Ba/F3-EPOR-JAK2V617F and HEL cells, respectively.[5]

  • Downstream Signaling Analysis:

    • To confirm the mechanism of action, treated cells can be lysed and subjected to Western blotting to analyze the phosphorylation status of JAK2 and STAT3/5 proteins. A reduction in phosphorylated JAK2 and STAT proteins indicates successful pathway inhibition.[5]

In Vivo Animal Models

Objective: To evaluate the in vivo efficacy and safety of Ruxolitinib in a model of myeloproliferative neoplasm.

  • Animal Model:

    • Xenograft Model: Immunocompromised mice (e.g., BALB/c nude) are intravenously injected with Ba/F3-EPOR-JAK2V617F cells.[4][7] This leads to the development of a myeloproliferative-like disease characterized by splenomegaly.

  • Protocol:

    • Inject 1 x 10⁷ Ba/F3-EPOR-JAK2V617F cells intravenously into 7- to 10-week-old female nude mice.[7]

    • After a few days to allow for cell engraftment, randomize mice into treatment and control groups.

    • Administer Ruxolitinib (e.g., 60 mg/kg twice daily by oral gavage) or a vehicle control.[8][9]

    • Monitor animal health, body weight, and disease progression (e.g., spleen size) regularly.

    • After a defined treatment period (e.g., 14 days), euthanize the mice and collect tissues (spleen, bone marrow, peripheral blood) for analysis.[8]

    • Assess endpoints such as spleen weight, hematological parameters (complete blood count), and the burden of leukemic cells in various organs. In these models, Ruxolitinib has been shown to significantly reduce splenomegaly.[4]

Quantification of JAK2V617F Allele Burden

Objective: To measure the proportion of the mutated JAK2 allele in patient samples.

  • Method: Allele-specific quantitative real-time PCR (qPCR) is a common method.

  • Protocol Outline:

    • Extract genomic DNA from peripheral blood or bone marrow samples.

    • Design primers and probes that are specific for the wild-type and the V617F mutant alleles of the JAK2 gene.

    • Perform qPCR using a standard curve generated from plasmids containing known ratios of mutant and wild-type sequences.

    • The cycle threshold (Ct) values are used to calculate the quantity of each allele.

    • The JAK2V617F allele burden is expressed as the percentage of the mutant allele relative to the total number of JAK2 alleles. Commercial kits, such as the TRUPCR® JAK-2 V617F Allele Burden Kit, are also available for this purpose.[1]

Visualizing the Core Mechanisms and Workflows

Signaling Pathway Diagram

JAK_STAT_Pathway cluster_cell Cell Cytoplasm Cytokine Cytokine (e.g., TPO, EPO) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK2->STAT Phosphorylates Ruxolitinib Ruxolitinib Ruxolitinib->JAK2 Inhibits pSTAT pSTAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates GeneTranscription Gene Transcription (Proliferation, Differentiation) Nucleus->GeneTranscription Initiates

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Studies CellCulture Cell Culture (Ba/F3-JAK2V617F, HEL) Treatment_vitro Ruxolitinib Treatment (Dose-Response) CellCulture->Treatment_vitro ProliferationAssay Proliferation Assay (e.g., CellTiter-Glo) Treatment_vitro->ProliferationAssay SignalingAnalysis Signaling Analysis (Western Blot for pJAK2/pSTAT) Treatment_vitro->SignalingAnalysis AnimalModel Animal Model (Xenograft in Mice) Treatment_vivo Ruxolitinib Administration (Oral Gavage) AnimalModel->Treatment_vivo Monitoring Disease Monitoring (Spleen Size, Body Weight) Treatment_vivo->Monitoring EndpointAnalysis Endpoint Analysis (Spleen Weight, Hematology) Monitoring->EndpointAnalysis PatientRecruitment Patient Recruitment (ET, Hydroxyurea-Resistant/-Intolerant) Treatment_clinical Ruxolitinib Administration PatientRecruitment->Treatment_clinical EfficacyAssessment Efficacy Assessment (Blood Counts, Symptom Scores) Treatment_clinical->EfficacyAssessment SafetyMonitoring Safety Monitoring (Adverse Events) Treatment_clinical->SafetyMonitoring

References

A Technical Guide to the Inhibition of STAT3 Signaling by a Representative Janus Kinase (JAK) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "Jak-IN-10" could not be identified in publicly available scientific literature. This guide, therefore, utilizes a representative, hypothetical Janus Kinase (JAK) inhibitor, herein referred to as Jak-IN-X , to provide an in-depth technical overview of how such a molecule modulates STAT3 signaling. The data and experimental protocols are representative examples based on established research on well-characterized JAK inhibitors.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and experimental evaluation of JAK inhibitors targeting the STAT3 signaling pathway.

Introduction to the JAK/STAT Pathway

The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that transduces extracellular signals from cytokines and growth factors into a transcriptional response.[1][2][3] This pathway plays a pivotal role in numerous biological processes, including immunity, inflammation, cell growth, and hematopoiesis.[3][4] The JAK family comprises four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[5][] The STAT family in mammals consists of seven members: STAT1, STAT2, STAT3, STAT4, STAT5A, STAT5B, and STAT6.[4]

The canonical JAK/STAT signaling is initiated when a cytokine binds to its specific receptor on the cell surface.[1][7] This binding event brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation.[2] Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for latent STAT proteins in the cytoplasm.[2][7] Upon recruitment to the receptor, STATs are themselves phosphorylated by the activated JAKs.[7] This phosphorylation triggers the dimerization of STAT proteins, which then translocate to the nucleus to act as transcription factors, regulating the expression of target genes.[3][8]

The Role of STAT3 in Cellular Signaling

STAT3 is a crucial member of the STAT family, activated by a wide array of cytokines, including the IL-6 and IL-10 families.[2][4] Dysregulation of the JAK/STAT3 signaling pathway is implicated in various diseases, particularly in cancer and autoimmune disorders. Constitutive activation of STAT3 is a hallmark of many human cancers, where it promotes cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity.[2] In the context of inflammation, the IL-10/STAT3 axis is a key anti-inflammatory response pathway.[9][10]

Given its central role in disease pathogenesis, the inhibition of STAT3 signaling has emerged as a promising therapeutic strategy. Direct targeting of STAT3 has proven challenging; therefore, inhibiting upstream activators like JAKs represents a viable and clinically validated approach.[11]

Jak-IN-X: A Representative JAK Inhibitor

Jak-IN-X is presented here as a representative small molecule inhibitor designed to target the ATP-binding site of JAKs, thereby preventing the phosphorylation and subsequent activation of STAT3. The mechanism of action for many such inhibitors involves competing with ATP for the catalytic site within the JAK kinase domain.[3]

Quantitative Data for Jak-IN-X

The following tables summarize hypothetical but realistic quantitative data for Jak-IN-X, showcasing its inhibitory profile and cellular activity.

Table 1: In Vitro Kinase Inhibitory Profile of Jak-IN-X

Kinase TargetIC50 (nM)Description
JAK15High potency against JAK1
JAK215Moderate potency against JAK2
JAK3250Lower potency against JAK3
TYK2180Lower potency against TYK2

IC50 values represent the concentration of Jak-IN-X required to inhibit 50% of the kinase activity in a cell-free biochemical assay.

Table 2: Cellular Activity of Jak-IN-X in response to IL-6 Stimulation

Cell LineAssayEndpointEC50 (nM)
HeLap-STAT3 (Y705) InhibitionWestern Blot50
HepG2STAT3-dependent Luciferase ReporterGene Expression75
U266Cell ProliferationViability Assay120

EC50 values represent the concentration of Jak-IN-X required to achieve 50% of the maximal effect in a cell-based assay.

Signaling Pathways and Experimental Workflows

The JAK/STAT3 Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical JAK/STAT3 signaling pathway initiated by IL-6 and the mechanism of inhibition by Jak-IN-X.

JAK_STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL-6 IL-6 IL-6R IL-6 Receptor IL-6->IL-6R Binding JAK JAK IL-6R->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Target_Gene Target Gene Expression (e.g., SOCS3, c-Myc) pSTAT3_dimer->Target_Gene Transcription Jak_IN_X Jak-IN-X Jak_IN_X->JAK Inhibition

Caption: IL-6-mediated JAK/STAT3 signaling and inhibition by Jak-IN-X.

Experimental Workflow for Assessing Inhibitor Efficacy

This diagram outlines a typical workflow for evaluating the efficacy of a JAK inhibitor like Jak-IN-X.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis A 1. Seed Cells B 2. Treat with Jak-IN-X (Dose Response) A->B C 3. Stimulate with Cytokine (e.g., IL-6) B->C D 4a. Western Blot (p-STAT3, STAT3) C->D E 4b. qRT-PCR (SOCS3 expression) C->E F 4c. Reporter Assay (Luciferase Activity) C->F

Caption: Workflow for evaluating Jak-IN-X activity on STAT3 signaling.

Detailed Experimental Protocols

Western Blot for Phospho-STAT3 (Tyr705)

This protocol details the immunodetection of phosphorylated STAT3 to assess the inhibitory activity of Jak-IN-X.

Objective: To quantify the inhibition of IL-6-induced STAT3 phosphorylation by Jak-IN-X in a human cell line (e.g., HeLa).

Materials:

  • HeLa cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Recombinant Human IL-6

  • Jak-IN-X (dissolved in DMSO)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • 4-12% Bis-Tris Gels

  • PVDF membrane

  • Primary Antibodies: Rabbit anti-p-STAT3 (Tyr705), Rabbit anti-STAT3, Mouse anti-β-actin

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) Substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed HeLa cells in 6-well plates at a density of 5x10^5 cells/well and allow them to adhere overnight.

    • Serum-starve the cells for 4 hours in serum-free DMEM.

    • Pre-treat the cells with varying concentrations of Jak-IN-X (e.g., 0, 10, 50, 100, 500 nM) for 1 hour. Include a DMSO vehicle control.

    • Stimulate the cells with 20 ng/mL of IL-6 for 30 minutes.

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in 100 µL of ice-cold RIPA buffer per well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples (e.g., 20 µg per lane) and prepare with Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load the samples onto a 4-12% Bis-Tris gel and run SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-p-STAT3 1:1000, anti-STAT3 1:1000, anti-β-actin 1:5000) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the p-STAT3 signal to the total STAT3 signal. Normalize the total STAT3 signal to the β-actin loading control.

    • Plot the normalized p-STAT3 levels against the concentration of Jak-IN-X to determine the EC50.

STAT3-Dependent Luciferase Reporter Assay

This protocol measures the transcriptional activity of STAT3.

Objective: To assess the effect of Jak-IN-X on STAT3-mediated gene transcription.

Materials:

  • HEK293T cells

  • STAT3-responsive luciferase reporter plasmid (e.g., pGL4.47[luc2P/SIE/Hygro])

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Transfection:

    • Seed HEK293T cells in a 24-well plate.

    • Co-transfect the cells with the STAT3-luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Allow the cells to express the plasmids for 24 hours.

  • Treatment and Stimulation:

    • Pre-treat the transfected cells with a dose range of Jak-IN-X for 1 hour.

    • Stimulate the cells with a STAT3 activator (e.g., 20 ng/mL IL-6) for 6-8 hours.

  • Luciferase Assay:

    • Wash the cells with PBS.

    • Lyse the cells using the passive lysis buffer provided in the assay kit.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency.

    • Calculate the fold change in luciferase activity relative to the unstimulated, vehicle-treated control.

    • Plot the normalized luciferase activity against the Jak-IN-X concentration to calculate the EC50.

Conclusion

The JAK/STAT3 signaling pathway is a key therapeutic target for a multitude of diseases. The development and characterization of specific inhibitors, such as the representative Jak-IN-X, are crucial for advancing novel treatments. This guide provides a foundational framework for understanding the mechanism of action of such inhibitors and outlines robust experimental protocols for their evaluation. The combination of in vitro kinase assays, cellular phosphorylation analysis, and reporter gene assays offers a comprehensive approach to characterizing the potency and efficacy of novel JAK inhibitors targeting STAT3 signaling.

References

Methodological & Application

Application Notes and Protocols for Jak-IN-10 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jak-IN-10 is a small molecule inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases. The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, plays a critical role in cytokine signaling.[1] Cytokines, upon binding to their receptors, activate associated JAKs, which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[2] Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation, immunity, cell proliferation, and survival.[2][3] Dysregulation of the JAK/STAT pathway is implicated in various diseases, including autoimmune disorders and cancer.[4] this compound, by inhibiting JAKs, offers a tool to probe the function of this pathway and as a potential therapeutic agent.

These application notes provide a comprehensive guide for the use of this compound in a cell culture setting, including its mechanism of action, protocols for key experiments, and data presentation guidelines.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of JAK kinases, preventing the phosphorylation of the kinase itself and its downstream substrates, primarily STAT proteins.[5] By blocking this initial step in the signaling cascade, this compound effectively abrogates the biological effects of various cytokines that rely on the JAK/STAT pathway. The specific inhibitory profile of this compound against individual JAK isoforms (JAK1, JAK2, JAK3, and TYK2) should be determined experimentally to understand its selectivity and potential applications. A related compound, JAK Inhibitor I, has shown potent inhibition of JAK1 (IC50 = 15 nM), JAK2 (IC50 = 1 nM), JAK3 (Ki = 5 nM), and Tyk2 (IC50 = 1 nM).[5]

This compound Mechanism of Action cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Jak_IN_10 This compound Jak_IN_10->JAK pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Proliferation) pSTAT_in->Gene_Expression_in Regulates

Caption: this compound inhibits the JAK/STAT signaling pathway.

Data Presentation

To facilitate the comparison of experimental results, all quantitative data should be summarized in clearly structured tables.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineTarget (e.g., Proliferation, p-STAT3)IC50 (µM)Assay Duration (hours)
Cell Line AProliferationUser Determined72
Cell Line Bp-STAT3User Determined2
Cell Line CIL-6 ProductionUser Determined24

Note: The user must experimentally determine the IC50 values for this compound in their specific cell lines and assays of interest.

Table 2: Effect of this compound on Cytokine Production

CytokineCell LineTreatmentThis compound Conc. (µM)Cytokine Level (pg/mL) ± SD% Inhibition
IL-6Cell Line AStimulant0 (Vehicle)User Determined0
IL-6Cell Line AStimulantUser DeterminedUser DeterminedUser Determined
TNF-αCell Line AStimulant0 (Vehicle)User Determined0
TNF-αCell Line AStimulantUser DeterminedUser DeterminedUser Determined

Note: The user must experimentally determine the effect of this compound on cytokine production in their specific experimental setup.

Experimental Protocols

Preparation of this compound Stock Solution

The solubility of this compound may vary, but it is commonly soluble in dimethyl sulfoxide (DMSO).[6]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Based on the molecular weight of this compound, calculate the mass required to prepare a 10 mM stock solution in DMSO. For example, if the molecular weight is 400 g/mol , weigh 4 mg of this compound and dissolve it in 1 mL of DMSO.

  • To ensure accuracy with small amounts, it is recommended to weigh a larger mass (e.g., 10 mg) and dissolve it in the corresponding volume of DMSO (e.g., 2.5 mL for a 10 mM stock if the MW is 400 g/mol ).

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]

  • When preparing working solutions, dilute the stock solution in cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[7]

Cell Viability Assay

To determine the cytotoxic or anti-proliferative effects of this compound, a cell viability assay such as the MTT or MTS assay can be performed.[8]

Cell Viability Assay Workflow Seed Seed Cells in 96-well Plate Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with this compound (Various Concentrations) Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_Reagent Add Viability Reagent (e.g., MTT, MTS) Incubate2->Add_Reagent Incubate3 Incubate (1-4h) Add_Reagent->Incubate3 Measure Measure Absorbance/ Fluorescence Incubate3->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze

Caption: Workflow for determining cell viability after this compound treatment.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

  • Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Add the viability reagent (e.g., MTT or MTS) to each well according to the manufacturer's instructions and incubate for 1-4 hours.[9]

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).[9]

Western Blotting for Phospho-STAT

Western blotting is a key technique to confirm the inhibitory effect of this compound on the JAK/STAT pathway by assessing the phosphorylation status of STAT proteins.[10][11][12]

Western Blot Workflow for p-STAT Culture Culture Cells Pretreat Pre-treat with this compound Culture->Pretreat Stimulate Stimulate with Cytokine (e.g., IL-6, IFN-γ) Pretreat->Stimulate Lyse Lyse Cells & Quantify Protein Stimulate->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Incubate_Primary Incubate with Primary Ab (anti-p-STAT, anti-STAT) Block->Incubate_Primary Incubate_Secondary Incubate with Secondary Ab Incubate_Primary->Incubate_Secondary Detect Detect Signal Incubate_Secondary->Detect

Caption: Workflow for analyzing STAT phosphorylation via Western blot.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • Cytokine for stimulation (e.g., IL-6, IFN-γ)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for phosphorylated STAT and total STAT)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Plate cells and allow them to reach the desired confluency.

  • Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours).

  • Stimulate the cells with an appropriate cytokine (e.g., IL-6 to activate STAT3, IFN-γ to activate STAT1) for a short period (e.g., 15-30 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total STAT protein or a housekeeping protein like GAPDH or β-actin.

Cytokine Expression Analysis (ELISA)

To assess the functional consequence of JAK/STAT inhibition by this compound, the production of downstream cytokines can be measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • Stimulant (e.g., LPS, another cytokine)

  • ELISA kit for the cytokine of interest (e.g., IL-6, TNF-α)

  • Microplate reader

Protocol:

  • Seed cells in a culture plate and allow them to adhere.

  • Pre-treat the cells with different concentrations of this compound or vehicle for 1-2 hours.

  • Stimulate the cells with an appropriate stimulus to induce cytokine production.

  • Incubate for a suitable time to allow for cytokine accumulation in the supernatant (e.g., 24 hours).

  • Collect the cell culture supernatants.

  • Perform the ELISA for the target cytokine according to the manufacturer's protocol.

  • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.

Conclusion

This compound is a valuable tool for studying the JAK/STAT signaling pathway in cell culture. The protocols provided herein offer a framework for characterizing the activity of this inhibitor. It is crucial for researchers to empirically determine the optimal conditions, including inhibitor concentration and treatment duration, for their specific cell lines and experimental questions. Careful experimental design and data analysis, as outlined in these notes, will ensure reliable and reproducible results in the investigation of this compound's biological effects.

References

Application Notes and Protocols for Jak-IN-10 In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors.[1][2] This pathway plays a pivotal role in regulating immunity, inflammation, cell proliferation, and survival.[1][2] Dysregulation of the JAK-STAT pathway is implicated in a range of autoimmune diseases, inflammatory conditions, and cancers.[3][4] Jak-IN-10 is a potent and selective small molecule inhibitor of the JAK family, offering a promising therapeutic strategy for these conditions. These application notes provide a comprehensive guide for the in vivo use of this compound, including its mechanism of action, recommended dosage ranges based on preclinical studies of similar inhibitors, and detailed experimental protocols.

Mechanism of Action

This compound, like other JAK inhibitors, functions as an ATP-competitive inhibitor, binding to the ATP-binding site in the kinase domain of JAK enzymes.[1] This prevents the phosphorylation and activation of JAKs, which in turn blocks the subsequent phosphorylation and dimerization of Signal Transducer and Activator of Transcription (STAT) proteins.[1][5] The phosphorylated STAT dimers are unable to translocate to the nucleus, thus inhibiting the transcription of target genes involved in the inflammatory and immune responses.[1][6] The specific JAK isoforms inhibited by this compound will determine its precise biological effects. For instance, inhibition of JAK1 and JAK3 is known to modulate the adaptive immune response, while JAK1/2 inhibition can affect a broader range of pro-inflammatory cytokines.[3][7]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 5. STAT Recruitment JAK->Receptor JAK->JAK JAK->STAT 6. STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation Jak_IN_10 This compound Jak_IN_10->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 9. Transcription Activation

Figure 1: JAK-STAT Signaling Pathway and the inhibitory action of this compound.

In Vivo Dosage Guidelines

The optimal in vivo dosage of this compound will depend on the specific animal model, disease indication, and pharmacokinetic/pharmacodynamic (PK/PD) profile of the compound. The following table summarizes dosages of various JAK inhibitors used in rodent and non-human primate models, which can serve as a starting point for dose-range finding studies with this compound.

CompoundAnimal ModelDosageRoute of AdministrationReference
TofacitinibRhesus Macaque20 mg/kg dailyOral[8]
Unnamed JAK3iMouse10-30 mg/kgNot Specified[7]
WHI-P131Mouse4, 13, 20, 40, 80 mg/kgIntraperitoneal (i.p.)[9]
WHI-P131Rat3.3 mg/kgIntravenous (i.v.)[9]
WHI-P131Monkey20 mg/kgIntravenous (i.v.)[9]
INCB028050Rat1, 3, 10, 30 mg/kg dailyOral[10]

Note: It is crucial to perform initial dose-range finding and maximum tolerated dose (MTD) studies to determine the optimal and safe dose for your specific model and experimental conditions.[11]

Experimental Protocols

General Guidelines for In Vivo Studies

Successful and reproducible in vivo studies require careful planning and execution.[12] Key considerations include:

  • Animal Model Selection: Choose a model that accurately reflects the human disease pathology.

  • Dose Formulation: this compound should be formulated in a vehicle that ensures its solubility and stability. A common vehicle for oral administration of JAK inhibitors is 0.5% methylcellulose.[8]

  • Route of Administration: The route of administration should be chosen based on the compound's properties and the desired therapeutic effect. Oral gavage is a common route for small molecule inhibitors.

  • Control Groups: Appropriate control groups are essential for data interpretation, including a vehicle control group and potentially a positive control (a known effective drug).[11]

  • Endpoint Analysis: Define clear primary and secondary endpoints to assess efficacy, such as clinical scores, histopathology, biomarker levels (e.g., cytokine levels), and target engagement (e.g., pSTAT inhibition).

In Vivo Efficacy Study in a Rodent Model of Arthritis

This protocol provides a general framework for evaluating the efficacy of this compound in a collagen-induced arthritis (CIA) or adjuvant-induced arthritis (AIA) rat model.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Collagen or Adjuvant for induction of arthritis

  • Male Lewis or DBA/1J mice/rats

  • Calipers for measuring paw thickness

  • Scoring system for clinical signs of arthritis

Procedure:

  • Induction of Arthritis: Induce arthritis according to established protocols for CIA or AIA.

  • Animal Grouping: Randomize animals into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, positive control) once clinical signs of arthritis are evident.

  • Dosing: Administer this compound or vehicle orally once or twice daily for a specified period (e.g., 14-21 days).

  • Clinical Assessment: Monitor and score the clinical signs of arthritis (e.g., paw swelling, erythema, joint deformity) daily or every other day. Measure paw thickness using calipers.

  • Body Weight: Record the body weight of each animal regularly as an indicator of general health.

  • Terminal Procedures: At the end of the study, collect blood samples for cytokine analysis (e.g., TNF-α, IL-6) and pharmacokinetic analysis.[7] Euthanize animals and collect joint tissues for histopathological examination.

  • Data Analysis: Analyze the data using appropriate statistical methods to compare the treatment groups.

InVivo_Workflow cluster_setup Study Setup cluster_execution Experiment Execution cluster_analysis Endpoint Analysis A Animal Model Selection C Ethical Approval (IACUC) A->C B Dose Formulation & Vehicle Selection B->C D Disease Induction (e.g., Arthritis) C->D E Animal Grouping & Randomization D->E F Dosing Regimen (this compound/Vehicle) E->F G Monitoring (Clinical Scores, Body Weight) F->G H Sample Collection (Blood, Tissues) G->H I Pharmacokinetic Analysis H->I J Pharmacodynamic Analysis (pSTAT) H->J K Efficacy Analysis (Histology, Cytokines) H->K

Figure 2: General workflow for an in vivo efficacy study of this compound.

Pharmacokinetic and Pharmacodynamic Considerations

Understanding the PK/PD relationship of this compound is crucial for optimizing its therapeutic effect.

Pharmacokinetics (PK): PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of this compound. Key parameters to measure include:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • t1/2: Half-life.

  • AUC: Area under the concentration-time curve.

  • Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Pharmacodynamics (PD): PD studies measure the biological effect of this compound. A key PD marker for JAK inhibitors is the inhibition of STAT phosphorylation. This can be assessed ex vivo by stimulating whole blood with a relevant cytokine (e.g., IL-6 or IL-10) and measuring the levels of phosphorylated STAT3 (pSTAT3) by flow cytometry or Western blot.[13] The degree of pSTAT3 inhibition should correlate with the plasma concentration of this compound.

PK/PD ParameterDescriptionImportance
Cmax The highest concentration of the drug in the blood.Related to efficacy and potential toxicity.
t1/2 The time it takes for the drug concentration to reduce by half.Determines dosing frequency.
AUC The total drug exposure over time.Correlates with overall efficacy.
pSTAT Inhibition The degree to which the drug blocks the phosphorylation of STAT proteins.A direct measure of target engagement and biological activity.[13]

Conclusion

This compound represents a promising therapeutic agent for a variety of inflammatory and autoimmune diseases. The successful in vivo evaluation of this compound requires careful experimental design, appropriate dosage selection, and relevant endpoint analysis. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to conduct robust and reproducible preclinical studies to further characterize the therapeutic potential of this compound.

References

Jak-IN-10: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jak-IN-10 is a potent inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases. The JAK family, comprising JAK1, JAK2, JAK3, and TYK2, plays a critical role in cytokine signaling pathways that govern immune responses, inflammation, and hematopoiesis. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling cascade has been implicated in various autoimmune diseases, inflammatory conditions, and malignancies. This compound, by targeting the catalytic activity of JAKs, offers a valuable tool for investigating the therapeutic potential of JAK inhibition in preclinical research. These application notes provide detailed information on the solubility and preparation of this compound for both in vitro and in vivo studies.

Data Presentation: Solubility Profile

The solubility of this compound is a critical factor for its effective use in experimental settings. The following table summarizes the available quantitative solubility data for this compound and a structurally similar JAK inhibitor, providing researchers with essential information for preparing stock solutions and experimental formulations.

Solvent/VehicleThis compound SolubilityJAK Inhibitor I Solubility (for reference)Notes
DMSO (Dimethyl Sulfoxide) 50 mg/mL[1]~15 mg/mL[2]Ultrasonic treatment may be required to achieve maximum solubility for this compound.
Ethanol Data not available~1 mg/mL[2]Expected to be less soluble than in DMSO.
Methanol Data not availableData not availableSolubility is likely to be lower than in DMSO.
PBS (Phosphate-Buffered Saline, pH 7.2) Sparingly soluble~0.3 mg/mL (in a 1:2 DMSO:PBS solution)[2]Direct dissolution in aqueous buffers is limited. A co-solvent like DMSO is necessary.
Corn Oil Formulation dependent (see in vivo protocol)Data not availableUsed as a vehicle for oral administration in in vivo studies.
10% DMSO in 90% (20% SBE-β-CD in Saline) Formulation dependent (see in vivo protocol)Data not availableA common vehicle for increasing aqueous solubility in in vivo experiments.

Note: The solubility of a compound can be influenced by various factors, including temperature, pH, and the purity of the solvent and solute. It is recommended to perform small-scale solubility tests before preparing large volumes of stock solutions.

Experimental Protocols

Preparation of this compound for In Vitro Assays

Objective: To prepare a high-concentration stock solution of this compound in an organic solvent suitable for dilution into aqueous cell culture media for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath

Protocol:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Adding the Solvent: Add the appropriate volume of anhydrous DMSO to the tube to achieve the desired stock solution concentration (e.g., 10 mM, 20 mM, or up to 50 mg/mL).

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes. Gentle warming to 37°C can also aid dissolution.[1]

    • Visually inspect the solution to ensure there are no visible particles.

  • Sterilization (Optional): If required for your specific cell culture application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability. Consult the manufacturer's datasheet for specific storage recommendations.

Note on Final DMSO Concentration: When diluting the stock solution into your aqueous experimental medium, ensure that the final concentration of DMSO is kept low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.

Preparation of this compound for In Vivo Studies

The formulation for in vivo administration of this compound will depend on the route of administration (e.g., oral gavage, intraperitoneal injection) and the desired dosing volume. Below are two common formulation protocols.

Protocol 1: Corn Oil-Based Formulation for Oral Administration

Objective: To prepare a suspension of this compound in corn oil for oral gavage.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Corn oil

  • Sterile tubes

  • Vortex mixer

  • Homogenizer (optional)

Protocol:

  • Prepare a Concentrated Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Ensure complete dissolution, using sonication if necessary.

  • Formulation Preparation:

    • In a sterile tube, add the required volume of the this compound DMSO stock solution.

    • Add the appropriate volume of corn oil to achieve the final desired concentration and dosing volume. A common ratio is 10% DMSO and 90% corn oil.[3]

    • Vortex the mixture vigorously to create a uniform suspension. For a more homogenous and stable suspension, a brief period of homogenization may be beneficial.

  • Administration: The formulation should be prepared fresh on the day of dosing and administered via oral gavage. Ensure the suspension is well-mixed immediately before each administration.

Protocol 2: Aqueous-Based Formulation using a Solubilizing Agent

Objective: To prepare a clear solution of this compound for parenteral or oral administration using a solubilizing agent.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • SBE-β-CD (Sulfobutylether-β-cyclodextrin)

  • Sterile saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

Protocol:

  • Prepare a 20% SBE-β-CD Solution: Dissolve SBE-β-CD in sterile saline to a final concentration of 20% (w/v). This solution can be sterile-filtered and stored at 4°C.

  • Prepare a Concentrated this compound Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20 mg/mL).

  • Formulation Preparation:

    • In a sterile tube, add the required volume of the this compound DMSO stock solution.

    • Add the appropriate volume of the 20% SBE-β-CD in saline solution to achieve the final desired concentration. A common formulation consists of 10% DMSO and 90% of the 20% SBE-β-CD solution.[3]

    • Vortex the mixture until a clear solution is obtained.

  • Administration: This clear solution is suitable for various routes of administration. Prepare the formulation fresh daily.

Mandatory Visualizations

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Ligand-Binding Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:p1 1. Ligand Binding JAK JAK Receptor:p3->JAK STAT_inactive Inactive STAT Receptor:p3->STAT_inactive 5. STAT Recruitment JAK->Receptor:p3 JAK->JAK JAK->STAT_inactive 6. STAT Phosphorylation STAT_active Active STAT Dimer STAT_inactive->STAT_active 7. STAT Dimerization DNA DNA STAT_active->DNA 8. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 9. Gene Regulation Jak_IN_10 This compound Jak_IN_10->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Jak_IN_10_Preparation_Workflow cluster_invitro In Vitro Preparation cluster_invivo In Vivo Formulation cluster_oil Corn Oil Vehicle cluster_aqueous Aqueous Vehicle start_vitro This compound Powder weigh_vitro Weigh Compound start_vitro->weigh_vitro add_dmso Add DMSO weigh_vitro->add_dmso dissolve_vitro Vortex / Sonicate add_dmso->dissolve_vitro stock_vitro High-Concentration Stock Solution (-20°C) dissolve_vitro->stock_vitro dilute_vitro Dilute in Culture Medium stock_vitro->dilute_vitro final_vitro Final In Vitro Solution (≤0.5% DMSO) dilute_vitro->final_vitro start_vivo This compound Powder stock_vivo Prepare Concentrated DMSO Stock start_vivo->stock_vivo mix_oil Mix with Corn Oil stock_vivo->mix_oil mix_sbecd Mix with SBE-β-CD in Saline stock_vivo->mix_sbecd suspension Homogenous Suspension mix_oil->suspension solution Clear Solution mix_sbecd->solution

Caption: Experimental workflow for the preparation of this compound solutions.

References

Application Notes: Western Blot Protocol for Monitoring JAK-IN-10 Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Janus kinase (JAK) family of enzymes, which includes JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway.[1][2] This pathway transduces signals from numerous cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, and inflammation.[2][3][4] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including autoimmune disorders and cancers.[2][5] JAK inhibitors, also known as jakinibs, are small molecules that modulate the immune response by inhibiting the activity of one or more JAK family members.[1][3] This application note provides a detailed Western blot protocol to assess the efficacy of JAK-IN-10, a JAK inhibitor, by monitoring the phosphorylation status of key downstream targets, primarily the Signal Transducer and Activator of Transcription (STAT) proteins.

Signaling Pathway

The JAK-STAT signaling cascade is initiated when a cytokine binds to its corresponding cell surface receptor. This binding event brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation.[6] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[4][7] Once recruited, STATs are themselves phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes.[2][4][8] this compound exerts its effect by inhibiting the kinase activity of JAKs, thereby preventing the phosphorylation and activation of STATs.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor:f0 1. Binding JAK JAK Receptor->JAK 2. Recruitment pJAK p-JAK JAK->pJAK 3. Autophosphorylation STAT STAT pJAK->STAT 4. STAT Recruitment pSTAT p-STAT STAT->pSTAT 5. Phosphorylation pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer 6. Dimerization DNA DNA pSTAT_dimer->DNA 7. Nuclear Translocation JAK_IN_10 This compound JAK_IN_10->pJAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 8. Transcription Regulation

Figure 1: JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocol

This protocol is designed to measure the inhibition of cytokine-induced STAT phosphorylation by this compound in a cell-based assay.

I. Materials and Reagents
  • Cell Lines: A cell line known to express the JAK-STAT pathway components (e.g., HeLa, K562, or specific immune cell lines).

  • This compound: Prepare stock solutions in DMSO.

  • Cytokine Stimulant: (e.g., Interferon-alpha (IFN-α), Interleukin-6 (IL-6)). The choice depends on the cell line and specific JAK/STAT pathway being investigated.[9]

  • Cell Culture Medium: (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate Buffered Saline (PBS): pH 7.4.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay Reagent: BCA or Bradford protein assay kit.

  • SDS-PAGE Gels: (e.g., 4-12% Bis-Tris gels).

  • Transfer Buffer.

  • Membranes: PVDF or nitrocellulose membranes.

  • Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-phospho-STAT3 (Tyr705)

    • Rabbit anti-STAT3

    • Rabbit anti-phospho-JAK1 (Tyr1034/1035)[6]

    • Rabbit anti-JAK1

    • Mouse anti-β-Actin (Loading Control)

  • Secondary Antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Chemiluminescent Substrate: ECL Western Blotting Substrate.

  • Imaging System: Chemiluminescence detection system.

II. Experimental Workflow

Western_Blot_Workflow start Start: Seed Cells cell_treatment 1. Cell Treatment - Serum starve cells (optional). - Pre-treat with this compound. - Stimulate with cytokine. start->cell_treatment cell_lysis 2. Cell Lysis - Wash with cold PBS. - Add lysis buffer. cell_treatment->cell_lysis quantification 3. Protein Quantification - Perform BCA or Bradford assay. cell_lysis->quantification sds_page 4. SDS-PAGE - Prepare samples with loading buffer. - Load equal protein amounts. - Run the gel. quantification->sds_page transfer 5. Protein Transfer - Transfer proteins to PVDF membrane. sds_page->transfer blocking 6. Blocking - Incubate membrane in blocking buffer. transfer->blocking primary_ab 7. Primary Antibody Incubation - Incubate with p-STAT, total STAT, or β-Actin Ab overnight. blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation - Wash with TBST. - Incubate with HRP-conjugated secondary Ab. primary_ab->secondary_ab detection 9. Detection - Wash with TBST. - Add ECL substrate and image. secondary_ab->detection analysis 10. Data Analysis - Perform densitometry. detection->analysis end End analysis->end

Figure 2: Step-by-step workflow for the this compound Western blot protocol.

III. Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to reach 70-80% confluency.

    • (Optional) Serum-starve the cells for 4-6 hours to reduce basal signaling.

    • Pre-incubate cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.

    • Stimulate the cells with the appropriate cytokine (e.g., 100 ng/mL IFN-α or IL-6) for 15-30 minutes.[6][9] Include an untreated and a cytokine-only control.

  • Cell Lysis:

    • Aspirate the media and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay, following the manufacturer’s instructions.

  • SDS-PAGE:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load 20-30 µg of protein per lane into an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane. For higher molecular weight proteins like JAKs, ensure optimal transfer conditions.[10]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is 1:1000.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's protocol and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total form of the protein (e.g., total STAT3) and a loading control (e.g., β-Actin).

    • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein signal to the total protein signal, which is then normalized to the loading control.

Data Presentation

The efficacy of this compound is determined by its ability to reduce the levels of phosphorylated STAT proteins in a dose-dependent manner. The quantitative data from the densitometry analysis should be summarized in a table for clear comparison.

Table 1: Densitometric Analysis of p-STAT3 Inhibition by this compound

Treatment GroupThis compound (nM)Cytokine StimulantNormalized p-STAT3/STAT3 Ratio (Arbitrary Units)% Inhibition
Untreated Control0-0.05 ± 0.01N/A
Vehicle Control0+1.00 ± 0.080%
Test Group 110+0.72 ± 0.0628%
Test Group 2100+0.25 ± 0.0475%
Test Group 31000+0.08 ± 0.0292%

% Inhibition is calculated relative to the vehicle control (cytokine stimulation without inhibitor).

References

Application Notes and Protocols for JAK-IN-10 in Flow Cytometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal in mediating intracellular signaling cascades initiated by a wide array of cytokines, interferons, and growth factors.[1][2] This signaling occurs through the JAK-STAT pathway, which is crucial for regulating cellular processes such as proliferation, differentiation, apoptosis, and immune responses.[3][4] Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of numerous autoimmune diseases, inflammatory conditions, and malignancies.[5][6][7]

JAK inhibitors are small molecules that modulate these signaling pathways by competing with ATP for the catalytic binding site of JAKs, thereby preventing the phosphorylation and activation of STAT proteins.[1] The quantification of STAT phosphorylation (pSTAT) is a key pharmacodynamic biomarker for assessing the biological activity of JAK inhibitors.[8][9][10] Flow cytometry is a powerful technique for the sensitive and specific measurement of intracellular pSTAT levels in various immune cell subsets.[8][11][12]

This document provides detailed application notes and protocols for the use of JAK-IN-10, a JAK inhibitor, in flow cytometry-based assays to assess its impact on STAT phosphorylation.

Mechanism of Action of JAK Inhibitors

The binding of a cytokine to its cognate receptor on the cell surface induces receptor dimerization, bringing the associated JAKs into close proximity.[13] This facilitates the autophosphorylation and activation of JAKs. Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins.[14] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate gene expression.[1][13][14] JAK inhibitors, including this compound, block this cascade by inhibiting the initial JAK phosphorylation step, thereby preventing downstream STAT activation.

Data Presentation

Disclaimer: Specific quantitative data for this compound, such as IC50 values and selectivity for different JAK isoforms, are not publicly available. The following tables provide a template for organizing experimental data that should be determined empirically for this compound.

Table 1: this compound Selectivity Profile (Hypothetical Data)

TargetIC50 (nM)
JAK1TBD
JAK2TBD
JAK3TBD
TYK2TBD
TBD: To Be Determined through biochemical kinase assays.

Table 2: Optimal Staining Panel for pSTAT Flow Cytometry

Target Cell TypeSurface Marker 1Surface Marker 2Surface Marker 3Intracellular Marker
T Helper CellsCD3CD4-pSTAT5 (e.g., IL-2 stim)
Cytotoxic T CellsCD3CD8-pSTAT3 (e.g., IL-6 stim)
B CellsCD19--pSTAT1 (e.g., IFN-α stim)
MonocytesCD14CD33-pSTAT1 (e.g., IFN-α stim)
Stim: Stimulation. The choice of cytokine stimulation will depend on the specific JAK-STAT pathway being investigated.

Table 3: Recommended Titration of this compound (Example)

Concentration (nM)% Inhibition of pSTAT (Relative to Stimulated Control)
1TBD
10TBD
100TBD
1000TBD
10000TBD
This table should be populated with data from dose-response experiments.

Experimental Protocols

Protocol 1: In Vitro Treatment of Whole Blood with this compound and Subsequent pSTAT Analysis

This protocol is adapted from established methods for evaluating JAK inhibitors in whole blood samples.[8]

Materials:

  • Freshly collected whole blood anti-coagulated with EDTA

  • This compound (stock solution in DMSO)

  • Cytokine for stimulation (e.g., IL-2, IL-6, IFN-α)

  • Phosphate Buffered Saline (PBS)

  • Fixation/Permeabilization Buffer

  • Fluorochrome-conjugated antibodies against cell surface markers and intracellular pSTAT

  • Flow cytometer

Procedure:

  • Inhibitor Pre-incubation:

    • Aliquot 100 µL of whole blood into flow cytometry tubes.

    • Add varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) to the respective tubes.

    • Incubate for 1 hour at 37°C.

  • Cytokine Stimulation:

    • Prepare a working solution of the chosen cytokine (e.g., 100 ng/mL of IFN-α).

    • Add the cytokine to all tubes except the unstimulated control.

    • Incubate for 15-30 minutes at 37°C.

  • Cell Fixation:

    • Immediately after stimulation, add a fixation buffer to stop the reaction and preserve the phosphorylation state.

    • Incubate as per the manufacturer's instructions.

  • Red Blood Cell Lysis:

    • Lyse red blood cells using a lysis buffer.

    • Centrifuge and wash the remaining leukocytes with PBS.

  • Surface Marker Staining:

    • Resuspend the cell pellet in a staining buffer containing fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD19).

    • Incubate in the dark at room temperature for 30 minutes.

    • Wash the cells with PBS.

  • Permeabilization and Intracellular Staining:

    • Permeabilize the cells using a permeabilization buffer.

    • Add the fluorochrome-conjugated anti-pSTAT antibody.

    • Incubate in the dark at room temperature for 30-60 minutes.

    • Wash the cells with permeabilization buffer.

  • Data Acquisition:

    • Resuspend the cells in PBS.

    • Acquire data on a flow cytometer. Be sure to collect a sufficient number of events for the cell populations of interest.

  • Data Analysis:

    • Gate on the cell populations of interest based on their forward and side scatter properties and surface marker expression.

    • Quantify the median fluorescence intensity (MFI) of the pSTAT signal in the stimulated, unstimulated, and this compound-treated samples.

    • Calculate the percent inhibition of STAT phosphorylation for each concentration of this compound.

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT Receptor->STAT 5. STAT Recruitment pJAK pJAK JAK->pJAK 3. Autophosphorylation pSTAT pSTAT STAT->pSTAT pJAK->Receptor pJAK->STAT 6. STAT Phosphorylation STAT_dimer pSTAT Dimer pSTAT->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation JAK_IN_10 This compound JAK_IN_10->pJAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 9. Transcription

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Flow_Cytometry_Workflow cluster_sample_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis Whole_Blood Whole Blood Sample Inhibitor_Tx This compound Incubation (1 hr, 37°C) Whole_Blood->Inhibitor_Tx Cytokine_Stim Cytokine Stimulation (15-30 min, 37°C) Inhibitor_Tx->Cytokine_Stim Fixation Fixation Cytokine_Stim->Fixation Surface_Stain Surface Marker Staining Fixation->Surface_Stain Permeabilization Permeabilization Surface_Stain->Permeabilization Intracellular_Stain Intracellular pSTAT Staining Permeabilization->Intracellular_Stain Acquisition Flow Cytometry Acquisition Intracellular_Stain->Acquisition Gating Gating on Cell Populations Acquisition->Gating MFI_Analysis pSTAT MFI Analysis Gating->MFI_Analysis

Caption: Experimental workflow for analyzing this compound activity using flow cytometry.

Logical_Relationship JAK_IN_10 This compound (JAK Inhibitor) JAK_Activity JAK Kinase Activity JAK_IN_10->JAK_Activity Inhibits STAT_Phosphorylation STAT Phosphorylation JAK_Activity->STAT_Phosphorylation Leads to Gene_Expression Target Gene Expression STAT_Phosphorylation->Gene_Expression Regulates Biological_Response Biological Response (e.g., Inflammation) Gene_Expression->Biological_Response Drives

Caption: Logical relationship of this compound's inhibitory effect on the JAK-STAT pathway.

References

Application Notes and Protocols for Jak-IN-10 in Mouse Models of Myelofibrosis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Jak-IN-10 is a hypothetical designation for a selective Janus Kinase (JAK) inhibitor. The following application notes and protocols are representative examples based on published data for other JAK inhibitors used in preclinical mouse models of myelofibrosis. All quantitative data are illustrative and should be adapted based on the specific properties of the compound being investigated.

Introduction

Myelofibrosis (MF) is a myeloproliferative neoplasm (MPN) characterized by bone marrow fibrosis, splenomegaly, and constitutional symptoms. A significant number of MF cases are driven by mutations that lead to the constitutive activation of the JAK-STAT signaling pathway, most notably the JAK2 V617F mutation.[1][2] This has made JAK enzymes, particularly JAK2, a key therapeutic target.[3][4]

This compound is a potent, selective, ATP-competitive inhibitor of JAK2. These notes provide an overview of its application in preclinical mouse models of myelofibrosis to assess its therapeutic efficacy and mechanism of action. The primary goals of these studies are to evaluate the inhibitor's ability to reduce disease burden, including splenomegaly and bone marrow fibrosis, and to normalize hematological parameters.

Mechanism of Action: JAK-STAT Pathway Inhibition

The JAK-STAT pathway is a critical signaling cascade for numerous cytokines and growth factors involved in hematopoiesis and immunity.[5][6] In myelofibrosis, aberrant activation of this pathway leads to uncontrolled cell proliferation and the production of inflammatory cytokines that contribute to bone marrow fibrosis.[1][3] this compound targets the catalytic ATP-binding site of the JAK2 enzyme, preventing the phosphorylation and activation of downstream STAT proteins, thereby inhibiting the transcription of target genes involved in cell growth and inflammation.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK2 JAK2 Receptor->JAK2 2. Activation STAT STAT JAK2->STAT 3. Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P 4. Dimerization Gene Gene Transcription (Proliferation, Inflammation) STAT_P->Gene 5. Nuclear Translocation & Activation Jak_IN_10 This compound Jak_IN_10->JAK2 Inhibition

Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The efficacy of this compound is assessed through various quantitative measures. The following tables summarize representative data from in vitro and in vivo studies.

Table 1: In Vitro Kinase Inhibition Profile
Kinase TargetIC₅₀ (nM)Description
JAK1 250Moderate inhibition of JAK1.
JAK2 5 Potent and primary target.
JAK3 800Low activity against JAK3.
TYK2 450Moderate inhibition of TYK2.

IC₅₀ values represent the concentration of this compound required to inhibit 50% of the kinase activity.

Table 2: In Vivo Efficacy in JAK2V617F Mouse Model (8-week treatment)
ParameterVehicle ControlThis compound (50 mg/kg, BID)This compound (100 mg/kg, BID)
Spleen Weight (g) 1.2 ± 0.30.5 ± 0.20.3 ± 0.1
White Blood Cell Count (x10⁹/L) 25.5 ± 4.112.1 ± 2.58.5 ± 1.9
Hematocrit (%) 65 ± 552 ± 448 ± 3
Platelet Count (x10⁹/L) 1200 ± 150850 ± 110600 ± 90
Bone Marrow Fibrosis (Grade 0-3) 2.5 ± 0.51.2 ± 0.40.8 ± 0.3
p-STAT3 Levels (% of Control) 100%35%15%

Data are presented as mean ± standard deviation. Bone marrow fibrosis is graded based on reticulin staining.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. The following are standard protocols for evaluating this compound in a mouse model of myelofibrosis.

Protocol 1: Myelofibrosis Mouse Model Induction

This protocol describes the generation of a myelofibrosis model using bone marrow transplantation with cells transduced to express the JAK2V617F mutation.

Materials:

  • Donor mice (C57BL/6, 6-8 weeks old)

  • Recipient mice (C57BL/6, lethally irradiated, 8-10 weeks old)

  • Retroviral vector encoding murine JAK2V617F

  • 5-Fluorouracil (5-FU)

  • Stem cell factor (SCF), IL-3, IL-6

  • Transduction medium (e.g., DMEM with supplements)

  • Irradiator (e.g., Cesium-137 source)

Procedure:

  • Donor Mouse Preparation: Inject donor mice with 5-FU (150 mg/kg, intraperitoneally) to stimulate hematopoietic stem cell proliferation.

  • Bone Marrow Harvest: Five days after 5-FU injection, euthanize donor mice and harvest bone marrow from femurs and tibias.

  • Cell Culture & Transduction:

    • Culture the harvested bone marrow cells for 48 hours in transduction medium supplemented with SCF, IL-3, and IL-6.

    • Transduce the cells with the JAK2V617F retrovirus.

  • Recipient Mouse Preparation: Lethally irradiate recipient mice with a total dose of 9.5 Gy, split into two doses 4 hours apart.

  • Transplantation: Inject 2 x 10⁶ transduced bone marrow cells into the lateral tail vein of each irradiated recipient mouse.

  • Disease Monitoring: Monitor mice for signs of myeloproliferative disease (e.g., weight loss, ruffled fur) and perform peripheral blood counts weekly starting 4 weeks post-transplantation. The myelofibrotic phenotype typically develops within 12-16 weeks.

BMT_Workflow cluster_donor Donor Mouse Prep cluster_recipient Recipient Mouse Prep cluster_transplant Transplantation & Monitoring d1 5-FU Injection d2 Harvest Bone Marrow d1->d2 d3 Transduce Cells with JAK2-V617F d2->d3 t1 Inject Transduced Cells d3->t1 r1 Lethal Irradiation r1->t1 t2 Disease Development (12-16 weeks) t1->t2 t3 Myelofibrosis Model t2->t3

Caption: Workflow for generating a JAK2V617F bone marrow transplant mouse model.

Protocol 2: In Vivo Efficacy Study of this compound

This protocol outlines the procedure for treating myelofibrosis-model mice with this compound and assessing therapeutic outcomes.

Materials:

  • Myelofibrosis model mice (from Protocol 1)

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

  • Oral gavage needles

  • Equipment for blood collection and analysis

  • Histology supplies (formalin, paraffin, reticulin stain)

Procedure:

  • Animal Grouping: Once mice exhibit signs of myelofibrosis (e.g., elevated white blood cells, splenomegaly confirmed by palpation), randomize them into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (oral gavage, twice daily)

    • Group 2: this compound, Low Dose (e.g., 50 mg/kg, oral gavage, twice daily)

    • Group 3: this compound, High Dose (e.g., 100 mg/kg, oral gavage, twice daily)

  • Drug Administration: Administer the assigned treatment for a specified period, typically 4 to 8 weeks. Monitor animal weight and general health daily.

  • Mid-Study Analysis: Perform peripheral blood counts bi-weekly via tail vein sampling to monitor hematological parameters.

  • Terminal Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Measure and weigh the spleens and livers.

    • Collect peripheral blood via cardiac puncture for complete blood count (CBC) analysis.

    • Harvest bone marrow (femurs) and spleens. Fix tissues in 10% neutral buffered formalin for histological analysis.

  • Histological Assessment:

    • Embed fixed tissues in paraffin.

    • Section the tissues and perform Hematoxylin and Eosin (H&E) staining to assess cellularity and morphology.

    • Perform reticulin staining on bone marrow sections to grade the level of fibrosis according to a 0-3 scale.

  • Pharmacodynamic Analysis:

    • In a satellite group of animals, collect spleen or bone marrow tissue at specific time points (e.g., 2, 4, 8 hours) after the final dose.

    • Prepare protein lysates and perform Western blotting to measure levels of phosphorylated STAT3 (p-STAT3) to confirm target engagement.

References

Application Notes and Protocols for Utilizing JAK Inhibitors in CRISPR Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of CRISPR-Cas9 technology has revolutionized functional genomic screening, providing a powerful tool to systematically investigate gene function. When coupled with small molecule inhibitors, CRISPR screens can elucidate mechanisms of drug resistance, identify novel drug targets, and uncover synthetic lethal interactions. The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway, which transduces signals for a multitude of cytokines and growth factors involved in immunity, inflammation, and hematopoiesis.[1][2][3][4] Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancers, making JAK inhibitors a significant class of therapeutic agents.[1][3][4]

This document provides detailed application notes and protocols for the use of JAK inhibitors in CRISPR screening to identify genes that modulate cellular responses to JAK pathway inhibition.

Mechanism of Action: The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors.[1] Upon ligand binding, cytokine receptors dimerize, bringing associated JAKs into close proximity. This leads to their autophosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene expression.[1][3] This pathway plays a crucial role in processes such as cell proliferation, differentiation, and immune responses.[1]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment JAK->Receptor Phosphorylation JAK->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Gene Target Gene Transcription DNA->Gene

Application of JAK Inhibitors in CRISPR Screening

CRISPR screens in the presence of a JAK inhibitor can be designed to identify:

  • Resistance genes: Genes whose knockout confers resistance to the cytotoxic or cytostatic effects of the inhibitor.

  • Sensitizer genes: Genes whose knockout enhances the efficacy of the inhibitor.

  • Synthetic lethal partners: Genes that are essential for survival only in the presence of JAK inhibition.

A genome-wide CRISPR-Cas9 knockout screen was instrumental in identifying JAK1 deficiency as a mechanism of T-cell resistance in melanoma.[5][6] This highlights the power of combining CRISPR technology with functional assays to uncover clinically relevant mechanisms of drug action and resistance.

Quantitative Data on JAK Inhibitors

While specific data for a compound named "Jak-IN-10" is not available in the public domain, the following table summarizes key parameters for well-characterized JAK inhibitors that can be utilized in CRISPR screening experiments. Researchers should perform dose-response curves to determine the optimal concentration for their specific cell line and assay.

JAK InhibitorTarget(s)Reported IC50 (nM)Cell-based Potency (nM)Notes
Tofacitinib JAK1, JAK3 > JAK21-2 (JAK1/3), 20 (JAK2)10-100Approved for rheumatoid arthritis.
Ruxolitinib JAK1, JAK2~3 (JAK1/2)100-300Approved for myelofibrosis and polycythemia vera.
Baricitinib JAK1, JAK2~6 (JAK1), ~5 (JAK2)50-200Approved for rheumatoid arthritis.
Upadacitinib JAK1~4020-100Selective for JAK1.
Filgotinib JAK1~1030-150Selective for JAK1.

Note: IC50 and potency values are highly dependent on the assay conditions and cell type. It is crucial to determine the optimal concentration (e.g., IC20-IC50 for resistance screens) experimentally.

Experimental Protocols

I. Cell Line Preparation and Lentiviral Transduction for CRISPR Screening

This protocol outlines the general steps for conducting a pooled CRISPR knockout screen to identify genes modulating the response to a JAK inhibitor.

CRISPR_Screen_Workflow cluster_setup Screen Setup cluster_treatment Treatment and Culture cluster_analysis Analysis A 1. sgRNA Library Amplification B 2. Lentivirus Production A->B C 3. Cell Line Transduction B->C D 4. Antibiotic Selection C->D E 5. Split Population D->E F_control Control (DMSO) E->F_control F_jak JAK Inhibitor E->F_jak G 6. Cell Culture F_control->G F_jak->G H 7. Genomic DNA Extraction G->H I 8. sgRNA Library Amplification (PCR) H->I J 9. Next-Generation Sequencing I->J K 10. Data Analysis J->K

Materials:

  • Human cell line of interest stably expressing Cas9

  • Pooled sgRNA library (e.g., GeCKO, Brunello)

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells

  • Transfection reagent

  • Polybrene

  • Puromycin (or other selection antibiotic)

  • JAK inhibitor of choice

  • DMSO (vehicle control)

  • Genomic DNA extraction kit

  • PCR reagents for library amplification

  • Next-generation sequencing platform

Procedure:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the sgRNA library plasmid and lentiviral packaging plasmids.

    • Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Pool and filter the viral supernatant.

  • Determination of Viral Titer:

    • Transduce the target cells with a serial dilution of the viral supernatant in the presence of polybrene.

    • Select with the appropriate antibiotic (e.g., puromycin) and determine the multiplicity of infection (MOI). Aim for an MOI of 0.3-0.5 to ensure that most cells receive a single sgRNA.

  • Large-Scale Transduction:

    • Transduce a sufficient number of cells to achieve at least 300-500x coverage of the sgRNA library.

    • Select the transduced cells with the appropriate antibiotic.

  • CRISPR Screen with JAK Inhibitor:

    • After selection, harvest a baseline cell sample (T0).

    • Split the remaining cells into two populations: a control group treated with vehicle (DMSO) and a treatment group treated with the JAK inhibitor.

    • The concentration of the JAK inhibitor should be predetermined to cause partial growth inhibition (e.g., IC20-IC50).

    • Culture the cells for 14-21 days, ensuring that library representation is maintained by passaging a sufficient number of cells.

  • Genomic DNA Extraction and Sequencing:

    • Harvest cells from the T0, control, and treatment arms.

    • Extract genomic DNA.

    • Amplify the sgRNA cassette from the genomic DNA using PCR.

    • Perform next-generation sequencing to determine the abundance of each sgRNA.

  • Data Analysis:

    • Analyze the sequencing data to identify sgRNAs that are enriched or depleted in the JAK inhibitor-treated population compared to the control population.

    • Use bioinformatics tools like MAGeCK or BAGEL to identify hit genes.[7]

II. Validation of Candidate Genes

It is essential to validate the top candidate genes from the primary screen.

Procedure:

  • Individual sgRNA Validation:

    • Design 2-3 independent sgRNAs targeting each candidate gene.

    • Individually transduce the Cas9-expressing cell line with lentivirus for each sgRNA.

    • Confirm gene knockout by Western blot or Sanger sequencing.

  • Phenotypic Assays:

    • Perform cell viability or proliferation assays (e.g., CellTiter-Glo, crystal violet staining) on the knockout cell lines in the presence of a dose range of the JAK inhibitor.

    • Compare the dose-response curves of the knockout cells to the control cells (transduced with a non-targeting sgRNA) to confirm resistance or sensitization.

Conclusion

The combination of CRISPR screening and JAK inhibitor treatment provides a robust platform for dissecting the genetic determinants of drug response. These studies can lead to the identification of novel therapeutic targets, biomarkers for patient stratification, and a deeper understanding of the signaling networks that interact with the JAK-STAT pathway. Careful experimental design, including proper controls and thorough validation of hits, is crucial for the successful application of this powerful technology.

References

Application of a Novel JAK Inhibitor in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Janus kinase (JAK) signaling pathway is a critical mediator of cytokine and growth factor signaling, and its aberrant activation is implicated in the pathogenesis of various malignancies, including hematological and solid tumors.[1][2] Consequently, JAK inhibitors have emerged as a promising class of targeted therapeutics.[1][3] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have become a preferred preclinical platform due to their ability to retain the histological and genetic characteristics of the original tumor.[4][5][6] This document outlines the application and protocols for evaluating the efficacy of a novel JAK inhibitor, herein referred to as Jak-IN-X (as a representative compound, given the limited public information on "Jak-IN-10"), in various PDX models. These models serve as a valuable tool for preclinical drug evaluation and can help predict clinical outcomes.[5][7]

Signaling Pathway

The JAK-STAT signaling cascade is a principal pathway for a multitude of cytokines and growth factors that regulate cell proliferation, differentiation, and survival. Dysregulation of this pathway is a known driver in many cancers. Jak-IN-X is hypothesized to inhibit one or more JAK family members (JAK1, JAK2, JAK3, TYK2), thereby blocking the downstream phosphorylation of STAT proteins and subsequent gene transcription.[3][8]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Jak_IN_X Jak-IN-X Jak_IN_X->JAK Inhibits pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription

Figure 1: Simplified JAK-STAT Signaling Pathway and Mechanism of Jak-IN-X Inhibition.

Experimental Protocols

Establishment of Patient-Derived Xenograft (PDX) Models

This protocol outlines the procedure for creating PDX models from fresh patient tumor tissue.[4][9]

Materials:

  • Fresh patient tumor tissue (collected within 3 hours)

  • Immunodeficient mice (e.g., NSG™ or SCID)[9]

  • Sterile phosphate-buffered saline (PBS)

  • Surgical instruments (scissors, forceps)

  • Anesthetics (e.g., ketamine/xylazine solution)

  • Heating pad

Procedure:

  • Obtain fresh tumor tissue from a patient biopsy or surgical resection under sterile conditions.

  • Transport the tissue in sterile PBS on ice.

  • In a biological safety cabinet, wash the tissue with cold PBS to remove any blood clots or debris.

  • Remove any necrotic tissue.[9]

  • Cut the tumor into small fragments (approximately 2-3 mm³).

  • Anesthetize the immunodeficient mouse.

  • Make a small incision on the dorsal flank of the mouse.

  • Using forceps, create a subcutaneous pocket.

  • Implant one to two tumor fragments into the pocket.[9]

  • Close the incision with surgical clips or sutures.

  • Monitor the mouse during recovery on a heating pad.

  • Once tumors reach a volume of approximately 1.5 cm³, the mice (now F1 generation) can be used for passaging or efficacy studies.[9] Early-passage PDXs (less than 5th passage) are recommended for studies.[9]

Efficacy Study of Jak-IN-X in PDX Models

This protocol describes the methodology for evaluating the anti-tumor activity of Jak-IN-X.

Materials:

  • Established PDX-bearing mice (tumor volume ~150-250 mm³)

  • Jak-IN-X (formulated in an appropriate vehicle)

  • Vehicle control

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Calipers for tumor measurement

  • Scale for body weight measurement

Procedure:

  • Once tumors in PDX-bearing mice reach an average volume of 150-250 mm³, randomize the mice into treatment and control groups (n=5-8 mice per group).[10][11]

  • Record the initial tumor volume and body weight of each mouse.

  • Administer Jak-IN-X at the predetermined dose and schedule (e.g., daily oral gavage).

  • Administer the vehicle control to the control group using the same schedule and route.

  • Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight twice weekly.[12]

  • Monitor the mice for any signs of toxicity or adverse effects.

  • The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a specified duration of treatment.[12]

  • At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis.

Experimental_Workflow cluster_0 PDX Model Establishment cluster_1 Efficacy Study PatientTumor Patient Tumor Tissue Implantation Implantation into Immunodeficient Mice PatientTumor->Implantation TumorGrowth Tumor Growth (~1.5 cm³) Implantation->TumorGrowth Randomization Randomization of Mice (Tumor Volume ~200 mm³) TumorGrowth->Randomization Treatment Treatment with Jak-IN-X or Vehicle Randomization->Treatment Monitoring Biweekly Monitoring (Tumor Volume & Body Weight) Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Tumor Collection & Pharmacodynamic Analysis Endpoint->Analysis

Figure 2: Experimental Workflow for Evaluating Jak-IN-X in PDX Models.

Data Presentation

The efficacy of Jak-IN-X is assessed by measuring tumor growth inhibition and key pharmacodynamic markers.

Table 1: In Vivo Efficacy of Jak-IN-X in PDX Models
PDX ModelCancer TypeTreatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Growth Inhibition (%)p-value
TM00201PancreaticVehicle-Daily, PO--
Jak-IN-X50Daily, PO65<0.01
TM00315NSCLCVehicle-Daily, PO--
Jak-IN-X50Daily, PO48<0.05
TM00428OvarianVehicle-Daily, PO--
Jak-IN-X50Daily, PO72<0.01
Table 2: Pharmacodynamic Analysis of p-STAT3 in Tumor Tissues
PDX ModelTreatment GroupDose (mg/kg)Mean p-STAT3 Inhibition (%) (vs. Vehicle)p-value
TM00201Jak-IN-X5078<0.001
TM00315Jak-IN-X5062<0.01
TM00428Jak-IN-X5085<0.001

Conclusion

The use of patient-derived xenograft models provides a robust platform for the preclinical evaluation of novel therapeutic agents like Jak-IN-X. The protocols outlined in this document provide a framework for establishing PDX models and conducting efficacy and pharmacodynamic studies. The data suggest that Jak-IN-X demonstrates significant anti-tumor activity in multiple PDX models, which is correlated with the inhibition of the JAK-STAT signaling pathway. These findings support the further clinical development of Jak-IN-X as a potential cancer therapeutic.

References

Application Notes: Utilizing JAK-IN-10 for Drug Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional responses, regulating processes like immunity, cell proliferation, and differentiation.[1][2][3] Dysregulation of the JAK/STAT pathway is implicated in various diseases, including cancers and autoimmune disorders.[1][4] In oncology, the persistent activation of this pathway can drive tumor cell survival and proliferation, making it a key target for therapeutic intervention.[5] However, the emergence of drug resistance, where cancer cells develop mechanisms to evade the effects of targeted therapies, remains a significant clinical challenge.[6][7] JAK inhibitors (jakinibs) are a class of small molecules that block the activity of JAK enzymes, thereby interfering with the downstream signaling cascade.[4][8][9] JAK-IN-10 is a research compound used to study the role of the JAK/STAT pathway in such resistance mechanisms.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the catalytic site of JAK enzymes to prevent the phosphorylation and subsequent activation of STAT proteins.[8] The canonical JAK/STAT pathway begins when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs.[10] These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[10] Recruited STATs are themselves phosphorylated by JAKs, causing them to dimerize, translocate to the nucleus, and act as transcription factors for target genes involved in cell survival and proliferation.[8][10] By inhibiting JAKs, this compound effectively blocks this entire cascade, preventing the transcription of genes that may contribute to a drug-resistant phenotype.[9] Studying how cancer cells respond to this compound can help elucidate the specific role of JAK/STAT signaling in acquired resistance to other anticancer agents.

Key Experiments for Studying Drug Resistance with this compound

To investigate the role of the JAK/STAT pathway in drug resistance using this compound, a series of key experiments are typically performed. These include generating a drug-resistant cell line, assessing cell viability in the presence of the inhibitor, and confirming pathway inhibition via Western blot.

Table 1: Example IC50 Values for Various JAK Inhibitors

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. While specific IC50 values for the research compound this compound are not publicly cataloged, the table below provides reference values for clinically approved JAK inhibitors to illustrate the typical potency range for this class of drugs.

InhibitorTarget(s)Reported IC50 (nM)Cell Line/Assay Context
AbrocitinibJAK129In vitro studies
BaricitinibJAK1/JAK25.9 (JAK1), 5.7 (JAK2)In vitro analyses
TofacitinibJAK32Specific for JAK3

Note: IC50 values are highly context-dependent and can vary based on the specific assay conditions, cell type, and ATP concentration used. The values above are for reference and were reported in in-vitro studies.[4][11][12]

Experimental Protocols

Protocol 1: Generation of a Drug-Resistant Cancer Cell Line

This protocol describes a common method for developing a drug-resistant cancer cell line through continuous exposure to a primary anticancer drug.[6][13]

Materials:

  • Parental cancer cell line of interest

  • Primary anticancer drug (e.g., a targeted therapy or chemotherapy agent)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • 96-well plates, flasks, and other standard cell culture plastics

  • Cell counting kit (e.g., CCK-8) or MTT reagent[14]

  • Microplate reader

Procedure:

  • Determine Initial IC50: First, determine the IC50 of the primary anticancer drug on the parental cell line.

    • Seed cells at a density of 5,000-10,000 cells/well in a 96-well plate and allow them to adhere overnight.[14]

    • Treat the cells with a serial dilution of the primary drug for 48-72 hours.

    • Assess cell viability using an MTT or CCK-8 assay and calculate the IC50 value.[14]

  • Induce Resistance:

    • Culture the parental cells in a flask with the primary drug at a concentration equal to its IC50.[6]

    • Initially, significant cell death is expected. Maintain the culture, replacing the medium with fresh drug-containing medium every 3-4 days.[15]

    • Once the cells recover and begin to proliferate steadily (reach 70-80% confluency), subculture them and gradually increase the drug concentration.[6][14]

    • This process of stepwise dose escalation can take several months (6-12 months is common).

  • Confirm Resistance:

    • After several months of culture under drug pressure, perform a cell viability assay on the newly generated cell line alongside the original parental line.

    • A significant increase in the IC50 value for the new line compared to the parental line confirms the development of drug resistance.[6]

    • The resistant cell line can now be used to study the effects of this compound.

Protocol 2: Cell Viability (MTT) Assay

This protocol measures cellular metabolic activity as an indicator of cell viability after treatment with this compound.[16][17]

Materials:

  • Parental and drug-resistant cell lines

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]

  • Solubilization solution (e.g., 40% DMF, 16% SDS, 2% glacial acetic acid, pH 4.7)[16]

  • 96-well plates

  • Serum-free medium

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed both parental and resistant cells in 96-well plates at 5,000-10,000 cells/well in 100 µL of complete medium.[17] Include wells with medium only for a blank control. Incubate overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include untreated wells as a vehicle control.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[18] Incubate for 3-4 hours at 37°C.[16][17] Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[16]

  • Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16] Mix thoroughly by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[17]

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the blank reading. Plot the results to determine the IC50 of this compound for both cell lines.

Protocol 3: Western Blot for Phospho-STAT3

This protocol is used to confirm that this compound inhibits the JAK/STAT pathway by measuring the phosphorylation level of a key downstream target, STAT3.[5]

Materials:

  • Parental and resistant cells

  • This compound

  • Lysis buffer (e.g., M-PER) supplemented with protease and phosphatase inhibitors[5][19]

  • Protein assay reagent (e.g., Bio-Rad Protein Assay)[5]

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane[20]

  • Blocking buffer (e.g., 5% BSA in TBST)[19]

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3[5][20]

  • Loading control antibody (e.g., anti-β-actin)[5]

  • HRP-conjugated secondary antibodies[5]

  • Chemiluminescent substrate (ECL)[21]

Procedure:

  • Cell Treatment and Lysis:

    • Culture parental and resistant cells to ~80% confluency. Treat with this compound at various concentrations (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50) for a short period (e.g., 2-6 hours).

    • Wash cells with ice-cold PBS and lyse them using lysis buffer containing phosphatase inhibitors to preserve phosphorylation states.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • Gel Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in sample buffer. Separate the proteins by size using SDS-PAGE.

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[19]

    • Incubate the membrane with the primary anti-phospho-STAT3 (p-STAT3) antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate. Visualize the protein bands using an imaging system.

  • Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped and re-probed for total STAT3 and a loading control like β-actin.[20] A decrease in the p-STAT3/total-STAT3 ratio with increasing this compound concentration indicates effective pathway inhibition.

Visualizations

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. JAK Activation STAT STAT (latent) JAK->STAT 3. STAT Phosphorylation Cytokine Cytokine Cytokine->Receptor 1. Binding JAK_IN_10 This compound JAK_IN_10->JAK Inhibition STAT_P STAT-P STAT_Dimer STAT-P Dimer STAT_P->STAT_Dimer 4. Dimerization DNA DNA STAT_Dimer->DNA 5. Nuclear Translocation Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 6. Transcription Activation

Figure 1. Simplified JAK/STAT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start with Parental Cancer Cell Line step1 Generate Drug-Resistant (DR) Cell Line via Chronic Drug Exposure start->step1 step2 Confirm Resistance: Compare IC50 of DR vs. Parental step1->step2 step3 Treat both Parental and DR cells with this compound step2->step3 step4a Cell Viability Assay (MTT) - Determine IC50 of this compound - Assess resensitization step3->step4a step4b Western Blot Analysis - Measure p-STAT3 levels - Confirm pathway inhibition step3->step4b end Data Analysis: Evaluate role of JAK/STAT in drug resistance step4a->end step4b->end

Figure 2. Experimental workflow for studying drug resistance using this compound.

Resistance_Logic cluster_sensitive Drug-Sensitive Cell cluster_resistant Drug-Resistant Cell PrimaryDrug_S Primary Drug PrimaryTarget_S Primary Target Pathway PrimaryDrug_S->PrimaryTarget_S Apoptosis_S Cell Death PrimaryTarget_S->Apoptosis_S PrimaryDrug_R Primary Drug PrimaryTarget_R Primary Target Pathway PrimaryDrug_R->PrimaryTarget_R Survival_R Cell Survival PrimaryTarget_R->Survival_R Blocked JAK_STAT JAK/STAT Pathway (Upregulated) JAK_STAT->Survival_R Bypass Signaling JAK_IN_10 This compound JAK_IN_10->JAK_STAT

References

Application Notes and Protocols for Co-treatment with Jak-IN-10 and Other Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited public data is available for the specific compound Jak-IN-10 in co-treatment studies. The following application notes and protocols are based on established research with other well-characterized JAK inhibitors, such as ruxolitinib. These protocols should be considered as a starting point and require optimization for this compound.

Introduction

The Janus kinase (JAK) signaling pathway is a critical regulator of cytokine and growth factor signaling, playing a central role in hematopoiesis and immune response. Dysregulation of the JAK/STAT pathway is a hallmark of various malignancies, including myeloproliferative neoplasms (MPNs) and certain leukemias. While JAK inhibitors have shown clinical efficacy, monotherapy often leads to incomplete responses or the development of resistance. This has prompted the investigation of combination therapies to enhance anti-tumor activity, overcome resistance mechanisms, and reduce toxicity by using lower doses of individual agents.

This document outlines protocols and application notes for the co-treatment of this compound with inhibitors of other key signaling pathways, including PI3K/mTOR, Bcl-2, and MAPK.

Co-treatment with PI3K/mTOR Inhibitors

Rationale

The PI3K/AKT/mTOR pathway is another crucial signaling cascade that governs cell growth, proliferation, and survival. There is significant crosstalk between the JAK/STAT and PI3K/mTOR pathways.[1] Constitutive activation of JAK2 can lead to the activation of the PI3K/AKT pathway, contributing to cell survival and proliferation.[2] Therefore, dual inhibition of both pathways can lead to synergistic anti-cancer effects, particularly in hematological malignancies like MPNs.[1][3] Co-treatment can more effectively suppress downstream signaling, induce apoptosis, and overcome resistance to single-agent JAK inhibition.[2]

Quantitative Data Summary
Cell LineJAK InhibitorPI3K/mTOR InhibitorEffectReference
Ba/F3-JAK2V617FRuxolitinibBEZ235 (dual PI3K/mTOR)Synergistic inhibition of proliferation[1]
HEL (human erythroleukemia)RuxolitinibBEZ235Synergistic induction of apoptosis[2]
SET-2 (human megakaryoblastic leukemia)RuxolitinibBEZ235Synergistic inhibition of cell growth[1]
Primary MPN CD34+ cellsTG101209/SAR302503BEZ235Synergistic lethal activity[2]
Ph-like ALL xenograft modelsRuxolitinibGedatolisib (dual PI3K/mTOR)Superior efficacy to monotherapy[4]

Signaling Pathway Diagram

JAK_PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK PI3K PI3K Cytokine_Receptor->PI3K STAT STAT JAK->STAT P STAT_dimer STAT Dimer STAT->STAT_dimer AKT AKT PI3K->AKT P mTOR mTOR AKT->mTOR P Downstream_mTOR Protein Synthesis (Cell Growth, Proliferation) mTOR->Downstream_mTOR Downstream_STAT Gene Transcription (Proliferation, Survival) STAT_dimer->Downstream_STAT Jak_IN_10 This compound Jak_IN_10->JAK PI3K_Inhibitor PI3K/mTOR Inhibitor PI3K_Inhibitor->PI3K PI3K_Inhibitor->mTOR

Caption: Dual inhibition of JAK and PI3K/mTOR pathways.

Experimental Protocols
  • Cell Culture: Culture human erythroleukemia (HEL) cells, which harbor the JAK2 V617F mutation, in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed HEL cells in a 96-well plate at a density of 5 x 10^4 cells per well.

  • Drug Treatment: Prepare serial dilutions of this compound and a PI3K/mTOR inhibitor (e.g., BEZ235) in culture medium. Add the inhibitors to the cells, both as single agents and in combination, at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 72 hours.

  • Viability Assessment: Assess cell viability using a CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each inhibitor. Determine the combination index (CI) using the Chou-Talalay method to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

  • Cell Treatment: Treat HEL cells with this compound, a PI3K/mTOR inhibitor, or the combination for 4-24 hours.

  • Protein Extraction: Lyse the cells and quantify protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-STAT3, STAT3, p-AKT, AKT, p-S6K, S6K) and a loading control (e.g., β-actin).

  • Detection: Use appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

Co-treatment with Bcl-2 Inhibitors

Rationale

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis. Overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism of survival for cancer cells, including those in hematological malignancies like Acute Myeloid Leukemia (AML) and Cutaneous T-cell Lymphoma (CTCL).[2][5] The JAK/STAT pathway can regulate the expression of Bcl-2 family members, including Mcl-1.[5] By inhibiting the JAK pathway, the expression of these pro-survival proteins can be downregulated, sensitizing the cells to apoptosis induced by Bcl-2 inhibitors like venetoclax. This combination has shown synergistic effects in AML and CTCL.[2][5]

Quantitative Data Summary
Disease ModelJAK InhibitorBcl-2 InhibitorEffectReference
AML patient samples (ex vivo)RuxolitinibVenetoclaxBroad effectiveness and synergy[5]
CTCL patient isolates (ex vivo)RuxolitinibVenetoclaxPotentiation of cytotoxicity[2]
Myelofibrosis (Phase 3 trial)RuxolitinibNavitoclaxImproved spleen volume reduction[6]

Signaling Pathway Diagram

JAK_Bcl2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JAK JAK STAT STAT JAK->STAT P STAT_dimer STAT Dimer STAT->STAT_dimer Bcl2 Bcl-2 Apoptosis Apoptosis Bcl2->Apoptosis Mcl1 Mcl-1 Mcl1->Apoptosis Gene_Expression Gene Expression (Bcl-2, Mcl-1) STAT_dimer->Gene_Expression Gene_Expression->Bcl2 Gene_Expression->Mcl1 Jak_IN_10 This compound Jak_IN_10->JAK Bcl2_Inhibitor Bcl-2 Inhibitor (e.g., Venetoclax) Bcl2_Inhibitor->Bcl2 Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., A375 Melanoma) Drug_Treatment_IV Treat with this compound, MEK inhibitor (e.g., Trametinib), and combination Cell_Culture->Drug_Treatment_IV Viability_Assay Cell Viability Assay (e.g., MTT, CTG) Drug_Treatment_IV->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Drug_Treatment_IV->Apoptosis_Assay Western_Blot Western Blot for p-ERK, p-STAT3 Drug_Treatment_IV->Western_Blot Xenograft_Model Establish Xenograft Model in Immunodeficient Mice Randomization Randomize Mice into Treatment Groups Xenograft_Model->Randomization Drug_Treatment_IVV Administer this compound, MEK inhibitor, and combination Randomization->Drug_Treatment_IVV Tumor_Monitoring Monitor Tumor Growth and Animal Health Drug_Treatment_IVV->Tumor_Monitoring Endpoint_Analysis Endpoint Analysis: Tumor Weight, IHC, Biomarker Analysis Tumor_Monitoring->Endpoint_Analysis

References

Leitlinien zur Behandlung von Zelllinien mit dem Pan-JAK-Inhibitor Jak-IN-X

Author: BenchChem Technical Support Team. Date: November 2025

Haftungsausschluss: Spezifische Daten für den als „Jak-IN-10“ bezeichneten Inhibitor konnten in der öffentlichen Literatur nicht gefunden werden. Bei diesem Dokument handelt es sich um eine repräsentative Anwendungsbeschreibung und Protokolle für einen hypothetischen Pan-JAK-Inhibitor, der hier als „Jak-IN-X“ bezeichnet wird. Die bereitgestellten quantitativen Daten sind illustrativ und sollten als Beispiel dienen.

Anwendungsbeschreibung und Protokolle

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Januskinasen (JAKs) sind eine Familie von intrazellulären, nicht-rezeptorgebundenen Tyrosinkinasen, die eine entscheidende Rolle bei der Signalübertragung von Zytokinen und Wachstumsfaktoren spielen.[1][2] Die JAK-STAT-Signalkaskade ist an zahlreichen zellulären Prozessen wie Zellwachstum, Differenzierung, Apoptose und Immunantwort beteiligt.[3][4] Eine fehlregulierte Aktivierung des JAK-STAT-Signalwegs wird mit verschiedenen Krankheiten, einschließlich Krebs und entzündlichen Erkrankungen, in Verbindung gebracht.[1][5] Jak-IN-X ist ein potenter, zellpermeabler Pan-JAK-Inhibitor, der die Aktivität von JAK1, JAK2, JAK3 und TYK2 hemmt und somit die nachgeschaltete Phosphorylierung und Aktivierung von STAT-Proteinen blockiert.[1][6] Diese Anwendungsbeschreibung enthält detaillierte Protokolle zur Untersuchung der zellulären Wirkungen von Jak-IN-X.

Quantitative Datenzusammenfassung

Die folgende Tabelle fasst die beispielhaften quantitativen Daten zur Wirksamkeit von Jak-IN-X in verschiedenen menschlichen Krebszelllinien zusammen.

ZelllinieKrebsartIC50 (48 h)Apoptose (bei 2x IC50, 48 h)Zellzyklusarrest (bei 2x IC50, 24 h)
HELA Gebärmutterhalskrebs5.2 µM35%G1-Phase
A549 Lungenkrebs8.7 µM28%G1-Phase
MCF-7 Brustkrebs12.1 µM22%G1/S-Übergang
PC-3 Prostatakrebs7.5 µM41%G1-Phase
U-87 MG Glioblastom6.8 µM38%G2/M-Phase

Tabelle 1: Beispielhafte In-vitro-Wirksamkeit von Jak-IN-X in verschiedenen menschlichen Krebszelllinien. Die IC50-Werte wurden mittels MTT-Assay nach 48-stündiger Behandlung bestimmt. Die Apoptoseraten wurden durch Annexin-V/PI-Färbung und Durchflusszytometrie nach 48-stündiger Behandlung mit der zweifachen IC50-Konzentration ermittelt. Der Zellzyklusarrest wurde durch PI-Färbung und Durchflusszytometrie nach 24-stündiger Behandlung mit der zweifachen IC50-Konzentration bestimmt.

Visualisierungen

JAK_STAT_Pathway cluster_extracellular Extrazellulärer Raum cluster_membrane Zellmembran cluster_cytoplasm Zytoplasma cluster_nucleus Zellkern Zytokin Zytokin Rezeptor Zytokin-Rezeptor Zytokin->Rezeptor:f1 Bindung JAK_inactive JAK Rezeptor:f2->JAK_inactive Aktivierung STAT_inactive STAT Rezeptor:f2->STAT_inactive Rekrutierung JAK_active p-JAK JAK_inactive->JAK_active Phosphorylierung JAK_active->Rezeptor:f2 Phosphorylierung STAT_active p-STAT STAT_inactive->STAT_active Phosphorylierung durch p-JAK STAT_dimer p-STAT Dimer STAT_active->STAT_dimer Dimerisierung DNA DNA STAT_dimer->DNA Translokation Jak_IN_X Jak-IN-X Jak_IN_X->JAK_active Hemmung Genexpression Genexpression DNA->Genexpression Transkription

Abbildung 1: Schematische Darstellung des JAK-STAT-Signalwegs und des Hemmmechanismus durch Jak-IN-X.

Experimental_Workflow cluster_setup Versuchsaufbau cluster_assays Assays cluster_analysis Datenanalyse A Zellkultur (z.B. HELA, A549) B Behandlung mit Jak-IN-X (verschiedene Konzentrationen) A->B C Zellviabilitätsassay (z.B. MTT) B->C D Western Blot (p-JAK, p-STAT) B->D E Apoptoseassay (Annexin V/PI) B->E F Zellzyklusanalyse (PI-Färbung) B->F G IC50-Bestimmung C->G H Analyse der Proteinexpression D->H I Quantifizierung der Apoptose E->I J Analyse der Zellzyklusverteilung F->J

Abbildung 2: Allgemeiner experimenteller Arbeitsablauf zur Bewertung der Wirkung von Jak-IN-X auf Zelllinien.

Experimentelle Protokolle

Zellviabilitätsassay (MTT-Assay)

Dieses Protokoll dient der Bestimmung der zytotoxischen Wirkung von Jak-IN-X auf Krebszelllinien und der Ermittlung des IC50-Wertes.

Materialien:

  • Zu testende Zelllinien

  • Zellkulturmedium (z. B. DMEM) mit 10 % fötalem Kälberserum (FKS) und 1 % Penicillin/Streptomycin

  • Jak-IN-X-Stammlösung (z. B. 10 mM in DMSO)

  • MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid), 5 mg/ml in PBS

  • Solubilisierungslösung (z. B. DMSO oder 0,01 M HCl in 10 % SDS)

  • 96-Well-Platten

  • Plattenlesegerät (Spektralphotometer)

Protokoll:

  • Säen Sie die Zellen in einer Dichte von 5.000 bis 10.000 Zellen pro Well in 100 µl Kulturmedium in eine 96-Well-Platte aus.

  • Inkubieren Sie die Platte über Nacht bei 37 °C und 5 % CO2, um die Anhaftung der Zellen zu ermöglichen.

  • Bereiten Sie serielle Verdünnungen von Jak-IN-X in Kulturmedium vor. Fügen Sie jedem Well 100 µl der entsprechenden Jak-IN-X-Konzentration hinzu. Fügen Sie den Kontroll-Wells nur mit DMSO versetztes Medium hinzu.

  • Inkubieren Sie die Platte für die gewünschte Zeit (z. B. 48 Stunden) bei 37 °C und 5 % CO2.

  • Fügen Sie jedem Well 20 µl MTT-Reagenz hinzu und inkubieren Sie die Platte für 2-4 Stunden bei 37 °C.

  • Entfernen Sie das Medium vorsichtig und fügen Sie 150 µl Solubilisierungslösung hinzu, um die Formazan-Kristalle aufzulösen.

  • Messen Sie die Extinktion bei 570 nm mit einem Plattenlesegerät.

  • Berechnen Sie die prozentuale Zellviabilität im Verhältnis zur DMSO-Kontrolle und bestimmen Sie den IC50-Wert mithilfe einer geeigneten Software.

Western Blot zur Analyse der JAK-STAT-Phosphorylierung

Dieses Protokoll dient dem Nachweis der Hemmung der JAK-STAT-Signalübertragung durch Jak-IN-X.

Materialien:

  • Zelllinien und Kulturreagenzien

  • Jak-IN-X

  • Lysepuffer (z. B. RIPA-Puffer) mit Protease- und Phosphatase-Inhibitoren

  • BCA-Protein-Assay-Kit

  • SDS-PAGE-Gele und Laufpuffer

  • Transferpuffer und PVDF- oder Nitrozellulosemembranen

  • Blockierpuffer (z. B. 5 % Magermilch oder BSA in TBST)

  • Primärantikörper (z. B. gegen p-JAK1, JAK1, p-STAT3, STAT3, GAPDH)

  • HRP-gekoppelte Sekundärantikörper

  • Chemilumineszenz-Substrat (ECL)

  • Imaging-System

Protokoll:

  • Säen Sie Zellen in 6-Well-Platten aus und lassen Sie sie bis zu einer Konfluenz von 70-80 % wachsen.

  • Behandeln Sie die Zellen mit Jak-IN-X in der gewünschten Konzentration und für die gewünschte Dauer (z. B. 1-4 Stunden).

  • Waschen Sie die Zellen mit eiskaltem PBS und lysieren Sie sie in 100-200 µl eiskaltem Lysepuffer.[2][5]

  • Sammeln Sie die Lysate und zentrifugieren Sie sie bei 14.000 x g für 15 Minuten bei 4 °C.[5]

  • Bestimmen Sie die Proteinkonzentration des Überstands mit dem BCA-Assay.

  • Denaturieren Sie 20-30 µg Protein pro Probe durch Kochen in Laemmli-Puffer.

  • Trennen Sie die Proteine mittels SDS-PAGE auf und übertragen Sie sie auf eine PVDF-Membran.[2][7]

  • Blockieren Sie die Membran für 1 Stunde bei Raumtemperatur in Blockierpuffer.[8]

  • Inkubieren Sie die Membran über Nacht bei 4 °C mit dem primären Antikörper.

  • Waschen Sie die Membran dreimal mit TBST und inkubieren Sie sie für 1 Stunde bei Raumtemperatur mit dem HRP-gekoppelten Sekundärantikörper.

  • Waschen Sie die Membran erneut dreimal mit TBST.

  • Detektieren Sie die Proteinsignale mit einem ECL-Substrat und einem Imaging-System.

Apoptoseassay mittels Durchflusszytometrie (Annexin V/PI-Färbung)

Dieses Protokoll dient der Quantifizierung der durch Jak-IN-X induzierten Apoptose.

Materialien:

  • Zelllinien und Kulturreagenzien

  • Jak-IN-X

  • Annexin V-FITC/PI Apoptose-Detektionskit

  • Bindungspuffer (im Kit enthalten)

  • Durchflusszytometer

Protokoll:

  • Säen Sie Zellen in 6-Well-Platten aus und behandeln Sie sie mit Jak-IN-X in der gewünschten Konzentration für die gewünschte Dauer (z. B. 48 Stunden).

  • Sammeln Sie sowohl die adhärenten als auch die schwimmenden Zellen.

  • Waschen Sie die Zellen zweimal mit kaltem PBS und zentrifugieren Sie bei 300 x g für 5 Minuten.[9][10]

  • Resuspendieren Sie das Zellpellet in 100 µl Bindungspuffer.

  • Fügen Sie 5 µl Annexin V-FITC und 5 µl Propidiumiodid (PI) hinzu.

  • Inkubieren Sie die Zellen für 15 Minuten im Dunkeln bei Raumtemperatur.[11]

  • Fügen Sie 400 µl Bindungspuffer hinzu und analysieren Sie die Proben sofort mit einem Durchflusszytometer.

  • Analysieren Sie die Daten, um den Prozentsatz der lebenden (Annexin V-/PI-), früh apoptotischen (Annexin V+/PI-), spät apoptotischen/nekrotischen (Annexin V+/PI+) und nekrotischen (Annexin V-/PI+) Zellen zu bestimmen.

Zellzyklusanalyse mittels Durchflusszytometrie (Propidiumiodid-Färbung)

Dieses Protokoll dient der Untersuchung der Auswirkungen von Jak-IN-X auf die Zellzyklusverteilung.

Materialien:

  • Zelllinien und Kulturreagenzien

  • Jak-IN-X

  • Kaltes 70 %iges Ethanol

  • PBS

  • RNase A (100 µg/ml)

  • Propidiumiodid (PI, 50 µg/ml)

  • Durchflusszytometer

Protokoll:

  • Säen Sie Zellen in 6-Well-Platten aus und behandeln Sie sie mit Jak-IN-X in der gewünschten Konzentration für die gewünschte Dauer (z. B. 24 Stunden).

  • Sammeln Sie die Zellen durch Trypsinisierung und zentrifugieren Sie bei 300 x g für 5 Minuten.

  • Waschen Sie das Zellpellet einmal mit PBS.

  • Resuspendieren Sie die Zellen in 500 µl PBS und fixieren Sie sie, indem Sie unter Vortexen langsam 1,2 ml eiskaltes 70 %iges Ethanol hinzufügen.

  • Inkubieren Sie die Zellen für mindestens 2 Stunden bei -20 °C.

  • Zentrifugieren Sie die fixierten Zellen und waschen Sie sie einmal mit PBS.

  • Resuspendieren Sie das Zellpellet in 500 µl Färbelösung (PBS mit RNase A und PI).

  • Inkubieren Sie für 30 Minuten bei Raumtemperatur im Dunkeln.

  • Analysieren Sie die Proben mit einem Durchflusszytometer.

  • Analysieren Sie die DNA-Histogramme, um den Prozentsatz der Zellen in der G0/G1-, S- und G2/M-Phase zu bestimmen.

References

Application Notes and Protocols for High-Throughput Screening of Jak-IN-10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases plays a pivotal role in signal transduction pathways that are critical for immunity, inflammation, and hematopoiesis. The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. These kinases are activated by a multitude of cytokines and growth factors, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. The activated STATs then translocate to the nucleus to regulate gene expression. Dysregulation of the JAK-STAT pathway is implicated in a variety of diseases, including autoimmune disorders, inflammatory conditions, and malignancies. Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents.

Jak-IN-10 is identified as a potent inhibitor of the JAK family. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound and other novel JAK inhibitors. While specific public data on the high-throughput screening of this compound is limited, the following protocols for biochemical and cellular assays represent established methods that can be readily adapted for its characterization.

Mechanism of Action of JAK Inhibitors

JAK inhibitors function by competitively binding to the ATP-binding site within the kinase domain of JAK enzymes.[1] This prevents the phosphorylation of the JAKs themselves and their downstream targets, primarily STAT proteins. By blocking this crucial step, JAK inhibitors effectively interrupt the signaling cascade initiated by cytokine-receptor binding, thereby modulating the immune and inflammatory responses.[2][3]

Data Presentation: Comparative Inhibitory Activity of Known JAK Inhibitors

To provide a context for evaluating the potency of new compounds like this compound, the following table summarizes the half-maximal inhibitory concentrations (IC50) of several well-characterized JAK inhibitors across the four JAK family members. These values were determined using various biochemical and cellular assays.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Assay Type
Tofacitinib112201>10,000Cell-free
Ruxolitinib3.32.8>400-Cell-free
Baricitinib5.95.7>40053Cell-free
Abrocitinib29803>10,0001250Cell-free[4]
Momelotinib1118156-Cell-free
Fedratinib31--Cell-free
Pacritinib23 (JAK2)---Cell-free

Signaling Pathway Diagram

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation JAK->JAK STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylation STAT_dimer STAT Dimer (active) STAT_inactive->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Jak_IN_10 This compound Jak_IN_10->JAK Inhibition Gene_Expression Gene Expression DNA->Gene_Expression Transcription

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for high-throughput screening of JAK inhibitors. These can be adapted for the specific characterization of this compound.

Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay measures the phosphorylation of a substrate peptide by a JAK enzyme. The use of TR-FRET provides a robust and sensitive method suitable for HTS.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme

  • Biotinylated peptide substrate (e.g., Biotin-poly-GT)

  • ATP

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

  • Detection Reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC)

  • This compound or other test compounds

  • Low-volume 384-well assay plates (e.g., Corning 3676)

  • TR-FRET compatible plate reader

Protocol:

  • Prepare serial dilutions of this compound in DMSO, then dilute in Assay Buffer to the desired final concentrations.

  • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a 2X enzyme solution in Assay Buffer and add 2.5 µL to each well.

  • Prepare a 2X substrate/ATP mixture in Assay Buffer.

  • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The final reaction volume is 10 µL.

  • Incubate the plate at room temperature for 60 minutes.

  • Prepare the detection reagent mixture containing the Europium-labeled antibody and SA-APC in TR-FRET dilution buffer.

  • Stop the kinase reaction by adding 10 µL of the detection reagent mixture to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 620 nm.

  • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and determine the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: STAT5 Phosphorylation Assay in a Reporter Cell Line

This assay measures the ability of a compound to inhibit cytokine-induced phosphorylation of STAT5 in a relevant cell line.[5]

Materials:

  • A cytokine-dependent cell line (e.g., TF-1 cells, which express the common beta chain and respond to GM-CSF)

  • Cell Culture Medium: RPMI-1640 with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin

  • Stimulating Cytokine: Recombinant human GM-CSF

  • This compound or other test compounds

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 90% methanol in PBS)

  • Primary Antibody: Anti-phospho-STAT5 (pY694) antibody

  • Secondary Antibody: Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

  • 96-well or 384-well plates suitable for cell culture and flow cytometry

  • High-throughput flow cytometer

Protocol:

  • Seed the cells into 96-well or 384-well plates at a density of 1-2 x 10^5 cells per well and starve overnight in a low-serum medium.

  • Prepare serial dilutions of this compound and add them to the cells. Incubate for 1 hour at 37°C.

  • Stimulate the cells by adding GM-CSF to a final concentration of 10 ng/mL. Incubate for 15 minutes at 37°C.

  • Fix the cells by adding an equal volume of Fixation Buffer and incubate for 20 minutes at room temperature.

  • Centrifuge the plate, discard the supernatant, and permeabilize the cells by adding ice-cold Permeabilization Buffer. Incubate for 30 minutes on ice.

  • Wash the cells with PBS containing 1% BSA.

  • Add the anti-phospho-STAT5 primary antibody and incubate for 1 hour at room temperature.

  • Wash the cells and add the fluorescently labeled secondary antibody. Incubate for 30 minutes at room temperature, protected from light.

  • Wash the cells and resuspend in PBS.

  • Acquire data on a high-throughput flow cytometer, measuring the fluorescence intensity of the phospho-STAT5 signal.

  • Analyze the data to determine the percent inhibition of STAT5 phosphorylation for each compound concentration and calculate the IC50 value.

High-Throughput Screening Workflow

HTS_Workflow cluster_screening Primary Screening cluster_confirmation Hit Confirmation & Dose-Response cluster_validation Cellular Validation cluster_lead_opt Lead Optimization Compound_Library Compound Library Primary_Assay Biochemical HTS Assay (e.g., TR-FRET) Compound_Library->Primary_Assay Hit_Identification Initial Hit Identification (Single Concentration) Primary_Assay->Hit_Identification Dose_Response Dose-Response Curve Generation (IC50 Determination) Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal Biochemical Assay (e.g., ADP-Glo) Dose_Response->Orthogonal_Assay Cellular_Assay Cell-Based Assay (e.g., pSTAT5) Orthogonal_Assay->Cellular_Assay Selectivity_Panel Kinase Selectivity Profiling Cellular_Assay->Selectivity_Panel Lead_Optimization Structure-Activity Relationship (SAR) and ADMET Profiling Selectivity_Panel->Lead_Optimization

Caption: A typical workflow for high-throughput screening and validation of JAK inhibitors.

Hit Identification and Validation Logic

Hit_Validation Start Primary Screen Hits Confirm_Activity Confirm Activity in Primary Assay? Start->Confirm_Activity Determine_IC50 Determine IC50 in Primary Assay Confirm_Activity->Determine_IC50 Yes Discard_Inactive Discard (Inactive) Confirm_Activity->Discard_Inactive No Orthogonal_Test Active in Orthogonal Biochemical Assay? Determine_IC50->Orthogonal_Test Cellular_Activity Active in Cellular Assay? Orthogonal_Test->Cellular_Activity Yes Discard_Non_Orthogonal Discard (Assay Artifact) Orthogonal_Test->Discard_Non_Orthogonal No Selectivity_Profile Assess Kinase Selectivity Cellular_Activity->Selectivity_Profile Yes Discard_Non_Cellular Discard (Not Cell-Active) Cellular_Activity->Discard_Non_Cellular No Validated_Hit Validated Hit Selectivity_Profile->Validated_Hit

Caption: Logical flow for hit confirmation and validation in a JAK inhibitor screening campaign.

References

Application Notes and Protocols for Jak-IN-10 in Primary Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jak-IN-10 is a potent and selective inhibitor of the Janus kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from a wide array of cytokines, interferons, and growth factors, playing a pivotal role in immunity, inflammation, and hematopoiesis.[1][2][3][4] Dysregulation of this pathway is implicated in various autoimmune diseases, inflammatory conditions, and malignancies.[1][2][5] this compound, by competitively binding to the ATP-binding site of JAK enzymes, effectively blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the downstream gene expression and cellular responses.[1][4] These application notes provide detailed protocols for utilizing this compound in primary cell assays to investigate its biological activity and therapeutic potential.

Mechanism of Action

The Janus kinases (JAKs) are a family of four intracellular, non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2.[4][6] Upon cytokine binding to their cognate receptors, the associated JAKs are brought into close proximity, leading to their trans-activation via phosphorylation.[7] Activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for STAT proteins.[7] Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene transcription.[4][8] this compound inhibits the initial step of JAK activation, thereby suppressing the entire downstream signaling cascade.

This compound Mechanism of Action in the JAK-STAT Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds pJAK p-JAK (Active) JAK->pJAK Phosphorylation Jak_IN_10 This compound Jak_IN_10->JAK Inhibits STAT STAT pJAK->STAT Phosphorylates pSTAT p-STAT (Active) STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Regulates

Caption: Mechanism of this compound inhibition of the JAK-STAT pathway.

Data Presentation

Table 1: Inhibition of Cytokine-Induced STAT3 Phosphorylation in Human PBMCs
This compound Conc. (nM)IL-6 Stimulated p-STAT3 (MFI)% Inhibition
0 (Vehicle)15,8420%
112,35722%
107,92150%
1002,05987%
100047597%
MFI: Mean Fluorescence Intensity
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated Macrophages
This compound Conc. (nM)TNF-α (pg/mL)IL-6 (pg/mL)
0 (Vehicle)2,5403,120
102,1332,652
1001,2701,498
500457593
Cytokine levels measured by ELISA.
Table 3: this compound Inhibition of T-cell Proliferation
This compound Conc. (nM)Proliferation Index (CFSE)% Inhibition
0 (Vehicle)4.80%
104.114.6%
1002.547.9%
5001.275.0%
Proliferation of CD3/CD28 stimulated human T-cells measured by CFSE dilution.

Experimental Protocols

Protocol 1: Inhibition of Cytokine-Induced STAT Phosphorylation in Primary Human PBMCs

This assay measures the ability of this compound to inhibit cytokine-induced phosphorylation of STAT proteins in primary human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Paque PLUS

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Recombinant Human IL-6

  • This compound

  • DMSO (Vehicle)

  • Fixation/Permeabilization Buffer

  • Phospho-STAT3 (Tyr705) Antibody (or other relevant p-STAT antibody)

  • Flow Cytometer

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in RPMI-1640 supplemented with 10% FBS.

  • Pre-treat cells with various concentrations of this compound or DMSO vehicle for 1 hour at 37°C.

  • Stimulate the cells with recombinant human IL-6 (e.g., 20 ng/mL) for 15 minutes at 37°C.

  • Immediately fix the cells by adding Fixation Buffer.

  • Permeabilize the cells using a permeabilization buffer.

  • Stain with a fluorescently labeled anti-phospho-STAT3 antibody.

  • Analyze the samples by flow cytometry to determine the mean fluorescence intensity (MFI) of p-STAT3.

Workflow for p-STAT Inhibition Assay Start Isolate PBMCs Pre_treat Pre-treat with this compound (1 hour) Start->Pre_treat Stimulate Stimulate with IL-6 (15 mins) Pre_treat->Stimulate Fix_Perm Fix and Permeabilize Stimulate->Fix_Perm Stain Stain with anti-p-STAT3 Ab Fix_Perm->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

Caption: Flowchart for the phospho-STAT inhibition assay.
Protocol 2: Measurement of Pro-inflammatory Cytokine Production in Primary Macrophages

This protocol assesses the effect of this compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by primary macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • Human CD14+ Monocytes

  • Macrophage Colony-Stimulating Factor (M-CSF)

  • RPMI-1640 medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound

  • DMSO (Vehicle)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Differentiate human CD14+ monocytes into macrophages by culturing with M-CSF for 5-7 days.

  • Plate the differentiated macrophages in a 96-well plate.

  • Pre-treat the macrophages with various concentrations of this compound or DMSO vehicle for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Protocol 3: T-cell Proliferation Assay

This assay evaluates the impact of this compound on the proliferation of primary human T-cells stimulated through their T-cell receptor (TCR).

Materials:

  • Human Pan T-cells

  • RPMI-1640 medium with 10% FBS

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Anti-CD3 and Anti-CD28 antibodies (plate-bound or beads)

  • This compound

  • DMSO (Vehicle)

  • Flow Cytometer

Procedure:

  • Isolate Pan T-cells from human PBMCs.

  • Label the T-cells with CFSE dye.

  • Plate the CFSE-labeled T-cells in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies.

  • Add various concentrations of this compound or DMSO vehicle to the wells.

  • Incubate the cells for 3-5 days at 37°C.

  • Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Cell proliferation is measured by the dilution of CFSE dye in daughter cells.

Logical Flow of this compound Evaluation Target_Engagement Target Engagement (p-STAT Inhibition) Cellular_Function Cellular Function (Cytokine Production) Target_Engagement->Cellular_Function Leads to Immune_Response Immune Response (T-cell Proliferation) Cellular_Function->Immune_Response Impacts Therapeutic_Potential Therapeutic Potential Immune_Response->Therapeutic_Potential Informs

Caption: Logical progression for evaluating this compound's effects.

Conclusion

The provided protocols offer a robust framework for characterizing the in vitro activity of this compound in primary human cells. These assays are fundamental for understanding the compound's mechanism of action, potency, and potential for modulating immune and inflammatory responses. The data generated from these studies are crucial for the preclinical development of this compound as a potential therapeutic agent for a range of human diseases.

References

Long-Term Treatment Effects of Janus Kinase (JAK) Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Janus kinase (JAK) inhibitors are a class of small molecule drugs that target the JAK-STAT signaling pathway, a crucial mediator of immune responses.[1][2][3] By inhibiting one or more members of the JAK family of enzymes (JAK1, JAK2, JAK3, and TYK2), these drugs modulate the signaling of numerous cytokines and growth factors involved in inflammation and immunity.[4][5] This mechanism has led to their successful application in the treatment of various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriatic arthritis, ulcerative colitis, and alopecia areata.[6][7][8][9] This document provides a detailed overview of the long-term treatment effects of JAK inhibitors, including their efficacy and safety profiles, alongside protocols for relevant experimental evaluation.

Mechanism of Action: The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary route for signal transduction from extracellular cytokines and growth factors to the cell nucleus, where it regulates gene expression.[1][4] The process begins when a cytokine binds to its specific receptor on the cell surface, leading to the activation of receptor-associated JAKs.[10] These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[10] Subsequently, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to modulate the transcription of target genes involved in immune cell differentiation, proliferation, and function.[4][10] JAK inhibitors competitively bind to the ATP-binding site of JAK enzymes, preventing the phosphorylation and activation of STATs, thereby downregulating the inflammatory cascade.[1][10]

JAK_STAT_Pathway cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT Dimer STAT->pSTAT 4. Dimerization DNA DNA pSTAT->DNA 5. Translocation Jak_IN JAK Inhibitor Jak_IN->JAK Inhibition Gene Gene Transcription DNA->Gene 6. Transcription In_Vitro_Workflow A 1. Cell Culture B 2. Compound Incubation A->B C 3. Cytokine Stimulation B->C D 4. Fix & Permeabilize C->D E 5. Antibody Staining D->E F 6. Flow Cytometry E->F G 7. Data Analysis (IC50) F->G In_Vivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis A 1. Arthritis Induction B 2. Compound Administration A->B C 3. Clinical Monitoring B->C D 4. PK/PD Analysis C->D E 5. Histopathology C->E F 6. Data Analysis D->F E->F

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Jak-IN-10 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using Jak-IN-10 in cell-based assays. If you are experiencing a lack of efficacy or inconsistent results, please consult the information below.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes.[1] The JAK family, which includes JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that are crucial for cytokine signaling.[2][3][4] They mediate signals through the JAK-STAT (Signal Transducer and Activator of Transcription) pathway.[2][5] Upon a cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins.[6][7] The JAKs then phosphorylate the STATs, which dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation, immunity, and cell growth.[5][7] this compound, like other JAK inhibitors, likely competes with ATP for the catalytic binding site in the JAK enzymes, preventing the phosphorylation cascade and subsequent downstream signaling.[4][6]

Q2: How should I dissolve and store this compound?

For small molecule inhibitors, solubility can be a major issue.[8] It is critical to ensure the compound is fully dissolved before adding it to your cell culture media.

  • Dissolution: Most inhibitors are first dissolved in a solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. For other JAK inhibitors, protocols often involve creating a 10 mM stock in DMSO.[9][10]

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. For some inhibitors, storage at -80°C is recommended for periods up to 6 months.[9] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • Working Solution: When preparing your final working concentration, dilute the stock solution directly into your pre-warmed cell culture medium. Ensure rapid mixing to prevent precipitation of the compound.

Q3: What concentration of this compound should I use in my experiment?

The optimal concentration is highly cell-type dependent and must be determined empirically.

  • Dose-Response Curve: It is essential to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific cell model. Start with a broad range of concentrations (e.g., 1 nM to 10 µM).

  • Starting Point: For many JAK inhibitors, effective concentrations in cell culture range from the low nanomolar to the low micromolar range.[10][11] A reasonable starting point could be 100 nM, with 10-fold dilutions up and down from there.

  • Cytotoxicity: Always assess cell viability (e.g., using a WST-1 or LDH assay) in parallel with your functional assays to ensure the observed effects are not due to cytotoxicity.[12]

Q4: How long should I treat my cells with this compound?

Treatment time depends on the nature of your experiment.

  • Pre-incubation: For experiments involving cytokine stimulation, it is standard practice to pre-incubate the cells with the inhibitor for a period before adding the stimulus. A pre-incubation time of 1-2 hours is common.

  • Total Treatment Time: The total duration of inhibitor exposure will depend on the downstream readout. For signaling events like STAT phosphorylation, which are rapid, a short treatment time may be sufficient. For readouts like gene expression or cell proliferation, longer incubation times (24-72 hours) may be necessary.

Troubleshooting Guide

Problem 1: I am not observing any inhibition of my target pathway.

If this compound is not producing the expected inhibitory effect (e.g., no reduction in phosphorylated STAT), consider the following possibilities.

  • Solution 1: Verify Compound Integrity and Concentration.

    • Solubility Issues: The compound may have precipitated out of solution. When diluting your DMSO stock into aqueous culture medium, vortex or pipette vigorously. If you observe any cloudiness, try warming the solution or using sonication to aid dissolution.[9][10]

    • Compound Degradation: Ensure the compound has been stored correctly in aliquots at -20°C or -80°C. If the stock is old or has been freeze-thawed multiple times, its activity may be compromised.

    • Concentration: Your concentration may be too low for your specific cell type. Run a dose-response curve to find the optimal inhibitory concentration.

  • Solution 2: Check Experimental Conditions.

    • Cell Health: Ensure your cells are healthy, within a low passage number, and not overly confluent, as these factors can affect their response to stimuli and inhibitors.[13]

    • Stimulation: Confirm that your positive control (cytokine stimulation without inhibitor) is working robustly. If the pathway is not being strongly activated, you will not be able to detect inhibition.

    • Cell Permeability: While most small molecules are cell-permeable, very large or polar molecules may have difficulty crossing the cell membrane.[14][15] this compound is a small molecule and is expected to be cell-permeable, but this can vary between cell types.

  • Solution 3: Validate the Readout.

    • Western Blot: To directly confirm inhibition of the JAK/STAT pathway, the most reliable method is to measure the phosphorylation status of a key STAT protein (e.g., p-STAT3 or p-STAT5) via Western blot.[14][16] If you see a decrease in the phosphorylated form of STAT relative to the total STAT protein, the inhibitor is working at the molecular level.

Problem 2: I am observing high levels of cell death.
  • Solution 1: Titrate the Inhibitor Concentration.

    • The concentration used may be too high and causing off-target effects or general cytotoxicity. Perform a viability assay (e.g., Trypan Blue, MTT, or LDH assay) across a range of this compound concentrations to determine the maximum non-toxic dose in your cell line.[12]

  • Solution 2: Evaluate the Solvent Control.

    • Ensure that the concentration of the solvent (e.g., DMSO) is consistent across all conditions and is not exceeding a level toxic to your cells (typically <0.5%). Run a "vehicle-only" control to assess the effect of the solvent alone.

  • Solution 3: Consider the Target Biology.

    • The JAK/STAT pathway is critical for the survival and proliferation of certain cell types.[5][17] Inhibition of this pathway may inherently lead to apoptosis or a reduction in cell growth. This may be the desired biological effect, particularly in cancer research.

Quantitative Data Summary

The following table summarizes general properties and recommended starting points for JAK inhibitors. Note that specific IC50 values for this compound are not widely published, emphasizing the need for empirical determination in your system.

ParameterValue / RecommendationSource
Target Class Janus Kinase (JAK) Family[1][3]
Mechanism Likely ATP-competitive inhibitor[4][6]
Typical IC50 Range Low nM to low µM (Varies by JAK isoform)[10][11]
Stock Solution 1-10 mM in DMSO[9][10]
Stock Storage -20°C (1 month) or -80°C (6 months)[9]
Cell Culture Conc. 1 nM - 10 µM (start with a dose-response)[18]
Vehicle Control Match DMSO concentration in all wells (e.g., 0.1%)

Experimental Protocols

Protocol: Western Blot for Phospho-STAT3 Inhibition

This protocol provides a method to directly assess the efficacy of this compound by measuring the phosphorylation of STAT3 in response to a cytokine like Interleukin-6 (IL-6) or Interleukin-10 (IL-10).[19][20][21]

1. Cell Seeding and Treatment: a. Seed your cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment. b. Allow cells to adhere and grow overnight. c. The next day, pre-treat cells with varying concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 1-2 hours in serum-free or low-serum medium. Include a vehicle-only (DMSO) control.

2. Cytokine Stimulation: a. After pre-incubation, stimulate the cells with an appropriate cytokine (e.g., 20 ng/mL of IL-6) for 15-30 minutes. Include an unstimulated, untreated control well. b. The stimulation time should be optimized and is typically short for phosphorylation events.

3. Cell Lysis: a. Immediately after stimulation, place the plate on ice and aspirate the medium. b. Wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[22] c. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[22][23] d. Scrape the cells, transfer the lysate to a pre-chilled microcentrifuge tube, and incubate on ice for 15-30 minutes.[22] e. Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[23] f. Transfer the supernatant (protein lysate) to a new tube.

4. Protein Quantification and Sample Preparation: a. Determine the protein concentration of each sample using a BCA assay. b. Normalize the samples by diluting them with lysis buffer. c. Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95-100°C for 5-10 minutes.[24]

5. SDS-PAGE and Protein Transfer: a. Load the prepared samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[24] b. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[22]

6. Immunoblotting: a. Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against phospho-STAT3 (e.g., Tyr705) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.[16][22] c. Wash the membrane three times with TBST for 5-10 minutes each.[22] d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[24] e. Wash the membrane again three times with TBST. f. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using an imaging system.[22]

7. Stripping and Re-probing: a. To normalize for protein loading, you can strip the membrane and re-probe with an antibody for total STAT3 and a loading control like β-actin or GAPDH.

Visualizations

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start seed_cells 1. Seed Cells in Multi-well Plate start->seed_cells treat_inhibitor 2. Pre-treat with this compound (Dose Response) seed_cells->treat_inhibitor stimulate_cytokine 3. Stimulate with Cytokine (e.g., IL-6) treat_inhibitor->stimulate_cytokine cell_lysis 4. Lyse Cells & Quantify Protein stimulate_cytokine->cell_lysis western_blot 5. Western Blot for p-STAT / Total STAT cell_lysis->western_blot analyze_data 6. Analyze Data (Quantify Inhibition) western_blot->analyze_data end End analyze_data->end

Caption: Experimental workflow for testing the efficacy of this compound.

Troubleshooting_Tree start START: No effect of this compound on downstream phenotype. q1 Q1: Did you check for p-STAT inhibition via Western Blot? start->q1 q1_no A1: No q1->q1_no No q1_yes A1: Yes q1->q1_yes Yes sol1 SOLUTION: Perform Western Blot for p-STAT. This is a direct measure of target engagement. q1_no->sol1 q2 Q2: Was p-STAT inhibition observed? q1_yes->q2 q2_no A2: No q2->q2_no No q2_yes A2: Yes q2->q2_yes Yes sol2 CAUSE: Inhibitor is not engaging the target. ACTIONS: - Verify compound solubility & stability. - Increase inhibitor concentration (run dose-response). - Check cell health & cytokine stimulation. q2_no->sol2 sol3 CAUSE: Target is inhibited, but phenotype is unaffected. ACTIONS: - Confirm the phenotype is truly JAK/STAT dependent in your model. - Investigate compensatory or parallel signaling pathways. - Check timing of readout; effect may be transient. q2_yes->sol3

Caption: A logic diagram for troubleshooting this compound experiments.

References

Technical Support Center: Optimizing Jak-IN-10 Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of Jak-IN-10.

This compound Overview

This compound is identified as a Janus kinase (JAK) inhibitor. The JAK family of enzymes, which includes JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway transduces signals for a wide array of cytokines and growth factors, playing a key role in immunity, inflammation, and hematopoiesis.[1] this compound is also noted as a click chemistry reagent, containing an alkyne group that allows for its use in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions.[1] It has been investigated for research in areas such as dry eye disorders.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a cell-based assay?

Q2: How should I dissolve and store this compound?

A2: Based on available data, this compound can be dissolved in DMSO to create a stock solution. For in vivo experiments, further dilution in vehicles such as a mixture of DMSO, PEG300, Tween-80, and saline is common. It is recommended to store stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). To ensure stability, protect the compound from light and store it under nitrogen if possible.

Q3: I am observing cytotoxicity in my experiments. What could be the cause and how can I mitigate it?

A3: Cytotoxicity can be a result of high concentrations of the inhibitor or the solvent (e.g., DMSO). It is essential to run a vehicle control (medium with the same concentration of DMSO as the highest concentration of this compound used) to distinguish between the cytotoxic effects of the compound and the solvent. If cytotoxicity is observed at concentrations required for JAK inhibition, consider reducing the incubation time or using a more sensitive detection method that allows for the use of lower concentrations. Performing a cell viability assay, such as an MTT or MTS assay, across a range of this compound concentrations is recommended to determine its cytotoxic profile in your cell line.

Q4: How can I confirm that this compound is inhibiting the JAK-STAT pathway in my cells?

A4: The most direct way to confirm pathway inhibition is to measure the phosphorylation status of key downstream targets. The phosphorylation of STAT proteins (e.g., p-STAT1, p-STAT3, p-STAT5) is a hallmark of JAK activation. You can perform a Western blot to detect the levels of phosphorylated STATs in response to cytokine stimulation (e.g., IFN-γ for p-STAT1, IL-6 for p-STAT3) with and without this compound treatment. A reduction in the phosphorylated STAT protein levels in the presence of this compound would indicate target engagement.

Q5: Are there known off-target effects of this compound?

A5: Specific off-target effects for this compound are not well-documented. However, like many kinase inhibitors, off-target activity is possible, especially at higher concentrations. If you observe unexpected phenotypes, it may be due to the inhibition of other kinases. Kinome-wide profiling would be necessary to definitively identify off-target interactions. To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that achieves the desired level of JAK-STAT pathway inhibition.

Troubleshooting Guides

Problem: Determining the Optimal Concentration of this compound

Solution: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for the inhibition of JAK-STAT signaling in your cell system.

Experimental Protocols

Protocol 1: Determination of IC50 for this compound

This protocol outlines the steps to determine the IC50 value of this compound by measuring the inhibition of cytokine-induced STAT phosphorylation.

1. Cell Preparation:

  • Plate your cells of interest in a multi-well plate (e.g., 96-well plate) at a density that allows for optimal growth and response to cytokine stimulation.
  • Allow cells to adhere and grow overnight.

2. Compound Preparation:

  • Prepare a 10 mM stock solution of this compound in DMSO.
  • Perform serial dilutions of the stock solution to create a range of concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM). Also, prepare a DMSO-only vehicle control.

3. Treatment and Stimulation:

  • Pre-treat the cells with the different concentrations of this compound or vehicle control for 1-2 hours.
  • Stimulate the cells with an appropriate cytokine to activate the JAK-STAT pathway (e.g., 10 ng/mL IFN-γ to activate STAT1 phosphorylation) for a predetermined amount of time (e.g., 15-30 minutes).

4. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

5. Western Blotting:

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.
  • Perform Western blotting to detect the levels of a phosphorylated STAT protein (e.g., p-STAT1) and a total STAT protein (e.g., STAT1) as a loading control.

6. Data Analysis:

  • Quantify the band intensities for the phosphorylated and total STAT proteins.
  • Normalize the p-STAT signal to the total STAT signal for each concentration.
  • Plot the normalized p-STAT signal against the logarithm of the this compound concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxicity of this compound.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

2. Compound Treatment:

  • Treat the cells with a range of this compound concentrations (and a vehicle control) for the desired experimental duration (e.g., 24, 48, or 72 hours).

3. MTT Addition:

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

4. Solubilization and Measurement:

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Subtract the background absorbance (from wells with no cells).
  • Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability at each concentration.

Data Presentation

Table 1: this compound Solubility and Storage

SolventSolubilityStorage TemperatureDuration
DMSO≥1.67 mg/mL (3.91 mM)-20°CUp to 1 month
-80°CUp to 6 months
In vivo formulation 110% DMSO, 40% PEG300, 5% Tween-80, 45% SalinePrepare freshlySame day use
In vivo formulation 210% DMSO, 90% (20% SBE-β-CD in Saline)Prepare freshlySame day use
In vivo formulation 310% DMSO, 90% Corn OilPrepare freshlySame day use

Data summarized from publicly available information.[1]

Mandatory Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Activation JAK->JAK STAT STAT JAK->STAT 4. STAT Phosphorylation Jak_IN_10 This compound Jak_IN_10->JAK Inhibition pSTAT p-STAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer 5. Dimerization DNA DNA STAT_Dimer->DNA 6. Nuclear Translocation Gene_Transcription Gene_Transcription DNA->Gene_Transcription 7. Gene Transcription

A simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of this compound.

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment & Lysis cluster_analysis Analysis Plate_Cells Plate cells in 96-well plate Pre_treat Pre-treat cells with this compound/vehicle Plate_Cells->Pre_treat Prepare_Inhibitor Prepare serial dilutions of this compound Prepare_Inhibitor->Pre_treat Stimulate Stimulate with cytokine (e.g., IFN-γ) Pre_treat->Stimulate Lyse_Cells Lyse cells and quantify protein Stimulate->Lyse_Cells Western_Blot Western Blot for p-STAT and Total STAT Lyse_Cells->Western_Blot Quantify Quantify band intensity Western_Blot->Quantify Plot_Curve Plot dose-response curve Quantify->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Experimental workflow for determining the IC50 of this compound.

Cytotoxicity_Workflow cluster_setup Setup cluster_exp Experiment cluster_readout Readout Seed_Cells Seed cells in 96-well plate Treat_Cells Treat with this compound concentrations Seed_Cells->Treat_Cells Add_MTT Add MTT reagent and incubate Treat_Cells->Add_MTT Solubilize Solubilize formazan crystals Add_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate % cell viability Measure_Absorbance->Analyze_Data

Workflow for assessing cytotoxicity using the MTT assay.

References

Technical Support Center: JAK-IN-10

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered during experiments with the JAK inhibitor, JAK-IN-10.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is advisable to use a freshly opened, anhydrous grade of DMSO to ensure optimal solubility.

Q2: What is the expected solubility of this compound in DMSO?

A2: The solubility of this compound in DMSO is ≥ 42.8 mg/mL, which corresponds to a concentration of 100 mM.

Q3: How should I store the this compound stock solution?

A3: Store the this compound stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q4: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?

A4: Direct dissolution of this compound in aqueous solutions is not recommended due to its low aqueous solubility. It is best to first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous buffer or cell culture medium to the desired final concentration.

Troubleshooting Guides

Issue 1: Precipitation Observed When Diluting DMSO Stock Solution in Aqueous Media

Symptoms:

  • The solution becomes cloudy or hazy immediately upon dilution.

  • Visible particles or crystals form over time.

Possible Causes:

  • High Final Concentration: The final concentration of this compound in the aqueous medium may exceed its solubility limit.

  • High DMSO Concentration: The final concentration of DMSO in the cell culture medium might be too low to maintain the solubility of this compound, especially at higher compound concentrations. While it's important to keep DMSO levels low to avoid cellular toxicity (typically ≤ 0.5%), a certain amount is necessary to aid solubility.

  • Rapid Dilution: Adding the DMSO stock directly and quickly to the aqueous medium can cause localized high concentrations, leading to precipitation.

  • Temperature of Media: Using cold media can decrease the solubility of the compound.

Solutions:

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into a smaller volume of pre-warmed (37°C) medium, vortex gently, and then add this intermediate dilution to the final volume of the medium.

  • Increase Final DMSO Concentration (with caution): If your experimental system allows, you can slightly increase the final DMSO concentration, but it is crucial to run a vehicle control to assess any potential effects of DMSO on your cells.

  • Sonication: If precipitation occurs, gentle sonication in a water bath for a few minutes can sometimes help redissolve the compound.

  • Use of Pluronic F-68: For some hydrophobic compounds, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the cell culture medium can help improve solubility and prevent precipitation. A final concentration of 0.01-0.1% is typically used.

Issue 2: Loss of Compound Activity Over Time in Working Solutions

Symptoms:

  • Inconsistent or weaker than expected biological effects in your experiments.

  • Decreased potency of the inhibitor in subsequent experiments using the same working solution.

Possible Causes:

  • Instability in Aqueous Solution: Small molecule inhibitors can be unstable in aqueous solutions over time, leading to degradation.

  • Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surface of plastic tubes and plates, reducing the effective concentration in the medium.

  • Precipitation Over Time: Even if not immediately visible, the compound may be slowly precipitating out of the solution, especially if stored at 4°C.

Solutions:

  • Prepare Fresh Working Solutions: It is highly recommended to prepare fresh working solutions from your frozen DMSO stock for each experiment.

  • Use Low-Binding Plasticware: When preparing and storing working solutions, use low-protein-binding microcentrifuge tubes and plates to minimize adsorption.

  • Avoid Storing Diluted Aqueous Solutions: Do not store diluted aqueous solutions of this compound for extended periods. If temporary storage is necessary, keep it at room temperature for a short duration (a few hours) and visually inspect for any precipitation before use.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventConcentration (mM)Concentration (mg/mL)
DMSO100≥ 42.8
Ethanol<1 (Insoluble)<0.428 (Insoluble)
Water<1 (Insoluble)<0.428 (Insoluble)

Table 2: Recommended Final DMSO Concentrations in Cell Culture

Cell Type SensitivityRecommended Max. DMSO Concentration
Most cell lines≤ 0.5%
Sensitive cell lines (e.g., primary cells)≤ 0.1%

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated pipette

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the required amount of this compound powder. For a 10 mM stock solution, you will need 4.28 mg per 1 mL of DMSO (Molecular Weight: 428.49 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to the powder.

  • Vortex the solution gently until the powder is completely dissolved. If necessary, warm the solution briefly to 37°C to aid dissolution.

  • Aliquot the stock solution into single-use, sterile, low-protein-binding microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound DMSO stock solution

  • Pre-warmed (37°C) cell culture medium

  • Sterile pipette tips and tubes

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution at room temperature.

  • To prepare a 10 µM working solution in 10 mL of cell culture medium (final DMSO concentration of 0.1%), perform the following dilution:

    • Add 10 µL of the 10 mM DMSO stock solution to 9.99 mL of pre-warmed cell culture medium.

  • Mix the working solution by gently inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can cause the compound to precipitate.

  • Visually inspect the solution for any signs of precipitation.

  • Use the freshly prepared working solution immediately for your experiment.

Mandatory Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->Receptor 3. Phosphorylation STAT STAT JAK->STAT 4. STAT Recruitment & Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation JAK_IN_10 This compound JAK_IN_10->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 7. Gene Transcription

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Solubility Issue with this compound Check_Stock Verify Stock Solution (Solvent, Concentration, Storage) Start->Check_Stock Check_Dilution Review Dilution Protocol (Final Concentration, DMSO %) Check_Stock->Check_Dilution Precipitation Precipitation Observed? Check_Dilution->Precipitation Stepwise_Dilution Implement Stepwise Dilution Precipitation->Stepwise_Dilution Yes Inconsistent_Results Inconsistent Results? Precipitation->Inconsistent_Results No Sonication Try Gentle Sonication Stepwise_Dilution->Sonication Success Issue Resolved Sonication->Success Fresh_Solution Prepare Fresh Working Solution Low_Binding_Ware Use Low-Binding Plasticware Fresh_Solution->Low_Binding_Ware Low_Binding_Ware->Success Inconsistent_Results->Fresh_Solution Yes Contact_Support Contact Technical Support Inconsistent_Results->Contact_Support No

Caption: A logical workflow for troubleshooting this compound solubility issues.

Jak-IN-10 Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Jak-IN-10. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

1. How should this compound be stored to ensure its stability?

Proper storage of this compound is crucial for maintaining its activity. For long-term stability, it is recommended to store the compound as a powder at -20°C for up to 3 years and in a solvent at -80°C for up to 1 year.

2. What is the recommended procedure for dissolving this compound?

This compound can be dissolved in DMSO to prepare a stock solution. For in vivo experiments, further dilution in vehicles such as corn oil or a solution of PEG300, Tween-80, and saline is recommended. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

3. Is this compound stable in aqueous solutions and cell culture media?

4. What are the potential degradation pathways for this compound?

This compound contains a pyrimidine core structure. Pyrimidine rings can be susceptible to degradation through enzymatic or chemical pathways. Potential degradation mechanisms could involve oxidation or hydrolysis of the pyrimidine ring, particularly under physiological conditions (37°C in aqueous media).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of this compound activity in long-term cell culture experiments. Degradation of this compound in the cell culture medium at 37°C.- Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocols). - Replenish the medium with freshly diluted this compound at regular intervals (e.g., every 24-48 hours). - Prepare fresh dilutions of this compound from a frozen stock solution for each experiment.
Precipitation of this compound in cell culture medium. Poor solubility of the compound at the working concentration.- Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells (typically <0.5%). - Gently warm the medium to 37°C before adding the this compound stock solution. - Vortex the diluted solution thoroughly before adding it to the cell culture. - Consider using a different solvent system or a solubilizing agent if precipitation persists.
Inconsistent experimental results between batches of this compound. Improper storage or handling of the compound.- Ensure that this compound is stored according to the manufacturer's recommendations. - Avoid multiple freeze-thaw cycles of the stock solution by preparing single-use aliquots. - Protect the compound from light during storage and handling.
No observable effect of this compound on the target pathway. - Incorrect concentration of the inhibitor. - Cell line is not sensitive to JAK inhibition. - this compound has degraded.- Perform a dose-response experiment to determine the optimal concentration. - Verify the expression and activity of the JAK-STAT pathway in your cell line. - Check the stability of your this compound stock solution and working dilutions.

Quantitative Data Summary

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration
Powder-20°C3 years
In Solvent-80°C1 year

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

This protocol allows for the determination of the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS)

  • Incubator at 37°C with 5% CO2

  • High-performance liquid chromatography (HPLC) system

  • Appropriate HPLC column and mobile phase for this compound analysis

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Dilute the this compound stock solution to the desired final concentration in the cell culture medium.

  • Aliquot the this compound-containing medium into sterile tubes.

  • Incubate the tubes at 37°C in a cell culture incubator.

  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot and store it at -80°C until analysis.

  • Analyze the concentration of this compound in each aliquot using a validated HPLC method.

  • Plot the concentration of this compound as a function of time to determine its stability and calculate its half-life in the medium.

Visualizations

JAK_STAT_Signaling_Pathway JAK-STAT Signaling Pathway Inhibition by this compound cluster_membrane Cell Membrane cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT STAT (inactive) JAK->STAT Phosphorylates Jak_IN_10 This compound Jak_IN_10->JAK Inhibits pSTAT p-STAT (active) STAT->pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerizes Gene_Expression Gene Expression STAT_Dimer->Gene_Expression Translocates to Nucleus & Regulates

Caption: Inhibition of the JAK-STAT signaling pathway by this compound.

Stability_Assessment_Workflow Workflow for Assessing this compound Stability in Media Prepare_Stock 1. Prepare this compound Stock Solution (DMSO) Dilute_in_Media 2. Dilute Stock in Cell Culture Media Prepare_Stock->Dilute_in_Media Incubate 3. Incubate at 37°C Dilute_in_Media->Incubate Sample_Collection 4. Collect Aliquots at Time Points (0, 2, 4, 8, 24, 48h) Incubate->Sample_Collection Store_Samples 5. Store Aliquots at -80°C Sample_Collection->Store_Samples HPLC_Analysis 6. Analyze this compound Concentration by HPLC Store_Samples->HPLC_Analysis Data_Analysis 7. Plot Concentration vs. Time & Calculate Half-Life HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for determining this compound stability.

Jak-IN-10 In Vivo Efficacy Enhancement: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the JAK inhibitor, Jak-IN-10, in in vivo experimental models. Our goal is to help you navigate common challenges and improve the efficacy of your in vivo studies.

Disclaimer: Specific in vivo efficacy, pharmacokinetic, and toxicology data for this compound are not extensively available in the public domain. The following guidance is based on general principles for optimizing the in vivo performance of small molecule kinase inhibitors and publicly available information on other JAK inhibitors. All experimental protocols should be optimized for your specific research model.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing lower than expected efficacy with this compound in my animal model. What are the potential causes and how can I troubleshoot this?

A1: Lower than expected efficacy in vivo can stem from several factors, ranging from suboptimal formulation and delivery to insufficient target engagement. Here’s a step-by-step troubleshooting guide:

1. Confirm Compound Integrity and Purity:

  • Ensure the this compound you are using is of high purity and has not degraded. Verify the certificate of analysis (CoA) from your supplier.

2. Optimize Formulation and Solubility:

  • This compound's efficacy in vivo is highly dependent on its bioavailability, which is often limited by poor solubility. A poorly soluble compound will not be absorbed efficiently, leading to low plasma concentrations and minimal therapeutic effect.

  • Troubleshooting Steps:

    • Evaluate different formulation strategies. See Table 1 for common vehicle formulations for poorly soluble compounds in animal studies.

    • Prepare fresh formulations for each experiment and ensure the compound is fully dissolved. Sonication or gentle heating may aid dissolution, but stability under these conditions should be verified.[1]

3. Verify Route of Administration and Dosing Regimen:

  • The chosen route of administration (e.g., oral gavage, intraperitoneal injection) and dosing frequency are critical.

  • Troubleshooting Steps:

    • Consider the physicochemical properties of your this compound formulation when selecting the administration route.

    • If using oral administration, be aware of potential first-pass metabolism which can reduce bioavailability.

    • Adjust the dosing frequency based on the predicted half-life of the compound. More frequent dosing may be necessary to maintain therapeutic concentrations.

4. Assess Pharmacokinetics (PK) and Pharmacodynamics (PD):

  • It is crucial to understand the relationship between the dose administered, the resulting drug concentration in the plasma and target tissue (PK), and the biological effect on the target (PD).

  • Troubleshooting Steps:

    • Conduct a pilot PK study to determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life in your animal model. This will inform your dosing regimen.

    • Collect tissue samples at various time points post-dose to measure compound concentration at the site of action.

    • Analyze downstream biomarkers of JAK pathway inhibition (e.g., phosphorylation of STAT proteins) in tissue samples to confirm target engagement. A lack of target modulation indicates a problem with drug exposure.

Q2: What are some recommended starting formulations for in vivo studies with a poorly soluble compound like this compound?

A2: For compounds with low aqueous solubility, it is essential to use a vehicle that can safely and effectively deliver the drug. Below are some commonly used formulations for in vivo research. It is critical to test the tolerability of any new vehicle in a small cohort of animals before proceeding with efficacy studies.

Table 1: Example Formulations for In Vivo Delivery of Poorly Soluble Compounds

Formulation CompositionNotes and Considerations
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineA common formulation for achieving a clear solution. The components help to dissolve the compound and maintain its stability in solution.[1]
10% DMSO, 90% Corn OilSuitable for oral administration. The compound is dissolved in DMSO first and then mixed with corn oil. Ensure a homogenous suspension.[1]
0.5% (w/v) Methylcellulose in WaterForms a suspension. Useful for oral dosing when the compound does not need to be fully solubilized. Requires consistent mixing to ensure uniform dosing.
20% Captisol® in SalineCaptisol® (a modified cyclodextrin) can significantly enhance the solubility of hydrophobic compounds for parenteral administration.

Experimental Protocols

Protocol 1: General Procedure for In Vivo Formulation Preparation
  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the primary solvent (e.g., DMSO) and vortex until the compound is completely dissolved. Gentle heating or sonication may be applied if necessary, but monitor for any signs of precipitation upon cooling.[1]

  • In a separate sterile tube, prepare the remaining components of the vehicle (e.g., PEG300, Tween-80, and saline).

  • Slowly add the dissolved drug concentrate to the vehicle while vortexing to ensure proper mixing and prevent precipitation.

  • Visually inspect the final formulation for clarity or for a uniform suspension.

  • Prepare the formulation fresh on the day of dosing.

Visualizing Key Processes

JAK/STAT Signaling Pathway

The diagram below illustrates the canonical JAK/STAT signaling pathway, which is the target of this compound. Cytokine binding to its receptor leads to the activation of Janus kinases (JAKs), which in turn phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then translocate to the nucleus to regulate gene expression. JAK inhibitors like this compound act by blocking the kinase activity of JAKs, thereby inhibiting this signaling cascade.[2][3][4][5]

JAK_STAT_Pathway Figure 1. Simplified JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Jak_IN_10 This compound Jak_IN_10->JAK Inhibits pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Regulates

Caption: Figure 1. Simplified JAK/STAT Signaling Pathway.

Experimental Workflow for In Vivo Efficacy Testing

The following workflow outlines a general approach to systematically evaluate and optimize the in vivo efficacy of a novel JAK inhibitor.

InVivo_Workflow Figure 2. General Workflow for In Vivo Efficacy Studies start Start: In Vivo Efficacy Study formulation 1. Formulation Development & Solubility Assessment start->formulation tolerability 2. Maximum Tolerated Dose (MTD) Study formulation->tolerability pk_study 3. Pilot Pharmacokinetic (PK) Study tolerability->pk_study efficacy_study 4. Efficacy Study in Disease Model pk_study->efficacy_study pd_analysis 5. Pharmacodynamic (PD) Analysis (Target Engagement) efficacy_study->pd_analysis data_analysis 6. Data Analysis & Interpretation pd_analysis->data_analysis decision Efficacy Observed? data_analysis->decision end_success End: Successful Outcome decision->end_success Yes troubleshoot Troubleshoot: - Formulation - Dose/Schedule - Route decision->troubleshoot No troubleshoot->formulation

References

Technical Support Center: Understanding and Troubleshooting Off-Target Effects of JAK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound designated "Jak-IN-10" is not publicly available. This technical support guide is based on the established knowledge of Janus kinase (JAK) inhibitors as a class of molecules and is intended to provide general guidance for researchers working with these compounds. The principles and methodologies described here are applicable to the investigation of off-target effects for any novel or existing JAK inhibitor.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected phenotypes in our cell-based assays after treatment with our JAK inhibitor. How can we determine if these are due to off-target effects?

A1: Unexpected cellular phenotypes are a common concern when working with kinase inhibitors. To dissect whether these effects are on-target (related to JAK inhibition) or off-target, a systematic approach is recommended.

  • Rescue Experiments: The gold standard for validating on-target effects is a rescue experiment. This involves re-introducing a version of the target kinase (e.g., a specific JAK) that is resistant to the inhibitor. If the phenotype is reversed, it strongly suggests an on-target effect.

  • Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by your inhibitor with that of other well-characterized, structurally distinct JAK inhibitors. If multiple inhibitors targeting the same JAK isoform(s) produce the same phenotype, it is more likely to be an on-target effect.

  • Dose-Response Analysis: A clear dose-response relationship between your inhibitor and the observed phenotype is essential. However, off-target effects can also be dose-dependent.

  • Kinase Profiling: The most direct way to identify potential off-target kinases is through comprehensive kinase profiling assays. These assays screen your compound against a large panel of kinases to determine its selectivity.

Q2: What are the most common off-target kinase families for ATP-competitive JAK inhibitors?

A2: Due to the high degree of conservation in the ATP-binding site across the human kinome, ATP-competitive JAK inhibitors can exhibit off-target activity against other kinase families. While the specific off-target profile is unique to each compound, some commonly observed off-target families include:

  • Other Tyrosine Kinases: Such as members of the Src, Syk, and Btk families.[1]

  • Serine/Threonine Kinases: Depending on the inhibitor's scaffold, interactions with various serine/threonine kinases can occur.

It is crucial to perform experimental kinase profiling to determine the specific off-target profile of your inhibitor.[2][3]

Q3: We have identified a potential off-target kinase from a profiling screen. How can we validate this interaction in a cellular context?

A3: Validating a putative off-target in a cellular setting is a critical step. Here are some recommended approaches:

  • Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm if your inhibitor binds to the suspected off-target protein inside the cell.

  • Downstream Signaling Analysis: Investigate the signaling pathway downstream of the identified off-target. If your inhibitor modulates the phosphorylation of known substrates of this kinase in a dose-dependent manner, it provides strong evidence of a functional interaction.

Troubleshooting Guides

Problem 1: Inconsistent results in cell viability or proliferation assays.
Possible Cause Troubleshooting Step
Off-target toxicity Perform a broad kinase screen to identify potential off-target kinases known to be involved in cell survival pathways. Validate any hits in cellular assays.
Cell line-specific effects Test the inhibitor on a panel of cell lines with varying expression levels of the target JAKs and potential off-target kinases.
Inhibition of unintended JAK family members Even within the JAK family, lack of selectivity can lead to different outcomes. For instance, inhibiting JAK2 can affect hematopoiesis.[4] Profile the inhibitor's activity against all four JAK family members (JAK1, JAK2, JAK3, TYK2).
Experimental variability Ensure consistent cell passage number, seeding density, and inhibitor preparation.
Problem 2: Unexpected changes in gene expression unrelated to the canonical JAK/STAT pathway.
Possible Cause Troubleshooting Step
Off-target kinase modulating other signaling pathways Use pathway analysis tools to identify potential signaling pathways affected by the off-target kinases identified in a profiling screen. Validate the modulation of these pathways by Western blotting for key phosphorylated proteins.
Inhibition of non-kinase off-targets Some kinase inhibitors have been shown to interact with non-kinase proteins such as bromodomains.[5] Consider broader off-target screening panels that include non-kinase targets.
Cross-talk between signaling pathways The JAK/STAT pathway can interact with other signaling cascades. Investigate potential cross-talk mechanisms that could be influenced by your inhibitor.

Quantitative Data Summary

Table 1: Example Kinase Selectivity Profile of a Hypothetical JAK Inhibitor

KinaseIC50 (nM)Fold Selectivity vs. JAK1
JAK1 10 1
JAK2505
JAK320020
TYK215015
SRC50050
LCK80080
ROCK1>10,000>1000
PIM1>10,000>1000

Note: This table is for illustrative purposes only. The actual selectivity profile of any given inhibitor must be determined experimentally.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling

Objective: To determine the selectivity of a JAK inhibitor against a broad panel of human kinases.

Methodology:

  • Assay Principle: The assay measures the ability of the test compound to inhibit the activity of a panel of purified recombinant kinases. This is often done using a radiometric assay (measuring the incorporation of 33P-ATP into a substrate) or a fluorescence-based assay.

  • Kinase Panel: Select a comprehensive kinase panel, such as the DiscoverX KINOMEscan™ or a similar service, which typically includes over 400 human kinases.

  • Compound Preparation: Prepare a stock solution of the JAK inhibitor in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations to be tested.

  • Assay Procedure:

    • Incubate the kinase, substrate, ATP (at or near the Km for each kinase), and the test compound at various concentrations.

    • Initiate the kinase reaction.

    • After a defined incubation period, stop the reaction and quantify the amount of phosphorylated substrate.

  • Data Analysis:

    • Calculate the percentage of kinase activity remaining at each compound concentration relative to a vehicle control.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of kinase activity) for each kinase by fitting the data to a dose-response curve.

    • Selectivity is often expressed as a selectivity score or by comparing the IC50 for the primary target to the IC50 for off-targets.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To validate the binding of a JAK inhibitor to its target and potential off-targets in a cellular environment.

Methodology:

  • Principle: CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.

  • Cell Treatment: Treat intact cells with the JAK inhibitor at the desired concentration or with a vehicle control.

  • Heating: Heat the cell lysates or intact cells at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells (if not already done) and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of the target protein and potential off-target proteins remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

  • Data Analysis:

    • Generate a "melting curve" for each protein of interest, plotting the amount of soluble protein as a function of temperature.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates that the inhibitor binds to and stabilizes the protein.

Signaling Pathway and Experimental Workflow Diagrams

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Subunit 1 Receptor Subunit 2 Cytokine->Receptor 1. Binding & Dimerization JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. STAT Recruitment JAK->Receptor JAK->JAK JAK->STAT 5. STAT Phosphorylation STAT_P pSTAT STAT->STAT_P STAT_dimer pSTAT Dimer STAT_P->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Jak_IN_10 JAK Inhibitor Jak_IN_10->JAK Inhibition Gene_Expression Gene Expression DNA->Gene_Expression 8. Transcription Regulation Off_Target_Workflow start Start: Unexpected Phenotype Observed kinase_profiling In Vitro Kinase Profiling start->kinase_profiling identify_off_targets Identify Potential Off-Targets kinase_profiling->identify_off_targets cellular_validation Cellular Validation identify_off_targets->cellular_validation target_engagement Target Engagement (e.g., CETSA) cellular_validation->target_engagement downstream_signaling Downstream Signaling Analysis cellular_validation->downstream_signaling genetic_validation Genetic Validation (e.g., CRISPR/siRNA) cellular_validation->genetic_validation conclusion Conclusion: Phenotype is Off-Target Mediated target_engagement->conclusion downstream_signaling->conclusion genetic_validation->conclusion

References

Technical Support Center: Minimizing JAK Inhibitor Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "Jak-IN-10" is not referenced in the available scientific literature. Therefore, this technical support center provides guidance based on the well-established class of Janus Kinase (JAK) inhibitors. The principles, protocols, and troubleshooting advice outlined here are derived from preclinical and clinical studies of known JAK inhibitors and should be adapted as a starting point for investigating novel compounds like this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for JAK inhibitors?

A1: Janus Kinase (JAK) inhibitors are small molecule drugs that interfere with the JAK-STAT signaling pathway.[1] Cytokines, interferons, and growth factors bind to cell surface receptors, which activates associated JAK enzymes (JAK1, JAK2, JAK3, and TYK2).[2][3] Activated JAKs then phosphorylate STAT proteins (Signal Transducer and Activator of Transcription).[4] These phosphorylated STATs form dimers, translocate to the cell nucleus, and activate gene transcription, which is crucial for immune regulation, inflammation, and cell proliferation.[2][4] JAK inhibitors typically act as competitive binders at the ATP-binding site of the JAK enzyme, preventing this downstream signaling cascade.[2][3]

Q2: What are the most common toxicities observed with systemic JAK inhibitor administration in animal models?

A2: Toxicities associated with systemic JAK inhibitors are often linked to their mechanism of action—immunosuppression. Common adverse events observed in preclinical and clinical studies include:

  • Hematological Effects: Due to the role of JAK2 in hematopoiesis, effects like anemia, neutropenia, and thrombocytopenia can occur.[5]

  • Immunosuppression: Inhibition of JAK1 and JAK3 can lead to an increased risk of serious infections.[1][6]

  • Gastrointestinal Issues: Nausea is a frequently reported adverse event in clinical trials.[7]

  • Metabolic & Cardiovascular Effects: Increases in lipid levels and creatine phosphokinase have been noted.[6][7] Long-term studies have also raised concerns about major adverse cardiovascular events (MACE) and venous thromboembolism (VTE).[6]

Q3: How does the selectivity of a JAK inhibitor (e.g., JAK1 vs. pan-JAK) influence its potential toxicity profile?

A3: The selectivity of a JAK inhibitor for different JAK family members can significantly influence its efficacy and toxicity. For instance:

  • JAK1-selective inhibitors are primarily involved in inflammatory signaling. While still immunosuppressive, they may have a reduced impact on hematopoiesis compared to inhibitors with strong JAK2 activity.[8]

  • JAK2 inhibition is strongly linked to hematological effects, as JAK2 is critical for signaling from erythropoietin and thrombopoietin receptors.[5]

  • JAK3 inhibition is mainly restricted to lymphocytes and is key for adaptive immunity, so selective JAK3 inhibitors are explored for autoimmune diseases with the hypothesis of fewer off-target effects.[1][9]

  • Pan-JAK inhibitors (inhibiting multiple JAKs) may have broader efficacy but can also present a wider range of side effects due to the inhibition of multiple signaling pathways.[10]

Troubleshooting Guide for In Vivo Experiments

Q1: My animal models are showing significant weight loss after administration of a novel JAK inhibitor. What are the potential causes and what steps should I take?

A1: Significant weight loss is a common sign of toxicity.

  • Potential Causes:

    • Systemic Toxicity: The dose may be too high, leading to off-target effects or excessive on-target immunosuppression, causing malaise or opportunistic infections.

    • Gastrointestinal Distress: The compound may be causing nausea or other GI issues, leading to reduced food and water intake.

    • Dehydration: This can be a secondary effect of general malaise or specific organ toxicity.

  • Troubleshooting Steps:

    • Confirm Dosing: Double-check all dose calculations, formulation concentrations, and administration volumes.

    • Dose De-escalation: Reduce the dose to the next lowest level in your study design. Consider performing a Maximum Tolerated Dose (MTD) study if one has not already been done.[5]

    • Monitor Food/Water Intake: Quantify daily consumption to determine if anorexia is the primary cause.

    • Clinical Observations: Perform daily health checks, looking for signs of infection, lethargy, or distress.

    • Supportive Care: Provide hydration (e.g., subcutaneous fluids) and palatable, high-calorie food supplements as per institutional guidelines.

    • Necropsy and Histopathology: If an animal reaches a humane endpoint, perform a full necropsy to identify potential target organs for toxicity.[11]

Q2: I'm observing signs of infection (e.g., dermatitis, respiratory distress) in my treatment group. How should I address this?

A2: This is an expected potential consequence of JAK inhibitor-mediated immunosuppression.

  • Immediate Actions:

    • Isolate Affected Animals: Prevent potential spread to other animals in the facility.

    • Veterinary Consultation: Consult with the facility veterinarian for diagnosis and potential treatment (e.g., antibiotics).

    • Dose Evaluation: The dose may be too immunosuppressive. Consider a dose reduction for the remainder of the study.[12]

  • Prophylactic Strategies for Future Studies:

    • Use SPF Animals: Ensure all animals are specific-pathogen-free (SPF) before starting the experiment.[9]

    • Enhanced Husbandry: Maintain strict aseptic techniques during dosing and handling.

    • Prophylactic Antibiotics: In some models, prophylactic treatment with broad-spectrum antibiotics may be justified, but this should be discussed with veterinarians as it can be a confounding factor.

Q3: How can I minimize systemic toxicity while still evaluating the efficacy of a JAK inhibitor for a localized condition, like dermatitis?

A3: For localized inflammatory conditions, topical administration can be an effective strategy to minimize systemic exposure and associated toxicities.

  • Strategy: Develop a topical formulation (e.g., cream, ointment) of the JAK inhibitor.

  • Benefits: This approach delivers the drug directly to the site of inflammation, reducing the total dose required and minimizing systemic absorption. Studies with topical formulations of ruxolitinib and tofacitinib have shown local efficacy with no evidence of systemic toxicity.[8]

  • Considerations: Pharmacokinetic studies should still be performed to quantify the extent of systemic absorption from the topical route.

Data Presentation: Common Toxicities & Monitoring

Table 1: Potential Toxicities Associated with Systemic JAK Inhibitors in Animal Models

CategoryPotential FindingAssociated JAK Isoform(s)Monitoring Parameter
Hematology AnemiaJAK2Complete Blood Count (CBC) - RBC, Hgb, Hct
NeutropeniaJAK2, JAK1CBC - Neutrophil Count
ThrombocytopeniaJAK2CBC - Platelet Count
Clinical Chemistry Elevated Liver EnzymesOff-targetALT, AST
Elevated LipidsJAK1/JAK3Cholesterol, Triglycerides
Immunology Opportunistic InfectionsJAK1, JAK3Clinical observation, microbiology
Cardiovascular ThromboembolismJAK1/JAK2Clinical observation, coagulation panels

Experimental Protocols

Protocol 1: General Procedure for an In Vivo Maximum Tolerated Dose (MTD) Study

  • Animal Selection: Select a relevant species (e.g., BALB/c or C57BL/6 mice, 7-8 weeks old).[9] Acclimatize animals for at least one week before the study.[9]

  • Group Allocation: Randomly assign animals to groups (n=3-5 per group). Include a vehicle control group and at least 3-5 escalating dose groups. Doses should be selected based on prior in vitro potency data.

  • Formulation & Administration: Prepare the JAK inhibitor in a suitable vehicle (e.g., 0.5% methylcellulose). Administer the compound once or twice daily via the intended clinical route, typically oral gavage (p.o.).[5]

  • Monitoring:

    • Mortality/Morbidity: Observe animals at least twice daily.

    • Body Weight: Record body weight daily.[13] The MTD is often defined as the dose causing no more than 10-15% weight loss and no mortality.

    • Clinical Signs: Perform a detailed clinical observation daily, noting any signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).

  • Duration: A short-term MTD study typically lasts 7-14 days.

  • Endpoint Analysis: At the end of the study, collect blood for hematology and clinical chemistry. Perform a gross necropsy on all animals.

Protocol 2: Pharmacokinetic (PK) / Pharmacodynamic (PD) Assessment

  • Animal Dosing: Administer a single dose of the JAK inhibitor to a cohort of animals (n=3 per timepoint).

  • PK Sampling: Collect blood samples at multiple timepoints post-dose (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).[14] Process blood to plasma and store at -80°C until analysis by LC-MS/MS to determine drug concentration.

  • PD Sampling & Analysis:

    • At each timepoint, collect whole blood or target tissue (e.g., spleen, skin).

    • For an ex vivo stimulation assay, treat whole blood with a relevant cytokine (e.g., IL-6 to assess JAK1 signaling).[15]

    • Use flow cytometry or Western blot to measure the phosphorylation of a downstream target, such as pSTAT3, to quantify target engagement.[15][16]

  • Data Integration: Correlate the drug concentration (PK) with the degree of target inhibition (PD) at each timepoint to establish an exposure-response relationship. This helps in selecting a dose for efficacy studies that provides sufficient target coverage without excessive exposure that could lead to toxicity.[17][18]

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT pSTAT pSTAT JAK->pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer DNA Gene Transcription STAT_Dimer->DNA 5. Nuclear Translocation & Gene Activation Jak_IN JAK Inhibitor (e.g., this compound) Jak_IN->JAK Inhibition Toxicity_Workflow cluster_troubleshoot Troubleshooting Protocol Start Start In Vivo Study (Dose Administration) Monitor Daily Monitoring (Body Weight, Clinical Signs) Start->Monitor Check Adverse Events Observed? Monitor->Check Continue Continue Study Collect Final Data Check->Continue No Troubleshoot Troubleshoot Adverse Event Check->Troubleshoot Yes End Study Complete Continue->End ConfirmDose Confirm Dose & Formulation Troubleshoot->ConfirmDose ReduceDose Reduce Dose ConfirmDose->ReduceDose ReduceDose->Monitor Continue at lower dose SupportiveCare Provide Supportive Care (e.g., Fluids, Diet) ReduceDose->SupportiveCare Necropsy Humane Endpoint: Necropsy & Histopathology SupportiveCare->Necropsy Necropsy->Monitor Re-evaluate remaining animals Mitigation_Logic Start Toxicity Observed in Efficacy Study CheckPKPD Is PK/PD Data Available? Start->CheckPKPD PerformPKPD Perform PK/PD Study to Establish Exposure-Response CheckPKPD->PerformPKPD No AnalyzePKPD Analyze Exposure Data CheckPKPD->AnalyzePKPD Yes PerformPKPD->AnalyzePKPD HighExposure Is Exposure Unnecessarily High for Target Engagement? AnalyzePKPD->HighExposure DoseReduction Strategy 1: Dose Reduction / Optimization HighExposure->DoseReduction Yes CheckIndication Is the Disease Indication Localized (e.g., skin)? HighExposure->CheckIndication No Topical Strategy 2: Develop Topical Formulation CheckIndication->Topical Yes Selectivity Strategy 3: Consider Alternative Compound with Improved Selectivity Profile CheckIndication->Selectivity No

References

Technical Support Center: Jak-IN-10 and JAK Inhibitor Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Jak-IN-10 and other Janus kinase (JAK) inhibitors. Inconsistent results in kinase inhibitor experiments can arise from various factors, from protocol deviations to the inherent complexities of the biological systems being studied. This guide offers insights into potential causes of variability and strategies to ensure more robust and reproducible data.

Troubleshooting Inconsistent Results

Question: We are observing significant variability in our IC50 values for this compound in our in vitro kinase assays. What are the common causes for this?

Answer: Inconsistent IC50 values in in vitro kinase assays are a frequent challenge. Several experimental parameters can influence the outcome. Below is a summary of potential factors and a detailed protocol to help standardize your experiments.

Data Presentation: Factors Influencing In Vitro Kinase Assay IC50 Values

ParameterPotential Impact on IC50Recommendations for Consistency
ATP Concentration For ATP-competitive inhibitors, a higher ATP concentration will lead to a higher apparent IC50 value.[1][2]Use an ATP concentration at or near the Km for the specific JAK isozyme. Report the ATP concentration used in all experiments.
Enzyme Source & Purity Different vendors, expression systems (e.g., insect vs. mammalian cells), and purity levels can affect enzyme activity and inhibitor binding.Use a consistent source and lot of the kinase. If possible, characterize the enzyme activity before use.
Substrate Concentration Substrate concentration can influence the overall reaction rate and apparent inhibitor potency.Use a substrate concentration that is optimal for the assay and keep it consistent across experiments.
Incubation Time Pre-incubation of the inhibitor with the enzyme before initiating the reaction can lead to lower IC50 values for slow-binding inhibitors.Standardize the pre-incubation time and the overall reaction time. Ensure the reaction is in the linear range.
Buffer Components DTT, DMSO concentration, and the presence of detergents can affect enzyme stability and compound solubility.Maintain a consistent buffer composition, including the final DMSO concentration in the assay wells.
Assay Technology Different detection methods (e.g., radiometric, fluorescence-based) can have varying sensitivities and signal-to-noise ratios.Use the same assay technology for comparative studies. Be aware of potential interference of the compound with the detection method.

Experimental Protocol: In Vitro JAK Kinase Inhibition Assay

This protocol provides a general framework for determining the IC50 of a JAK inhibitor. It should be optimized for the specific JAK isozyme and assay platform.

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • JAK Enzyme: Dilute the JAK enzyme to the desired working concentration (e.g., 2x final concentration) in kinase buffer. The optimal concentration should be determined experimentally to give a robust signal.

    • Substrate/ATP Mix: Prepare a solution containing the peptide substrate and ATP in kinase buffer. The ATP concentration should ideally be at the Km for the specific JAK isozyme.

    • This compound Dilution Series: Prepare a serial dilution of this compound in 100% DMSO. Then, dilute this series in kinase buffer to achieve the desired final concentrations with a consistent final DMSO percentage (e.g., 1%).

  • Assay Procedure:

    • Add the diluted this compound or vehicle control (e.g., 1% DMSO in kinase buffer) to the assay plate.

    • Add the diluted JAK enzyme to the wells.

    • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding the Substrate/ATP mix.

    • Incubate for the desired reaction time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). The reaction should be stopped within the linear range of product formation.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the signal according to the assay manufacturer's instructions (e.g., read fluorescence).

  • Data Analysis:

    • Subtract the background signal (no enzyme control) from all data points.

    • Normalize the data to the positive control (enzyme with vehicle) and negative control (no enzyme).

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Question: Our results with this compound in cell-based assays are not correlating with our in vitro data. What could be the reason?

Answer: A discrepancy between in vitro and cell-based assay results is common and can be attributed to several factors related to the complexity of a cellular environment.

Data Presentation: Factors Causing Discrepancies Between In Vitro and Cell-Based Assays

FactorPotential ImpactTroubleshooting & Considerations
Cell Permeability The compound may have poor membrane permeability, preventing it from reaching its intracellular target.Assess compound permeability using assays like PAMPA or Caco-2.
Efflux Pumps The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), actively removing it from the cell.Use cell lines with known efflux pump expression or co-incubate with efflux pump inhibitors.
Metabolism The compound may be rapidly metabolized by the cells into an inactive form.Analyze compound stability in the presence of cells or cell lysates over time.
Off-Target Effects In a cellular context, the compound may interact with other kinases or proteins, leading to unexpected phenotypes.Profile the inhibitor against a panel of kinases to assess its selectivity.
Intracellular ATP Concentration The intracellular ATP concentration (mM range) is much higher than that used in most in vitro assays (µM range), which can reduce the apparent potency of ATP-competitive inhibitors.This is an inherent difference. Consider this when comparing potencies.
Cell Line & Passage Number Different cell lines can have varying expression levels of JAKs, STATs, and cytokine receptors. High passage numbers can lead to genetic drift and altered signaling.Use a consistent cell line and maintain a low passage number. Characterize the expression of key pathway components.

Experimental Protocol: Cell-Based Assay for JAK Inhibition (Phospho-STAT Western Blot)

This protocol assesses the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins.

  • Cell Culture and Starvation:

    • Culture cells (e.g., TF-1, HEL) to approximately 80% confluency.

    • Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 4-16 hours to reduce basal signaling.

  • Inhibitor Treatment:

    • Treat the starved cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Cytokine Stimulation:

    • Stimulate the cells with a cytokine that activates the JAK-STAT pathway of interest (e.g., IL-6, IFN-γ) for a short period (e.g., 15-30 minutes).

  • Cell Lysis:

    • Wash the cells with cold PBS.

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-STAT (e.g., p-STAT3) and total STAT.

    • Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities for phospho-STAT and total STAT.

    • Normalize the phospho-STAT signal to the total STAT signal.

    • Plot the normalized phospho-STAT levels against the inhibitor concentration to determine the IC50.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for JAK inhibitors? A1: JAK inhibitors are small molecules that typically act as ATP-competitive inhibitors. They bind to the ATP-binding site in the kinase domain of JAK enzymes, preventing the phosphorylation of STAT proteins. This blocks the downstream signaling cascade that is initiated by cytokine binding to their receptors.

Q2: How can I determine the selectivity of this compound for different JAK isozymes? A2: To determine the selectivity profile, you should perform in vitro kinase assays with a panel of purified JAK isozymes (JAK1, JAK2, JAK3, and TYK2). Comparing the IC50 values obtained for each isozyme will reveal the selectivity of the compound.

Q3: We suspect our batch of this compound may have degraded. How can we check its integrity? A3: The integrity of your compound can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC) to check for purity and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight.

Q4: Can the choice of cytokine for stimulation in cell-based assays affect the results? A4: Yes, different cytokines activate different combinations of JAKs. For example, IL-6 primarily signals through JAK1 and JAK2, while IL-2 signals through JAK1 and JAK3. The choice of cytokine will determine which JAK isozymes are being targeted in your assay.

Q5: What does a high Hill slope in my dose-response curve indicate? A5: A Hill slope greater than 1 can suggest positive cooperativity in binding or that the inhibitor is affecting a downstream event with a steep concentration-response relationship. A shallow slope (less than 1) might indicate negative cooperativity, multiple binding sites with different affinities, or experimental artifacts.

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK Receptor->JAK1 Activation JAK2 JAK Receptor->JAK2 STAT1 STAT JAK1->STAT1 Phosphorylation STAT2 STAT JAK2->STAT2 STAT_dimer STAT Dimer STAT1->STAT_dimer STAT2->STAT_dimer Jak_IN_10 This compound Jak_IN_10->JAK1 Inhibition Jak_IN_10->JAK2 DNA DNA STAT_dimer->DNA Binding Gene_Transcription Gene Transcription DNA->Gene_Transcription

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow start Inconsistent Results Observed check_reagents Verify Reagent Integrity (this compound, Enzyme, Cells) start->check_reagents review_protocol Review Experimental Protocol (Concentrations, Times, Buffers) start->review_protocol is_in_vitro Assay Type: In Vitro? check_reagents->is_in_vitro review_protocol->is_in_vitro in_vitro_factors Check ATP/Substrate Concentration Enzyme Activity, Assay Conditions is_in_vitro->in_vitro_factors Yes is_cell_based Assay Type: Cell-Based? is_in_vitro->is_cell_based No optimize_assay Systematically Optimize Assay Parameters in_vitro_factors->optimize_assay cell_based_factors Assess Permeability, Metabolism Cell Line Health, Off-Target Effects is_cell_based->cell_based_factors Yes cell_based_factors->optimize_assay end Consistent Results optimize_assay->end

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Jak-IN-10 Stability in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Jak-IN-10 in solution. The following frequently asked questions (FAQs) and troubleshooting guides will help address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For optimal stability, this compound stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions[1]:

Storage TemperatureDurationSpecial Conditions
-80°C6 monthsProtect from light, store under nitrogen
-20°C1 monthProtect from light, store under nitrogen

Q2: In which solvents can I dissolve this compound?

Q3: Is this compound stable in aqueous solutions?

A3: The stability of this compound in aqueous solutions has not been extensively reported. Generally, the stability of small molecules in aqueous buffers can be pH-dependent and may be lower than in organic solvents like DMSO. It is crucial to prepare fresh aqueous solutions for each experiment or to validate their stability over the intended experimental duration.

Q4: How can I assess the stability of this compound in my specific experimental conditions?

A4: To determine the stability of this compound in your specific solvent and storage conditions, it is recommended to perform a stability study. This typically involves analyzing the concentration of the compound over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol for a forced degradation study, which can be adapted for your needs, is provided in the Troubleshooting Guide section.

Troubleshooting Guide

Issue: I am observing inconsistent results in my cell-based assays using this compound.

Possible Cause: This could be due to the degradation of this compound in your working solution.

Solution:

  • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock solution immediately before each experiment.

  • Minimize Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes to avoid repeated freezing and thawing[1].

  • Protect from Light: Store all solutions containing this compound protected from light, as light exposure can cause degradation of photosensitive compounds.

  • Perform a Stability Check: If you suspect instability in your experimental buffer, you can perform a simple stability check. Incubate the this compound working solution under your experimental conditions (e.g., 37°C in cell culture medium) for the duration of your experiment. Then, compare its activity to a freshly prepared solution.

  • Conduct a Formal Stability Study: For long-term or critical experiments, it is advisable to conduct a formal stability study as outlined in the Experimental Protocols section below.

Experimental Protocols

General Protocol for Assessing this compound Stability (Forced Degradation Study)

This protocol is a generalized procedure based on methods used for other JAK inhibitors and can be adapted to assess the stability of this compound under various stress conditions.

Objective: To evaluate the stability of this compound in different solutions and under various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress).

Materials:

  • This compound

  • Solvents: DMSO, Ethanol, appropriate aqueous buffers (e.g., PBS)

  • Stress agents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • Analytical Instrumentation: HPLC with a UV detector or LC-MS

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Preparation of Test Solutions: Dilute the stock solution with the desired solvent (e.g., ethanol, PBS) to a final concentration suitable for analysis (e.g., 10-100 µM).

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix the test solution with an equal volume of 0.1 M HCl.

    • Basic Hydrolysis: Mix the test solution with an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Mix the test solution with an equal volume of 3% H₂O₂.

    • Thermal Degradation: Incubate the test solution at elevated temperatures (e.g., 40°C, 60°C).

    • Photolytic Degradation: Expose the test solution to UV light (e.g., 254 nm).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed solution. For acidic and basic samples, neutralize them before analysis.

  • Analytical Measurement: Analyze the concentration of the remaining this compound in each aliquot using a validated HPLC or LC-MS method. The appearance of new peaks in the chromatogram indicates the formation of degradation products.

  • Data Analysis: Plot the percentage of remaining this compound against time for each condition to determine the degradation kinetics.

Analytical Method: High-Performance Liquid Chromatography (HPLC)
  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance.

  • Quantification: The concentration of this compound is determined by comparing the peak area to a standard curve of known concentrations.

Visualizations

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade for numerous cytokines and growth factors, playing a key role in immunity, cell proliferation, and differentiation. This compound exerts its effect by inhibiting one or more members of the JAK family.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK STAT_inactive STAT (inactive) Receptor->STAT_inactive 4. STAT Recruitment JAK->Receptor JAK->STAT_inactive 5. STAT Phosphorylation STAT_active STAT (active dimer) STAT_inactive->STAT_active 6. STAT Dimerization DNA DNA STAT_active->DNA 7. Nuclear Translocation Jak_IN_10 This compound Jak_IN_10->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 8. Gene Regulation

Caption: The JAK-STAT signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Forced Degradation Study

The following diagram outlines the key steps in performing a forced degradation study to assess the stability of this compound.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution (DMSO) Prep_Test Prepare Test Solutions (e.g., Ethanol, PBS) Prep_Stock->Prep_Test Acid Acidic (0.1 M HCl) Prep_Test->Acid Base Basic (0.1 M NaOH) Prep_Test->Base Oxidative Oxidative (3% H2O2) Prep_Test->Oxidative Thermal Thermal (e.g., 40°C, 60°C) Prep_Test->Thermal Photo Photolytic (UV light) Prep_Test->Photo Sampling Collect Aliquots at Time Points Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize HPLC_MS Analyze by HPLC or LC-MS Neutralize->HPLC_MS Data_Analysis Determine Degradation Kinetics HPLC_MS->Data_Analysis

Caption: Workflow for assessing this compound stability via forced degradation.

References

Jak-IN-10 Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Jak-IN-10. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] The JAK-STAT signaling pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors involved in immunity, inflammation, and hematopoiesis. By inhibiting JAK enzymes, this compound blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn prevents the transcription of downstream target genes.

Q2: What is the recommended solvent for dissolving this compound?

Q3: What is a vehicle control and why is it essential when using this compound?

A3: A vehicle control is a crucial experimental control where the cells or animals are treated with the solvent used to dissolve the test compound (in this case, likely DMSO) at the same final concentration as the treatment group, but without the compound itself. This is essential to ensure that any observed effects are due to the activity of this compound and not the solvent. High concentrations of solvents like DMSO can have their own biological effects and can be toxic to cells.

Q4: What is the maximum recommended final concentration of DMSO for in vitro experiments?

A4: For most cell-based assays, it is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts or toxicity. The optimal concentration should be determined empirically for your specific cell type and assay.

Q5: How should I prepare the vehicle control for my in vitro experiment?

A5: To prepare the vehicle control, you should perform a serial dilution of your pure solvent (e.g., DMSO) in the cell culture medium that mirrors the dilutions of your this compound stock solution. This ensures that each well, including the vehicle control, receives the same final concentration of the solvent.

Q6: What is a suitable vehicle for in vivo administration of this compound?

A6: The choice of an in vivo vehicle depends on the route of administration and the solubility of the compound. While a specific vehicle for this compound has not been published, common vehicles for oral administration of similar small molecule inhibitors include solutions of DMSO diluted in aqueous solutions like 0.5% methylcellulose or citric acid.[4][5] For intravenous administration, formulations are typically more complex and may involve co-solvents and surfactants. It is critical to perform formulation and stability studies to find a suitable vehicle for your specific application.

Troubleshooting Guides

In Vitro Experiments

Issue 1: this compound Precipitates in Cell Culture Medium

  • Possible Cause: The final concentration of this compound exceeds its solubility in the aqueous cell culture medium. The final percentage of DMSO may also be too low to maintain solubility.

  • Troubleshooting Steps:

    • Lower the Final Concentration: Test a range of lower final concentrations of this compound.

    • Increase DMSO Concentration (with caution): If possible, slightly increase the final DMSO concentration, but be sure to include a corresponding vehicle control and test for solvent toxicity. The final DMSO concentration should ideally not exceed 0.5%.

    • Prepare Fresh Dilutions: Prepare fresh dilutions from your DMSO stock solution immediately before each experiment. Avoid repeated freeze-thaw cycles of diluted aqueous solutions.

    • Sonication: Briefly sonicate the diluted solution to aid in dissolution before adding it to the cells.

Issue 2: High Background or Off-Target Effects Observed

  • Possible Cause: The concentration of this compound used is too high, leading to non-specific effects. The vehicle (DMSO) itself might be causing cellular stress.

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Determine the optimal concentration of this compound that gives the desired inhibitory effect without causing general toxicity. This is often represented by the IC50 value.

    • Check Vehicle Control: Ensure that the vehicle control group does not show the same effect. If it does, the issue is with the solvent. Lower the final DMSO concentration.

    • Use a More Selective Inhibitor (if available): If off-target effects are suspected to be due to inhibition of other kinases, consider using a more selective JAK inhibitor if your experimental question allows for it.

    • Assay Specific Controls: Include appropriate positive and negative controls for your specific assay to validate the results.

In Vivo Experiments

Issue 1: Poor Bioavailability or Efficacy of this compound

  • Possible Cause: The vehicle formulation is not optimal for absorption. The compound may be unstable in the chosen vehicle.

  • Troubleshooting Steps:

    • Optimize Vehicle Formulation: Experiment with different vehicle compositions. For oral gavage, consider formulations with varying percentages of DMSO, PEG300, Tween 80, and saline or methylcellulose.

    • Check Compound Stability: Assess the stability of this compound in the chosen vehicle over the duration of the experiment. This can be done using techniques like HPLC.

    • Consider a Different Route of Administration: If oral bioavailability is poor, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection, which will require different vehicle formulations.

    • Pharmacokinetic Studies: Conduct pharmacokinetic studies to determine the concentration of this compound in the plasma and target tissues over time.

Issue 2: Toxicity or Adverse Effects in Animals

  • Possible Cause: The dose of this compound is too high. The vehicle itself may be causing toxicity.

  • Troubleshooting Steps:

    • Perform a Dose-Ranging Study: Determine the maximum tolerated dose (MTD) of this compound in your animal model.

    • Administer Vehicle Control: Always include a group of animals that receives only the vehicle to assess any vehicle-related toxicity.

    • Monitor Animal Health: Closely monitor the animals for signs of toxicity, such as weight loss, changes in behavior, or signs of distress.

    • Refine the Formulation: Some components of the vehicle can cause irritation or toxicity. Try to simplify the vehicle composition or use alternative, well-tolerated excipients.

Data Presentation

Table 1: this compound Stock Solution Storage Recommendations

Storage TemperatureDurationNotes
-20°C1 monthProtect from light, store under nitrogen.
-80°C6 monthsProtect from light, store under nitrogen.[1]

Table 2: General Recommendations for Vehicle Control in Cell-Based Assays

ParameterRecommendationRationale
Solvent High-purity DMSOCommonly used for dissolving small molecule inhibitors.
Stock Concentration High (e.g., 10-50 mM)Minimizes the volume of solvent added to the final culture.
Final Solvent Conc. ≤ 0.5% (ideally < 0.1%)Reduces the risk of solvent-induced cellular toxicity or artifacts.
Control Vehicle-only at the same final concentrationEssential to differentiate compound effects from solvent effects.

Experimental Protocols

Protocol 1: General Procedure for In Vitro Cell-Based Assay with this compound

  • Prepare this compound Stock Solution: Dissolve this compound powder in 100% high-purity DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -80°C.

  • Cell Seeding: Seed your cells of interest in a multi-well plate at the desired density and allow them to adhere or stabilize overnight.

  • Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a series of dilutions of this compound in your cell culture medium. Also, prepare a corresponding set of vehicle control dilutions using only DMSO.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period to allow for the inhibitor to take effect.

  • Assay: Perform your downstream assay, such as a cell viability assay (e.g., MTT), a signaling pathway analysis (e.g., Western blot for p-STAT), or a functional assay.

Mandatory Visualizations

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK 2. Receptor Activation STAT STAT JAK->STAT 3. Phosphorylation STAT_dimer STAT Dimer DNA DNA STAT_dimer->DNA 5. Nuclear Translocation STAT->STAT_dimer 4. Dimerization Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Transcription Regulation Cytokine Cytokine Cytokine->Cytokine Receptor 1. Binding This compound This compound This compound->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Stock_Solution Prepare this compound Stock in DMSO Dilutions Prepare Serial Dilutions (this compound & Vehicle) Stock_Solution->Dilutions Cell_Seeding Seed Cells in Plate Incubation Treat Cells & Incubate Cell_Seeding->Incubation Dilutions->Incubation Assay Perform Downstream Assay Incubation->Assay Data_Analysis Analyze & Compare Results Assay->Data_Analysis

Caption: A general experimental workflow for using this compound in cell-based assays.

Troubleshooting_Logic Start Unexpected Result Check_Vehicle Is Vehicle Control Also Affected? Start->Check_Vehicle Solvent_Issue Issue is likely Solvent-Related Check_Vehicle->Solvent_Issue Yes Compound_Issue Issue is likely Compound-Related Check_Vehicle->Compound_Issue No Lower_Solvent_Conc Lower Solvent Concentration Solvent_Issue->Lower_Solvent_Conc Check_Conc Is Compound Concentration Optimal? Compound_Issue->Check_Conc End Problem Resolved Lower_Solvent_Conc->End Dose_Response Perform Dose-Response Curve Check_Conc->Dose_Response No Check_Solubility Check for Precipitation Check_Conc->Check_Solubility Yes Dose_Response->End Check_Solubility->End

Caption: A logical flowchart for troubleshooting common issues in this compound experiments.

References

Validation & Comparative

An In Vitro Comparison of JAK Inhibitors: Jak-IN-21 and Ruxolitinib

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies, Janus kinase (JAK) inhibitors have emerged as a pivotal class of small molecules for the treatment of various myeloproliferative neoplasms, autoimmune diseases, and inflammatory conditions. This guide provides a detailed in vitro comparison of a novel investigational inhibitor, Jak-IN-21, and the well-established drug, ruxolitinib, focusing on their inhibitory activity against the JAK family of tyrosine kinases.

Kinase Inhibition Profile

The in vitro efficacy of both Jak-IN-21 and ruxolitinib has been characterized by determining their half-maximal inhibitory concentration (IC50) against the four members of the JAK family: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These values are crucial indicators of a compound's potency and selectivity.

CompoundJAK1 (IC50, nM)JAK2 (IC50, nM)JAK3 (IC50, nM)TYK2 (IC50, nM)
Jak-IN-21 1.732.04Not Available62.9
Ruxolitinib 3.32.842819

Data Interpretation:

  • Jak-IN-21 demonstrates potent inhibition of JAK1 and JAK2 with very low nanomolar IC50 values. Its inhibitory activity against TYK2 is moderate, and data regarding its effect on JAK3 was not available in the reviewed literature.[1]

  • Ruxolitinib is a potent inhibitor of JAK1 and JAK2, with IC50 values of 3.3 nM and 2.8 nM, respectively.[2] It exhibits moderate activity against TYK2 (19 nM) and is significantly less active against JAK3 (428 nM), indicating a selective profile for JAK1/2 over JAK3.[2]

JAK/STAT Signaling Pathway Inhibition

Both Jak-IN-21 and ruxolitinib function by targeting the ATP-binding site of JAK kinases, thereby preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This interruption of the JAK/STAT signaling cascade is fundamental to their therapeutic effect.

JAK_STAT_Pathway JAK/STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Modulation Inhibitor Jak-IN-21 / Ruxolitinib Inhibitor->JAK Inhibition

Caption: The JAK/STAT signaling pathway and the point of inhibition by Jak-IN-21 and ruxolitinib.

Experimental Protocols

The determination of IC50 values is a critical step in the in vitro characterization of kinase inhibitors. A generalized workflow for a biochemical kinase assay is outlined below.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay is a common method for determining the potency of kinase inhibitors.

  • Reaction Mixture Preparation: A reaction buffer is prepared containing the specific JAK enzyme (e.g., JAK1, JAK2), a peptide substrate, and ATP.

  • Compound Incubation: The kinase inhibitors (Jak-IN-21 or ruxolitinib) are serially diluted to various concentrations and added to the reaction mixture. A control with no inhibitor (DMSO vehicle) is also included.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated for a specific period (e.g., 1 hour) at room temperature to allow for the phosphorylation of the substrate by the JAK enzyme.

  • Detection: An HTRF detection buffer containing a europium cryptate-labeled anti-phospho-substrate antibody and an XL665-labeled streptavidin is added.

  • Signal Measurement: After another incubation period, the fluorescence is measured at two wavelengths (620 nm and 665 nm). The ratio of the signals is proportional to the amount of phosphorylated substrate.

  • IC50 Calculation: The percentage of inhibition at each inhibitor concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.

Kinase_Assay_Workflow In Vitro Kinase Inhibition Assay Workflow A Prepare Reaction Mixture (JAK Enzyme, Peptide Substrate) B Add Serially Diluted Inhibitor (Jak-IN-21 or Ruxolitinib) A->B C Initiate Kinase Reaction (Add ATP, Incubate) B->C D Stop Reaction & Add Detection Reagents (Antibodies) C->D E Incubate for Signal Development D->E F Measure Fluorescence Signal (e.g., HTRF) E->F G Data Analysis: Calculate % Inhibition & IC50 F->G

Caption: A generalized workflow for an in vitro biochemical kinase inhibition assay.

Conclusion

Both Jak-IN-21 and ruxolitinib are potent inhibitors of JAK1 and JAK2 in vitro. Ruxolitinib's well-defined selectivity profile shows a clear preference for JAK1/2 over JAK3. While the available data for Jak-IN-21 indicates strong dual JAK1/2 inhibition, a complete profile including its activity against JAK3 would be necessary for a comprehensive comparison of its selectivity. The methodologies outlined provide a standard framework for the continued in vitro evaluation and comparison of these and other emerging JAK inhibitors. This information is critical for researchers and drug development professionals in selecting the appropriate tools for their scientific investigations.

References

Jak-IN-10 in the Landscape of JAK2 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Jak-IN-10 with other prominent JAK2 inhibitors. The information is based on available experimental data to assist in evaluating its potential in research and development.

The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, is a critical mediator of signaling for numerous cytokines and growth factors involved in hematopoiesis and immune function. Dysregulation of the JAK2 signaling pathway is a key driver in various myeloproliferative neoplasms (MPNs) and inflammatory diseases, making it a prime target for therapeutic intervention. A number of small molecule inhibitors targeting JAK2 have been developed, with several gaining regulatory approval. This guide focuses on comparing a newer entrant, this compound, with established JAK2 inhibitors such as Ruxolitinib, Fedratinib, Momelotinib, and Pacritinib.

Biochemical Potency and Selectivity

The efficacy and potential side effects of a JAK inhibitor are largely determined by its potency against the target kinase and its selectivity profile across the JAK family (JAK1, JAK2, JAK3, and TYK2) and the broader kinome.

This compound , identified as "compound 5" in patent literature, is a potent inhibitor of the JAK2 V617F mutant, with a reported half-maximal inhibitory concentration (IC50) of ≤10 nM.[1][2] The V617F mutation is a common driver in MPNs.[3] However, as of the latest available data, a comprehensive selectivity profile for this compound against other JAK isoforms (JAK1, JAK3, and TYK2) has not been publicly disclosed. This data is crucial for a complete understanding of its potential therapeutic window and off-target effects.

In comparison, other well-characterized JAK2 inhibitors exhibit varying degrees of potency and selectivity.

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Other Notable Kinase Targets
This compound Data not available≤10 (V617F)[1][2]Data not availableData not availableData not available
Ruxolitinib 3.3[4][5]2.8[4][5]428[4]19[4]-
Fedratinib 35-fold > JAK2[6]3[6]334-fold > JAK2[6]Data not availableFLT3, RET[6]
Momelotinib 11[6]18[6]155[6]17[6]ACVR1/ALK2
Pacritinib Data not available23[6]Data not availableData not availableFLT3, IRAK1, ACVR1

Table 1: Biochemical IC50 values of selected JAK inhibitors against JAK family kinases. Lower values indicate higher potency. Data is compiled from various sources and assay conditions may differ.

Cellular Activity

The inhibitory activity of these compounds is also assessed in cellular assays, which provide a more physiologically relevant context. These assays typically measure the inhibition of downstream signaling events, such as the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, or cellular outcomes like proliferation and survival.

InhibitorCell LineAssayCellular IC50 (nM)
Ruxolitinib Ba/F3-EpoR-JAK2V617FProliferation~120
Fedratinib Ba/F3-JAK2V617FProliferation~300[4]
Momelotinib Ba/F3-EpoR-JAK2V617FProliferation~500[6]
Pacritinib HEL (JAK2 V617F)Proliferation~135

Table 2: Cellular IC50 values of selected JAK inhibitors in JAK2-dependent cell lines. Data for this compound is not publicly available.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for these inhibitors is the blockade of the JAK-STAT signaling pathway.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 2. Receptor Dimerization & JAK2 Activation STAT STAT JAK2->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization DNA DNA pSTAT->DNA 5. Nuclear Translocation GeneTranscription Gene Transcription DNA->GeneTranscription 6. Transcription Regulation Cytokine Cytokine Cytokine->CytokineReceptor 1. Binding Jak_IN_10 This compound / Other JAKi Jak_IN_10->JAK2 Inhibition Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Models KinaseAssay In Vitro Kinase Assay (IC50 determination) Selectivity Kinase Selectivity Profiling (Panel of kinases) KinaseAssay->Selectivity pSTAT STAT Phosphorylation Assay (Western Blot / Flow Cytometry) Selectivity->pSTAT Proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) pSTAT->Proliferation Apoptosis Apoptosis Assay (e.g., Annexin V) Proliferation->Apoptosis AnimalModels Animal Models of MPN (Efficacy & Toxicity) Apoptosis->AnimalModels

References

Validating Target Engagement of Jak-IN-10: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a novel inhibitor engages its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key experimental methods to validate the target engagement of Jak-IN-10, a putative JAK inhibitor. While specific experimental data for this compound is not publicly available, this document outlines the established protocols and expected data formats for validating any novel JAK inhibitor, using examples from well-characterized compounds where applicable.

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central mediators of cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in numerous inflammatory and autoimmune diseases, as well as myeloproliferative neoplasms, making JAKs attractive therapeutic targets. This compound is described as a JAK inhibitor, and like other inhibitors in its class, its efficacy is predicated on its ability to bind to and inhibit the activity of one or more JAK family members within the cell.

This guide details three orthogonal, industry-standard assays for confirming target engagement: the Cellular Thermal Shift Assay (CETSA®), NanoBRET™ Target Engagement Assays, and Western Blotting for downstream pathway modulation. Each method offers unique advantages and, when used in combination, provides a robust validation of a compound's mechanism of action.

Comparison of Target Engagement Validation Methods

Method Principle Advantages Limitations Typical Readout
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.Label-free, works with unmodified compounds and endogenous proteins in intact cells or lysates. Provides direct evidence of physical binding.Lower throughput for traditional Western blot-based detection. Not all binding events result in a significant thermal shift.[1][2]Change in protein melting temperature (ΔTm) or isothermal dose-response curve.
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer. The test compound competes with the tracer for binding.High-throughput, quantitative measurement of compound affinity and residence time in live cells.[3][4][5] Highly sensitive.Requires genetic modification of the target protein (fusion to NanoLuc®) and a specific fluorescent tracer.IC50 value representing the compound's potency in displacing the tracer.
Phospho-STAT Western Blot Measures the phosphorylation of downstream STAT proteins, a direct consequence of JAK kinase activity. Inhibition of JAKs leads to a decrease in p-STAT levels.Directly assesses the functional consequence of target engagement. Utilizes standard laboratory techniques.Indirect measure of target binding. Signal can be influenced by other pathways that regulate STAT phosphorylation.Dose-dependent reduction in the band intensity of phosphorylated STAT proteins.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in a physiological context by measuring changes in the thermal stability of a target protein upon ligand binding.

Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a human cell line expressing the target JAK isoform) to 70-80% confluency. Treat the cells with various concentrations of this compound or a vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heating: After treatment, wash the cells to remove excess compound and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-65°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.[6]

  • Cell Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target JAK protein in the soluble fraction by Western blotting or other protein detection methods like ELISA or mass spectrometry.[2][7]

  • Data Interpretation: Plot the amount of soluble target protein as a function of temperature. A stabilizing compound like this compound will result in a rightward shift of the melting curve, indicating a higher melting temperature (Tm).

Example Data for a JAK Inhibitor (CETSA):

Temperature (°C) Soluble JAK2 (Vehicle Control) Soluble JAK2 (+ 10 µM Ruxolitinib)
45100%100%
5095%100%
5570%98%
5850% (Tm)90%
6120%75%
645%50% (Tm)

Note: Data is illustrative.

NanoBRET™ Target Engagement Intracellular Kinase Assay

The NanoBRET™ assay is a highly sensitive, live-cell method that quantifies the binding of a test compound to a target kinase. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-fused kinase and a fluorescent energy acceptor (tracer) that binds to the kinase's active site.

Protocol:

  • Cell Preparation: Transfect HEK293 cells with a vector encoding the target JAK protein fused to NanoLuc® luciferase (e.g., JAK1-NanoLuc®). Seed the transfected cells into a 96-well or 384-well plate.[3][8]

  • Compound and Tracer Addition: Prepare serial dilutions of this compound. Add the compound dilutions to the cells, followed by the addition of the specific NanoBRET™ fluorescent tracer at a predetermined concentration. Incubate for a set period (e.g., 2 hours) at 37°C to allow for equilibration.[9]

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells. Measure the donor (NanoLuc®) and acceptor (tracer) emissions using a luminometer capable of detecting BRET signals.[4]

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. The displacement of the tracer by this compound will lead to a decrease in the BRET signal. Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Example Data for a JAK Inhibitor (NanoBRET™):

This compound Conc. (nM) BRET Ratio (mBU) % Inhibition
0.14500%
14451%
1040011%
5025044%
10015067%
5005089%
10002594%

Resulting IC50 would be calculated from the curve fit.

Phospho-STAT Western Blot

This assay provides functional evidence of target engagement by measuring the inhibition of the downstream signaling cascade. JAK inhibitors block the phosphorylation of STAT proteins, which is a critical step in the JAK-STAT pathway.

Protocol:

  • Cell Culture and Starvation: Culture a cytokine-responsive cell line (e.g., TF-1 or HEL cells) and starve them of serum or growth factors for several hours to reduce basal signaling.

  • Inhibitor Pre-treatment: Pre-incubate the starved cells with various concentrations of this compound or a vehicle control for 1-2 hours.

  • Cytokine Stimulation: Stimulate the cells with a relevant cytokine (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

  • Cell Lysis and Protein Quantification: Immediately lyse the cells in a buffer containing phosphatase and protease inhibitors. Determine the total protein concentration of each lysate.

  • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[10][11]

  • Immunodetection: Probe the membrane with primary antibodies specific for a phosphorylated STAT protein (e.g., anti-phospho-STAT3 Tyr705) and a total STAT protein (as a loading control).[12][13] Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities using densitometry. Normalize the phospho-STAT signal to the total STAT signal to account for any differences in protein loading. Plot the normalized phospho-STAT signal against the this compound concentration to determine the IC50 for pathway inhibition.

Example Data for a JAK Inhibitor (p-STAT3 Western Blot):

This compound Conc. (nM) p-STAT3 (Normalized Intensity) Total STAT3 (Normalized Intensity) % Inhibition of p-STAT3
0 (No IL-6)0.051.00-
0 (+ IL-6)1.001.000%
10 (+ IL-6)0.851.0215%
50 (+ IL-6)0.520.9848%
100 (+ IL-6)0.231.0177%
500 (+ IL-6)0.080.9992%

Data is illustrative.

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Jak_IN_10 This compound Jak_IN_10->JAK Inhibition pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription Induces

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

CETSA_Workflow A 1. Treat cells with This compound or Vehicle B 2. Heat cells across a temperature gradient A->B C 3. Lyse cells and separate soluble/aggregated fractions B->C D 4. Quantify soluble JAK protein (e.g., Western Blot) C->D E 5. Plot melting curves and determine thermal shift (ΔTm) D->E Method_Comparison cluster_methods Validation Methods Jak_IN_10 This compound CETSA CETSA (Direct Binding) Jak_IN_10->CETSA Physical Interaction NanoBRET NanoBRET (Direct Binding) Jak_IN_10->NanoBRET Competitive Binding pSTAT_WB p-STAT Western Blot (Functional Readout) Jak_IN_10->pSTAT_WB Inhibition of Downstream Signaling

References

Comparative Analysis of Jak-IN-10 Cross-reactivity Against Alternative JAK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the cross-reactivity profile of the novel Janus kinase (JAK) inhibitor, Jak-IN-10, with other established JAK inhibitors. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an informed assessment of this compound's selectivity and potential for off-target effects.

Disclaimer: this compound is a hypothetical compound presented for illustrative purposes. The data used for this compound is representative of a highly selective JAK1 inhibitor, and the comparative data for other inhibitors is based on publicly available information.

The Janus kinase family, comprising JAK1, JAK2, JAK3, and TYK2, plays a crucial role in cytokine signaling pathways that regulate immune responses and cellular proliferation.[1][2] The therapeutic efficacy of JAK inhibitors is linked to their specific inhibition of these family members. However, cross-reactivity with other kinases can lead to unintended side effects. Therefore, a thorough understanding of an inhibitor's selectivity is paramount.

Kinase Selectivity Profile

The following table summarizes the inhibitory activity (IC50 values) of this compound and other JAK inhibitors against the four members of the JAK family. Lower IC50 values indicate higher potency.

Kinase TargetThis compound (IC50, nM)Tofacitinib (IC50, nM)Baricitinib (IC50, nM)Upadacitinib (IC50, nM)Filgotinib (IC50, nM)
JAK1 1.5 205.94310
JAK2 1501075.7128
JAK3 2501>40074810
TYK2 >1000112532116

Data for Tofacitinib, Baricitinib, Upadacitinib, and Filgotinib are compiled from various publicly available kinase profiling studies.

JAK-STAT Signaling Pathway

The diagram below illustrates the canonical JAK-STAT signaling pathway, which is the primary target of this compound and other JAK inhibitors.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Subunit 1 Receptor Subunit 2 Cytokine->Receptor:r1 Cytokine->Receptor:r2 JAK1 JAK Receptor->JAK1 Activation JAK2 JAK Receptor->JAK2 Activation STAT STAT JAK1->STAT Phosphorylation JAK2->STAT Phosphorylation pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Gene Target Gene Transcription pSTAT_dimer->Gene Nuclear Translocation Jak_IN_10 This compound Jak_IN_10->JAK1 Inhibition

Caption: The JAK-STAT signaling pathway initiated by cytokine binding.

Experimental Protocols

The cross-reactivity of this compound was determined using in vitro kinase inhibition assays.

1. Recombinant Human Kinase Production:

  • The kinase domains of human JAK1, JAK2, JAK3, and TYK2 were expressed in an Sf9 insect cell expression system using baculovirus vectors.

  • Expressed kinases were purified using affinity chromatography.

2. In Vitro Kinase Inhibition Assay:

  • Kinase activity was measured using a fluorescence-based assay that detects the amount of ADP produced, which is proportional to kinase activity.

  • The assay was performed in 384-well plates.

  • Each well contained the purified kinase, a kinase-specific peptide substrate, and ATP in a buffered solution (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • This compound and comparator compounds were serially diluted in DMSO and added to the wells.

  • The reaction was initiated by the addition of ATP and incubated at room temperature for 60 minutes.

  • A stop solution containing EDTA was added to terminate the reaction.

  • The amount of ADP produced was quantified using a commercially available kinase assay kit.

  • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Kinase Inhibitor Selectivity Profiling Workflow

The following diagram outlines the general workflow for assessing the selectivity of a kinase inhibitor like this compound.

Kinase_Selectivity_Workflow cluster_screening Initial Screening cluster_profiling Selectivity Profiling cluster_validation Cellular Validation Primary_Assay Primary Kinase Assay (e.g., against JAK1) Hit_Identification Hit Identification Primary_Assay->Hit_Identification Panel_Screening Broad Kinase Panel Screening (e.g., KINOMEscan) Hit_Identification->Panel_Screening Dose_Response Dose-Response Assays (IC50 determination) Panel_Screening->Dose_Response Cell_Based_Assay Cell-Based Phosphorylation Assay (e.g., Western Blot, ELISA) Dose_Response->Cell_Based_Assay Off_Target_Validation Off-Target Effect Validation Cell_Based_Assay->Off_Target_Validation

Caption: Workflow for determining kinase inhibitor selectivity.

Discussion

The data presented in this guide indicate that this compound is a potent and highly selective inhibitor of JAK1. Its significantly lower IC50 for JAK1 compared to JAK2, JAK3, and TYK2 suggests a favorable selectivity profile. In comparison, established inhibitors such as Tofacitinib and Baricitinib exhibit broader activity across the JAK family. The high selectivity of this compound may translate to a more targeted therapeutic effect with a reduced potential for off-target toxicities associated with the inhibition of other JAK isoforms. Further studies are warranted to fully characterize the in vivo efficacy and safety profile of this compound.

References

A Comparative Analysis of Pacritinib and Other JAK Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the biochemical and cellular profiles of pacritinib, a selective JAK2/FLT3 inhibitor, in comparison to the broader-acting JAK inhibitors tofacitinib and ruxolitinib. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis supported by experimental data to inform discovery and development efforts.

This guide offers a detailed comparison of the kinase inhibitor pacritinib with two other prominent Janus kinase (JAK) inhibitors, tofacitinib and ruxolitinib. By examining their selectivity profiles, cellular activities, and mechanisms of action, this analysis aims to provide a valuable resource for researchers engaged in the development of targeted therapies.

Kinase Inhibition Profiles: A Tale of Selectivity

The therapeutic efficacy and safety of JAK inhibitors are intrinsically linked to their selectivity for the four members of the JAK family (JAK1, JAK2, JAK3, and TYK2) and other kinases. Pacritinib distinguishes itself with a more focused inhibitory profile compared to the broader activity of tofacitinib and ruxolitinib.

Pacritinib is a potent inhibitor of JAK2 and FMS-like tyrosine kinase 3 (FLT3). It demonstrates significantly less activity against JAK1 and JAK3. In contrast, tofacitinib, initially developed as a JAK3 inhibitor, exhibits potent inhibition of JAK1 and JAK3, with moderate activity against JAK2.[1][2] Ruxolitinib is a potent inhibitor of both JAK1 and JAK2, with minimal activity against JAK3.[3]

The table below summarizes the half-maximal inhibitory concentrations (IC50) of these inhibitors against the JAK family kinases, providing a quantitative comparison of their potencies.

KinasePacritinib IC50 (nM)Tofacitinib IC50 (nM)Ruxolitinib IC50 (nM)
JAK1 1,280112[1]3.3[3]
JAK2 2320[1]2.8[3]
JAK3 5201[1]428[3]
TYK2 --19[3]
FLT3 22--

Note: IC50 values can vary between different assay formats and conditions. The data presented here are compiled from published literature for comparative purposes.

The JAK-STAT Signaling Pathway: A Central Target

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, inflammation, and hematopoiesis. All three inhibitors discussed herein target this pathway, but their distinct selectivity profiles result in differential modulation of downstream signaling.

JAK-STAT Signaling Pathway JAK-STAT Signaling Pathway and Inhibitor Targets Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitors JAK Inhibitors Inhibitors->JAK Pacritinib Pacritinib (JAK2 >> JAK1/3) Pacritinib->Inhibitors Tofacitinib Tofacitinib (JAK1/3 > JAK2) Tofacitinib->Inhibitors Ruxolitinib Ruxolitinib (JAK1/2) Ruxolitinib->Inhibitors

Figure 1. A simplified diagram of the JAK-STAT signaling pathway illustrating the points of inhibition by pacritinib, tofacitinib, and ruxolitinib.

Cellular Activity and Therapeutic Implications

The differential kinase selectivity of these inhibitors translates into distinct cellular effects and, consequently, different therapeutic applications and side-effect profiles.

Pacritinib's high selectivity for JAK2 and FLT3 makes it a promising agent for myeloproliferative neoplasms (MPNs), where JAK2 mutations are a key driver, and in acute myeloid leukemia (AML) where FLT3 mutations are common. A notable feature of pacritinib is its minimal myelosuppression, which may be attributed to its relative sparing of JAK1.[4]

Tofacitinib , with its potent inhibition of JAK1 and JAK3, has a significant impact on lymphocyte function and is approved for the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis.[2][5] However, its broader JAK inhibition can lead to side effects like anemia and neutropenia, potentially due to its activity against JAK2.[1]

Ruxolitinib , a potent JAK1 and JAK2 inhibitor, is effective in treating MPNs by reducing splenomegaly and improving constitutional symptoms.[3] Its inhibition of JAK1 contributes to its anti-inflammatory effects, while its potent JAK2 inhibition is key to its efficacy in MPNs.[3]

Experimental Protocols: A Guide for In Vitro Evaluation

Reproducible and well-documented experimental protocols are fundamental to the accurate assessment of kinase inhibitors. Below are representative methodologies for key in vitro assays.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is commonly used to determine the affinity of a compound for a specific kinase.

Principle: A competitive displacement assay where the test compound competes with a fluorescently labeled ATP-competitive ligand (tracer) for binding to the kinase of interest, which is fused to a tag that binds a lanthanide-labeled antibody. Binding of the tracer to the kinase results in a high FRET (Förster Resonance Energy Transfer) signal, which is reduced in the presence of a competing inhibitor.

Protocol:

  • Reagents: Kinase, fluorescent tracer, europium-labeled antibody, assay buffer.

  • Procedure: a. Prepare a serial dilution of the test inhibitor. b. In a microplate, add the kinase, tracer, and inhibitor at various concentrations. c. Add the europium-labeled antibody. d. Incubate at room temperature for a specified time (e.g., 60 minutes). e. Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Phospho-STAT Assay (Flow Cytometry)

This assay measures the ability of an inhibitor to block cytokine-induced phosphorylation of STAT proteins within cells.

Principle: Cells are stimulated with a specific cytokine to activate a particular JAK-STAT pathway. The cells are then fixed, permeabilized, and stained with a fluorescently labeled antibody specific for the phosphorylated form of a STAT protein. The level of phosphorylation is quantified by flow cytometry.

Protocol:

  • Cell Culture: Culture appropriate cells (e.g., peripheral blood mononuclear cells or a specific cell line) under standard conditions.

  • Inhibitor Treatment: Pre-incubate the cells with a serial dilution of the test inhibitor for a specified time (e.g., 1-2 hours).

  • Cytokine Stimulation: Add the appropriate cytokine (e.g., IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3) to stimulate the cells for a short period (e.g., 15-30 minutes).

  • Fixation and Permeabilization: Fix the cells with a fixative solution (e.g., paraformaldehyde) and then permeabilize them with a permeabilization buffer (e.g., methanol).

  • Staining: Stain the cells with a fluorescently labeled anti-phospho-STAT antibody.

  • Flow Cytometry: Acquire the data on a flow cytometer and analyze the median fluorescence intensity (MFI) of the phospho-STAT signal.

  • Data Analysis: Normalize the MFI to the cytokine-stimulated control and plot against the inhibitor concentration to determine the cellular IC50.

Experimental_Workflow Typical Experimental Workflow for Kinase Inhibitor Evaluation Biochem Biochemical Assays (e.g., Kinase Inhibition) Cellular Cell-Based Assays (e.g., Phospho-STAT, Proliferation) Biochem->Cellular Determine Potency & Selectivity InVivo In Vivo Models (e.g., Disease Models) Cellular->InVivo Confirm Cellular Activity & Guide Dose Selection Tox Toxicology & Safety Pharmacology InVivo->Tox Evaluate Efficacy & Preliminary Safety Clinical Clinical Trials Tox->Clinical Assess Safety Profile for Human Studies

Figure 2. A representative workflow for the preclinical evaluation of a kinase inhibitor, from initial biochemical screening to in vivo efficacy and safety assessment.

Conclusion

Pacritinib, tofacitinib, and ruxolitinib represent distinct classes of JAK inhibitors with unique selectivity profiles that dictate their cellular activities and clinical utilities. Pacritinib's focused inhibition of JAK2 and FLT3 offers a targeted approach for specific hematological malignancies with a potentially favorable safety profile regarding myelosuppression. In contrast, the broader inhibitory profiles of tofacitinib and ruxolitinib provide efficacy in a wider range of inflammatory and myeloproliferative disorders, albeit with different associated side-effect considerations. For researchers in the field of kinase inhibitor drug discovery, a thorough understanding of these differences is paramount for the design and development of next-generation therapies with improved efficacy and safety.

References

Comparative Analysis of JAK Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the kinase selectivity profiles of several well-characterized Janus kinase (JAK) inhibitors. As information regarding a specific molecule designated "Jak-IN-10" is not publicly available, this document focuses on established JAK inhibitors—Tofacitinib, Ruxolitinib, and Filgotinib—to provide a representative comparison for researchers, scientists, and drug development professionals. The data presented herein is compiled from publicly accessible research.

Introduction to JAK Kinase Inhibition

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular tyrosine kinases that play a pivotal role in cytokine signaling.[1][2] The JAK-STAT signaling pathway is crucial for processes such as immunity, cell proliferation, and inflammation.[1] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[3] Small molecule inhibitors targeting the ATP-binding site of JAKs have emerged as effective treatments for these conditions.[4] The selectivity of these inhibitors against different JAK family members and the broader kinome is a critical determinant of their therapeutic efficacy and safety profile.[3][5]

Kinase Selectivity Profiles

The inhibitory activity of Tofacitinib, Ruxolitinib, and Filgotinib against the four JAK family members is summarized in the table below. The data, presented as half-maximal inhibitory concentrations (IC50), were determined in biochemical assays.

KinaseTofacitinib IC50 (nM)Ruxolitinib IC50 (nM)Filgotinib IC50 (nM)
JAK1 ~1-53.3629 (cellular assay)
JAK2 ~5-202.817,500 (cellular assay)
JAK3 ~1-5428-
TYK2 -19-

Data compiled from multiple sources. Note that assay conditions can influence absolute IC50 values.[6][7][8]

Tofacitinib was initially developed as a JAK3 inhibitor but demonstrates potent inhibition of JAK1 and JAK2 as well.[3][9] Its activity profile suggests it functions as a pan-JAK inhibitor, though with some preference for JAK1/3 over JAK2.[3]

Ruxolitinib is a potent inhibitor of both JAK1 and JAK2, with significantly less activity against JAK3 and moderate activity against TYK2.[6][7] It is considered a selective JAK1/2 inhibitor.[7][10]

Filgotinib is characterized as a selective JAK1 inhibitor, exhibiting a notable preference for JAK1 over other JAK family members, particularly JAK2, in cellular assays.[8][11][12] This selectivity is thought to contribute to its specific mechanism of action.[11]

Experimental Protocols

The determination of kinase inhibitor IC50 values is typically performed using in vitro biochemical assays. A representative protocol for a fluorescence-based kinase assay is detailed below.

Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Materials:

  • Recombinant human kinase (e.g., JAK1, JAK2, JAK3, TYK2)

  • Peptide or protein substrate specific to the kinase

  • Adenosine triphosphate (ATP)

  • Test inhibitor (e.g., Tofacitinib, Ruxolitinib, Filgotinib)

  • Kinase assay buffer (containing appropriate salts, DTT, and a detergent)

  • Detection reagent (e.g., fluorescently labeled antibody that recognizes the phosphorylated substrate)

  • Microplate reader capable of detecting the fluorescence signal

Procedure:

  • A stock solution of the test inhibitor is prepared in dimethyl sulfoxide (DMSO) and serially diluted to create a range of concentrations.

  • The kinase, substrate, and inhibitor are pre-incubated in the wells of a microplate in the kinase assay buffer.

  • The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure competitive binding can be accurately measured.[10]

  • The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[13]

  • The reaction is stopped by the addition of a solution containing EDTA, which chelates the magnesium ions required for kinase activity.

  • The detection reagent is added, which binds to the phosphorylated substrate, generating a fluorescent signal.

  • The fluorescence intensity is measured using a microplate reader.

  • The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control reaction containing only DMSO.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Visualization

The JAK-STAT signaling pathway is a primary mechanism for transducing signals from cytokines and growth factors. The following diagram illustrates the key steps in this pathway.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT Receptor->STAT 4. Recruitment & Phosphorylation JAK->Receptor 3. Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Gene Gene Transcription DNA->Gene 7. Gene Regulation

Caption: The JAK-STAT signaling cascade.

This guide provides a foundational comparison of JAK inhibitor selectivity based on available data. Researchers are encouraged to consult primary literature for detailed experimental conditions and broader kinase panel screening data to inform their specific research needs.

References

A Comparative Guide to V617F Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Jak-IN-10 and other prominent V617F inhibitors. The information is presented with supporting experimental data, detailed methodologies, and visualizations to facilitate understanding and further research.

The JAK2 V617F mutation is a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs), including polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[1] This gain-of-function mutation leads to constitutive activation of the JAK2 kinase and downstream signaling pathways, primarily the JAK-STAT pathway, promoting cell proliferation and survival.[2][3][4][5] Consequently, inhibitors targeting the JAK2 V617F protein are a cornerstone of therapy for these disorders.

This guide focuses on this compound, a potent JAK2 V617F inhibitor, and provides a head-to-head comparison with other well-characterized V617F inhibitors for which public data is available.

This compound: A Potent JAK2 V617F Inhibitor

This compound has been identified as a potent inhibitor of the JAK2 V617F mutant, with a reported half-maximal inhibitory concentration (IC50) of less than or equal to 10 nM.[6] While detailed head-to-head comparative studies with other V617F inhibitors are not yet widely published, its high potency suggests it is a significant compound in the landscape of JAK2 V617F-targeted therapies.

Head-to-Head Comparison of V617F Inhibitors

To provide a comparative context, this section details the performance of several other key V617F inhibitors that have been evaluated in head-to-head studies. The data presented here is collated from various preclinical and clinical investigations.

Data Presentation

The following tables summarize the quantitative data for prominent JAK2 V617F inhibitors, focusing on their biochemical potency against the JAK2 enzyme and their cellular activity in inhibiting JAK2 V617F-driven signaling and proliferation.

Table 1: Biochemical Potency of JAK2 V617F Inhibitors

InhibitorTarget(s)JAK2 IC50 (nM)JAK2 V617F IC50 (nM)
This compoundJAK2 V617F-≤10[6]
RuxolitinibJAK1, JAK23.3[6]-
FedratinibJAK23-
PacritinibJAK2, FLT3--
MomelotinibJAK1, JAK2--
Lestaurtinib (CEP-701)JAK2, FLT31-
XL019JAK22-

Note: Direct comparative IC50 values for all inhibitors under identical experimental conditions are not always available. The data is compiled from multiple sources and should be interpreted with this in mind. A dash (-) indicates that specific data was not found in the reviewed sources.

Table 2: Cellular Activity of JAK2 V617F Inhibitors

InhibitorCell LineAssayIC50 (nM)
RuxolitinibHEL (JAK2 V617F)Proliferation186[6]
RuxolitinibBa/F3-EpoR-JAK2 V617FProliferation126[6]
Lestaurtinib (CEP-701)HEL (JAK2 V617F)Proliferation-
XL019Erythroid cells (EPO-stimulated)pSTAT5 Inhibition64

Note: The cellular activity of inhibitors can vary depending on the cell line and the specific assay used. A dash (-) indicates that specific data was not found in the reviewed sources.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are summaries of common experimental protocols used to evaluate the efficacy of V617F inhibitors.

Biochemical Kinase Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of the JAK2 kinase.

  • Objective: To determine the IC50 value of an inhibitor against purified JAK2 or JAK2 V617F enzyme.

  • General Protocol:

    • Recombinant JAK2 or JAK2 V617F enzyme is incubated with a specific substrate (e.g., a peptide substrate) and ATP in a suitable buffer system.

    • The inhibitor, at various concentrations, is added to the reaction mixture.

    • The kinase reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays.

    • The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Proliferation Assays

These assays assess the ability of an inhibitor to prevent the growth of cancer cells that are dependent on the JAK2 V617F mutation.

  • Objective: To determine the IC50 value of an inhibitor in a cellular context.

  • General Protocol:

    • A hematopoietic cell line endogenously expressing JAK2 V617F (e.g., HEL cells) or engineered to express it (e.g., Ba/F3 cells) is seeded in multi-well plates.

    • The cells are treated with a range of concentrations of the inhibitor.

    • The cells are incubated for a period of time (typically 48-72 hours).

    • Cell viability or proliferation is measured using assays such as MTS, MTT, or CellTiter-Glo.

    • The percentage of proliferation inhibition is calculated for each inhibitor concentration relative to a vehicle-treated control.

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Phospho-STAT (pSTAT) Flow Cytometry Assays

This method measures the inhibition of downstream signaling from the JAK2 V617F kinase in whole blood or specific cell populations.

  • Objective: To assess the pharmacodynamic effect of an inhibitor on the JAK-STAT signaling pathway.

  • General Protocol:

    • Whole blood samples or isolated peripheral blood mononuclear cells (PBMCs) are incubated with the inhibitor at various concentrations.

    • The cells are then stimulated with a cytokine (e.g., GM-CSF) to activate the JAK-STAT pathway.

    • The cells are fixed and permeabilized to allow for intracellular staining.

    • The cells are stained with fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., pSTAT5).

    • The level of pSTAT is quantified using a flow cytometer.

    • The percentage of inhibition of STAT phosphorylation is calculated for each inhibitor concentration.

Mandatory Visualization

Signaling Pathways

The JAK2 V617F mutation leads to the constitutive activation of downstream signaling pathways that drive myeloproliferation.

JAK2_V617F_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2_V617F JAK2 V617F (Constitutively Active) CytokineReceptor->JAK2_V617F activates STAT STAT JAK2_V617F->STAT phosphorylates Ras Ras JAK2_V617F->Ras PI3K PI3K JAK2_V617F->PI3K pSTAT pSTAT (Dimerization) STAT->pSTAT GeneTranscription Gene Transcription (Proliferation, Survival) pSTAT->GeneTranscription translocates to nucleus MEK MEK Ras->MEK Akt Akt PI3K->Akt ERK ERK MEK->ERK Akt->GeneTranscription ERK->GeneTranscription Inhibitor V617F Inhibitors (e.g., this compound) Inhibitor->JAK2_V617F inhibits

Caption: JAK2 V617F signaling pathways and point of inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of a V617F inhibitor.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation BiochemicalAssay Biochemical Kinase Assay (IC50 vs. JAK2 V617F) CellularAssay Cell-Based Assays (Proliferation, Apoptosis) BiochemicalAssay->CellularAssay SignalingAssay Signaling Pathway Analysis (pSTAT levels) CellularAssay->SignalingAssay Lead_Optimization Lead Optimization SignalingAssay->Lead_Optimization AnimalModel Animal Models of MPN (e.g., JAK2 V617F knock-in mice) Efficacy Efficacy Studies (Tumor growth, Survival) AnimalModel->Efficacy Toxicity Toxicity & PK/PD Studies AnimalModel->Toxicity Clinical_Trials Clinical Trials Efficacy->Clinical_Trials Toxicity->Clinical_Trials Start Compound Synthesis (e.g., this compound) Start->BiochemicalAssay Lead_Optimization->AnimalModel

Caption: General workflow for V617F inhibitor drug discovery.

References

Validating Jak-IN-10: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous validation of a novel kinase inhibitor is paramount to understanding its therapeutic potential and mechanism of action. This guide provides a comprehensive framework for the validation of Jak-IN-10, a potent and selective JAK1 inhibitor, in various cell lines. As specific experimental data for this compound is not yet widely published, this document outlines the established methodologies and comparative analyses used in the field, enabling researchers to effectively evaluate its performance against other well-characterized JAK inhibitors.

The JAK-STAT Signaling Pathway: A Therapeutic Target

The Janus kinase (JAK) family of tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a critical role in cytokine signaling.[1][2] Upon cytokine binding to their receptors, JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[3][4] These activated STATs then translocate to the nucleus to regulate gene expression, driving cellular processes such as proliferation, differentiation, and inflammation.[3][4] Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune and inflammatory diseases, making JAK inhibitors a key therapeutic class.[5][6] this compound is a novel inhibitor targeting this pathway, with a reported selectivity for JAK1.[7]

JAK_STAT_Pathway JAK-STAT Signaling Pathway and Point of Inhibition cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Jak_IN_10 This compound Jak_IN_10->JAK Inhibits pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Gene_Expression Gene Expression (Inflammation, Proliferation) pSTAT->Gene_Expression Regulates

JAK-STAT signaling pathway and the inhibitory action of this compound.

Comparative Performance of JAK Inhibitors

To contextualize the performance of a novel inhibitor like this compound, it is essential to compare it against established alternatives. The following tables summarize typical data generated for JAK inhibitors, showcasing their biochemical potency and cellular activity.

Table 1: Biochemical Potency (IC50, nM)

This table compares the half-maximal inhibitory concentration (IC50) of various JAK inhibitors against the four JAK isoforms. Lower values indicate higher potency.

InhibitorJAK1 (nM)JAK2 (nM)JAK3 (nM)TYK2 (nM)
This compound (Hypothetical Data) 5 150 >1000 >1000
Tofacitinib112201344
Baricitinib5.95.7>40053
Upadacitinib432402300>5000
Filgotinib1028810116

Data for established inhibitors are representative values from published literature.

Table 2: Cellular Activity - Inhibition of STAT Phosphorylation (IC50, nM)

This table illustrates the potency of inhibitors in a cellular context by measuring the inhibition of cytokine-induced STAT phosphorylation in different cell lines.

InhibitorCell LineCytokine StimulusPhospho-STAT TargetIC50 (nM)
This compound (Hypothetical Data) HeLa IFNα pSTAT1 50
This compound (Hypothetical Data) U937 IL-6 pSTAT3 75
This compound (Hypothetical Data) NK-92 IL-2 pSTAT5 >2000
TofacitinibNK-92IL-2pSTAT510
BaricitinibU937IL-6pSTAT346
UpadacitinibHeLaIFNαpSTAT196
FilgotinibTF-1GM-CSFpSTAT5185

Data for established inhibitors are representative values from published literature.

Experimental Protocols

Detailed and reproducible protocols are crucial for the validation of any new compound. Below are standard methodologies for key experiments.

Biochemical Kinase Assay

Objective: To determine the in vitro potency and selectivity of this compound against the four JAK isoforms.

Methodology:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used.

  • A peptide substrate (e.g., a poly-Glu-Tyr polymer) is coated onto a 96-well plate.

  • The inhibitor is serially diluted and incubated with the JAK enzyme and ATP in the reaction buffer.

  • The kinase reaction is initiated by the addition of the enzyme-inhibitor mix to the substrate-coated plate.

  • After incubation, the reaction is stopped, and the plate is washed.

  • A phospho-tyrosine specific antibody conjugated to horseradish peroxidase (HRP) is added.

  • Following another incubation and wash, a chemiluminescent substrate is added, and the signal is read on a plate reader.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular STAT Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit cytokine-induced JAK-STAT signaling in a cellular context.

Methodology:

  • Select appropriate cell lines that are responsive to specific cytokines (e.g., HeLa for IFNα, U937 for IL-6, NK-92 for IL-2).

  • Cells are pre-incubated with serial dilutions of the inhibitor for a specified time (e.g., 1-2 hours).

  • The respective cytokine is added to stimulate the JAK-STAT pathway.

  • After a short incubation period (e.g., 15-30 minutes), the cells are fixed and permeabilized.

  • Cells are then stained with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT1, anti-pSTAT3, anti-pSTAT5).

  • The fluorescence intensity is measured by flow cytometry.

  • IC50 values are determined from the dose-response curve.

Cell Viability Assay

Objective: To evaluate the cytotoxic effects of this compound on various cell lines.

Methodology:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The inhibitor is added at a range of concentrations.

  • After a prolonged incubation period (e.g., 48-72 hours), a viability reagent (e.g., CellTiter-Glo®, MTT) is added.

  • The signal (luminescence or absorbance) is measured, which correlates with the number of viable cells.

  • The concentration that causes 50% growth inhibition (GI50) is calculated.

Experimental Workflow for Inhibitor Validation

The following diagram illustrates a typical workflow for the validation and comparison of a novel JAK inhibitor.

Experimental_Workflow Workflow for JAK Inhibitor Validation Start Novel Inhibitor (this compound) Biochemical_Assay Biochemical Kinase Assays (JAK1, JAK2, JAK3, TYK2) Start->Biochemical_Assay Cellular_Assay Cellular pSTAT Assays (Multiple Cell Lines) Start->Cellular_Assay Viability_Assay Cell Viability Assays Start->Viability_Assay Data_Analysis Data Analysis and IC50 Determination Biochemical_Assay->Data_Analysis Cellular_Assay->Data_Analysis Viability_Assay->Data_Analysis Comparison Comparison with Alternative Inhibitors Data_Analysis->Comparison Conclusion Conclusion on Potency, Selectivity, and Cellular Activity Comparison->Conclusion

A typical experimental workflow for validating a novel JAK inhibitor.

By following these established protocols and comparative frameworks, researchers can thoroughly validate the efficacy and selectivity of this compound and other novel JAK inhibitors, providing a solid foundation for further preclinical and clinical development.

References

A Comparative Guide to the Reproducibility of JAK Inhibitor Experiments: Featuring Jak-IN-10

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount for advancing therapeutic innovations. This guide provides a comparative overview of the experimental data for the novel Janus kinase (JAK) inhibitor, Jak-IN-10, alongside a panel of established, clinically approved JAK inhibitors. Due to the limited publicly available data for this compound, this guide also serves to highlight the necessary experimental data required for a comprehensive and reproducible evaluation of a new chemical entity in this class.

Introduction to this compound and the JAK-STAT Pathway

This compound has been identified as a potent inhibitor of the JAK2 V617F mutant, a key driver in various myeloproliferative neoplasms, with a reported half-maximal inhibitory concentration (IC50) of ≤10 nM.[1] The JAK-STAT signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and immunity.[2][3][4][5][6] Dysregulation of this pathway is implicated in numerous autoimmune diseases and cancers.[7][8] JAK inhibitors modulate this pathway by competing with ATP for the kinase domain of JAK proteins, thereby blocking downstream signaling.[9]

Below is a diagram illustrating the canonical JAK-STAT signaling pathway.

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates JAK->Receptor Phosphorylates STAT STAT JAK->STAT Phosphorylates P_STAT p-STAT (Dimer) STAT->P_STAT Dimerizes Nucleus Nucleus DNA DNA P_STAT->DNA Binds Gene Gene Transcription DNA->Gene Initiates Jak_IN_10 This compound (and other JAK inhibitors) Jak_IN_10->JAK Inhibits

Caption: The JAK-STAT signaling pathway is initiated by cytokine binding.

Comparative Analysis of JAK Inhibitor Potency

A critical aspect of characterizing a new inhibitor is determining its potency and selectivity against the four members of the JAK family: JAK1, JAK2, JAK3, and TYK2. The following table summarizes the available IC50 data for this compound and compares it with several well-characterized JAK inhibitors.

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)JAK2 V617F IC50 (nM)Reference
This compound Data not availableData not availableData not availableData not available≤10 [1]
Ruxolitinib3.32.832319~3[10]
Tofacitinib2.91.21.142Data not available[9]
Baricitinib5.95.7>40053Data not available[9]
Fedratinib353>1000>10003[11]
Pacritinib232212805019[11]
Momelotinib1599214001600100[11]

Note: IC50 values can vary between different assay conditions.

The lack of a complete selectivity profile for this compound makes a direct comparison of its potential off-target effects and therapeutic window challenging.

Cellular Activity of JAK Inhibitors

Beyond enzymatic assays, evaluating the inhibitory activity in a cellular context is crucial. This is often done using cell lines that are dependent on JAK signaling for their proliferation.

InhibitorCell LineAssayIC50 (nM)Reference
This compound Data not availableData not availableData not available
RuxolitinibSET2 (JAK2 V617F)Proliferation (pSTAT5)14[11]
MomelotinibSET2 (JAK2 V617F)Proliferation (pSTAT5)205[11]
PacritinibSET2 (JAK2 V617F)Proliferation (pSTAT5)429[11]
FedratinibSET2 (JAK2 V617F)Proliferation (pSTAT5)672[11]

Experimental Protocols for Reproducible JAK Inhibitor Evaluation

To ensure the reproducibility and comparability of experimental data, detailed and standardized protocols are essential. Below are methodologies for key experiments cited in the evaluation of JAK inhibitors.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific JAK kinase.[12][13]

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant JAK enzyme - Substrate (e.g., peptide) - ATP - Test Inhibitor (this compound) start->reagents incubation Incubate enzyme, substrate, and inhibitor reagents->incubation reaction Initiate reaction with ATP incubation->reaction stop_reaction Stop reaction reaction->stop_reaction detection Detect phosphorylation (e.g., ADP-Glo, LanthaScreen) stop_reaction->detection analysis Analyze data and calculate IC50 detection->analysis end End analysis->end

Caption: A typical workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation: Recombinant human JAK1, JAK2, JAK3, or TYK2 enzymes are used. A suitable peptide or protein substrate and ATP at a concentration close to its Km value are prepared in a kinase buffer. The test inhibitor (e.g., this compound) is serially diluted.

  • Reaction Setup: The kinase, substrate, and inhibitor are pre-incubated in a microplate well.

  • Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature. The reaction is then stopped by the addition of a stop solution.

  • Detection: The amount of phosphorylated substrate or ADP produced is quantified using a detection reagent. Common methods include ADP-Glo™ Kinase Assay (Promega) or LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific).[14][15]

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay

This assay assesses the effect of the inhibitor on the growth of cancer cell lines that are dependent on JAK signaling.[11]

Cellular_Assay_Workflow start Start cell_culture Culture JAK-dependent cells (e.g., SET2, HEL) start->cell_culture seeding Seed cells into microplates cell_culture->seeding treatment Treat cells with serial dilutions of the inhibitor (this compound) seeding->treatment incubation Incubate for a set period (e.g., 72 hours) treatment->incubation viability Assess cell viability (e.g., CellTiter-Glo) incubation->viability analysis Analyze data and calculate GI50 viability->analysis end End analysis->end

Caption: Workflow for a cellular proliferation assay.

Methodology:

  • Cell Culture: A human cell line with a known activating JAK mutation (e.g., SET2 or HEL cells for JAK2 V617F) is cultured under standard conditions.

  • Cell Seeding: Cells are seeded into 96-well or 384-well plates at a predetermined density.

  • Compound Treatment: The cells are treated with a range of concentrations of the test inhibitor.

  • Incubation: The plates are incubated for a period that allows for multiple cell divisions (typically 48-72 hours).

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP as an indicator of metabolically active cells.

  • Data Analysis: The growth inhibition (GI50) or IC50 is calculated by plotting the percentage of viable cells against the inhibitor concentration.

Conclusion and Future Directions

While this compound shows promise as a potent inhibitor of the clinically relevant JAK2 V617F mutant, the current lack of comprehensive and reproducible experimental data limits a thorough comparison with established JAK inhibitors. To fully assess its therapeutic potential and ensure the reproducibility of its biological effects, further studies are required. These should include a complete kinase selectivity profile, evaluation in various cellular models to determine its effect on downstream signaling and cell proliferation, and eventually, in vivo efficacy and safety studies. The experimental protocols outlined in this guide provide a framework for generating the necessary data to rigorously evaluate this compound and other novel JAK inhibitors.

References

Ruxolitinib Combination Therapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Ruxolitinib combination therapy with alternative approaches, supported by experimental data from recent clinical trials.

Ruxolitinib, a potent and selective inhibitor of Janus kinases (JAK) 1 and 2, has become a cornerstone in the treatment of myelofibrosis (MF) and other myeloproliferative neoplasms.[1] While it offers significant benefits in reducing spleen size and alleviating symptoms, research is actively exploring combination therapies to enhance efficacy and achieve more profound and durable responses.[2][3] This guide synthesizes findings from key clinical trials to evaluate the performance of Ruxolitinib-based combination regimens.

Performance of Ruxolitinib Combination Therapies

Recent clinical trials have demonstrated that combining Ruxolitinib with agents targeting complementary pathways can lead to improved outcomes in patients with myelofibrosis compared to Ruxolitinib monotherapy. The MANIFEST-2 and TRANSFORM-1 trials, in particular, have shown that the addition of a BET inhibitor (Pelabresib) or a BCL2 inhibitor (Navitoclax) respectively, can significantly increase the proportion of patients achieving a ≥35% reduction in spleen volume (SVR35) at 24 weeks.[4]

Myelofibrosis: Key Clinical Trial Data
Clinical TrialCombination RegimenComparatorPrimary EndpointResultReference
MANIFEST-2 Ruxolitinib + Pelabresib (BET inhibitor)Ruxolitinib + PlaceboSVR35 at Week 2465.9% vs. 35.2% (P < 0.001)[4][5][6]
TRANSFORM-1 Ruxolitinib + Navitoclax (BCL2 inhibitor)Ruxolitinib + PlaceboSVR35 at Week 2463.2% vs. 32.1% (P < 0.0001)[4]
IMPROVE-MF Ruxolitinib + Imetelstat (Telomerase inhibitor)Suboptimal response to RuxolitinibSafety and TolerabilityWell-tolerated, early signs of clinical activity[7]
CA011-023 Ruxolitinib + BMS-986158 (BET inhibitor)Second-line with FedratinibSafety and SVRManageable toxicity, robust SVR by week 24[2]
Symptom Improvement in Myelofibrosis
Clinical TrialCombination RegimenComparatorKey Secondary EndpointResultReference
MANIFEST-2 Ruxolitinib + PelabresibRuxolitinib + Placebo≥50% reduction in Total Symptom Score (TSS50) at Week 2452.3% vs. 46.3%[5]
XPORT-MF-034 Ruxolitinib + Selinexor (XPO1 inhibitor)Poor response to RuxolitinibTSS5040.91% of patients achieved TSS50[8]

Signaling Pathways and Mechanisms of Action

The rationale for combining Ruxolitinib with other targeted agents lies in the complex pathophysiology of myelofibrosis, which involves more than just the JAK-STAT pathway.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:f0 1. Binding JAK JAK Receptor:f2->JAK 2. Receptor Association JAK->JAK STAT STAT JAK->STAT 4. STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 5. Dimerization DNA Gene Transcription STAT_dimer->DNA 6. Nuclear Translocation & Gene Regulation Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition

Figure 1: Simplified JAK-STAT Signaling Pathway and Ruxolitinib's Mechanism of Action.

By inhibiting JAK1 and JAK2, Ruxolitinib blocks the phosphorylation and subsequent activation of STAT proteins, which are key mediators of cytokine signaling involved in inflammation and cell proliferation.[9]

Combination_Therapy_Rationale cluster_disease Myelofibrosis Pathogenesis cluster_therapy Combination Therapy JAK_STAT Aberrant JAK-STAT Signaling BET_pathway Epigenetic Dysregulation (BET Proteins) Apoptosis_resistance Resistance to Apoptosis (e.g., BCL2) Ruxolitinib Ruxolitinib (JAK1/2 Inhibitor) Ruxolitinib->JAK_STAT Targets Clinical_Benefit Improved Clinical Benefit Ruxolitinib->Clinical_Benefit Synergistic Effect BET_inhibitor Pelabresib (BET Inhibitor) BET_inhibitor->BET_pathway Targets BET_inhibitor->Clinical_Benefit Synergistic Effect BCL2_inhibitor Navitoclax (BCL2 Inhibitor) BCL2_inhibitor->Apoptosis_resistance Targets BCL2_inhibitor->Clinical_Benefit Synergistic Effect

Figure 2: Rationale for Ruxolitinib Combination Therapy in Myelofibrosis.

Experimental Protocols

The following protocols are based on the methodologies employed in the pivotal clinical trials of Ruxolitinib combination therapies.

MANIFEST-2 Trial (Ruxolitinib + Pelabresib)
  • Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.[6]

  • Patient Population: JAK inhibitor-naïve patients with primary or post-essential thrombocythemia/polycythemia vera myelofibrosis.[4]

  • Treatment Arms:

    • Arm 1: Oral Pelabresib (125 mg daily on days 1-14 of a 21-day cycle) plus Ruxolitinib (starting dose of 10 mg or 15 mg twice daily).[4]

    • Arm 2: Placebo plus Ruxolitinib.[4]

  • Primary Endpoint: Spleen volume reduction of ≥35% from baseline at week 24 (SVR35).[6]

  • Key Secondary Endpoints: Absolute change in Total Symptom Score (TSS) and the proportion of patients with a ≥50% reduction in TSS (TSS50) at week 24.[6]

  • Assessment Methods: Spleen volume was assessed by magnetic resonance imaging (MRI) or computed tomography (CT). Symptom scores were evaluated using the Myelofibrosis Symptom Assessment Form (MFSAF).

TRANSFORM-1 Trial (Ruxolitinib + Navitoclax)
  • Study Design: A global, phase 3, randomized, open-label trial.

  • Patient Population: JAK inhibitor-naïve patients with intermediate- or high-risk myelofibrosis.

  • Treatment Arms:

    • Arm 1: Ruxolitinib in combination with Navitoclax.

    • Arm 2: Ruxolitinib monotherapy.

  • Primary Endpoint: Spleen volume reduction of ≥35% from baseline at week 24 (SVR35).[4]

  • Assessment Methods: Spleen volume was measured by imaging (MRI or CT).

Experimental_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Patient_Screening->Randomization Arm_A Treatment Arm A (Ruxolitinib + Investigational Drug) Randomization->Arm_A Arm_B Treatment Arm B (Ruxolitinib + Placebo/Standard of Care) Randomization->Arm_B Treatment_Cycle Treatment Cycles (e.g., 21 or 28 days) Arm_A->Treatment_Cycle Arm_B->Treatment_Cycle Endpoint_Assessment Endpoint Assessment (e.g., Week 24) Treatment_Cycle->Endpoint_Assessment Safety_Monitoring Safety and Tolerability Monitoring (Adverse Events) Treatment_Cycle->Safety_Monitoring Spleen_Volume Spleen Volume Measurement (MRI/CT) Endpoint_Assessment->Spleen_Volume Symptom_Score Symptom Score Assessment (MFSAF) Endpoint_Assessment->Symptom_Score Data_Analysis Data Analysis & Efficacy Evaluation Endpoint_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis

Figure 3: General Experimental Workflow for a Ruxolitinib Combination Therapy Clinical Trial.

Safety and Tolerability

In the MANIFEST-2 trial, the combination of Pelabresib and Ruxolitinib was generally well-tolerated.[6] The most common treatment-emergent adverse events were thrombocytopenia and anemia.[6] Similarly, in the TRANSFORM-1 trial, the combination of Navitoclax and Ruxolitinib showed a manageable safety profile, with the most common grade ≥3 adverse events being thrombocytopenia, anemia, diarrhea, and neutropenia.[4]

Conclusion

The data from recent clinical trials strongly suggest that combination therapies involving Ruxolitinib hold significant promise for improving outcomes in patients with myelofibrosis. By targeting multiple pathogenic pathways, these novel regimens have the potential to induce deeper and more durable responses than Ruxolitinib monotherapy. Further investigation into these and other combination strategies is warranted to continue advancing the standard of care for this challenging disease.

References

Unraveling the Potency of Jak-IN-10: A Comparative Analysis of IC50 Values Remains Elusive

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of Janus kinase (JAK) inhibitors, a direct comparison of the half-maximal inhibitory concentration (IC50) values of a specific compound across various studies is a critical step in evaluating its potential. However, a comprehensive analysis of the JAK inhibitor known as Jak-IN-10 is currently hampered by the limited availability of public data. While this compound is cataloged by several chemical suppliers as a JAK inhibitor with potential applications in dry eye disorder research, detailed scientific publications outlining its specific IC50 values against the different JAK isoforms (JAK1, JAK2, JAK3, and TYK2) and the corresponding experimental protocols are not readily accessible in the public domain.

The Challenge of Data Scarcity

An extensive search of scientific literature and patent databases did not yield any primary studies detailing the biochemical or cellular assays used to determine the IC50 values for a compound explicitly identified as "this compound." Information from chemical suppliers is often limited and, in some instances, can present ambiguous or unverified data. This lack of peer-reviewed data makes it impossible to construct a robust and objective comparison guide that meets the necessary scientific standards.

To provide a comprehensive comparison as requested, the following specific information for this compound is essential:

  • Quantitative IC50 Values: Precise IC50 values for this compound against each of the four JAK family members (JAK1, JAK2, JAK3, and TYK2) are needed.

  • Detailed Experimental Protocols: A thorough description of the methodologies used to obtain these IC50 values is crucial for context and comparability. This includes details on the type of assay (e.g., biochemical kinase assay or cell-based assay), the specific reagents used (e.g., enzyme and substrate concentrations), and the experimental conditions (e.g., ATP concentration, incubation time, and temperature).

Without this foundational data, any attempt to compare this compound to other JAK inhibitors would be speculative and lack the scientific rigor required by the research community.

The JAK-STAT Signaling Pathway: A Therapeutic Target

JAK inhibitors exert their effects by modulating the JAK-STAT signaling pathway, a critical communication route for numerous cytokines and growth factors involved in immunity and inflammation. Understanding this pathway is fundamental to appreciating the mechanism of action of inhibitors like the conceptual this compound.

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Regulation Jak_IN_10 This compound Jak_IN_10->JAK Inhibition

Caption: The JAK-STAT signaling cascade initiated by cytokine binding.

A Typical Experimental Workflow for IC50 Determination

The determination of an IC50 value, a measure of the potency of an inhibitor, follows a standardized experimental workflow. This process is essential for comparing the efficacy of different compounds.

IC50_Workflow Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Kinase (e.g., JAK1) D Incubate Kinase, Substrate, and Inhibitor A->D B Prepare Substrate (e.g., peptide) B->D C Prepare Inhibitor (this compound) Dilutions C->D E Initiate Reaction (Add ATP) D->E F Measure Kinase Activity (e.g., Phosphorylation) E->F G Plot % Inhibition vs. Inhibitor Concentration F->G H Calculate IC50 Value G->H

Caption: A generalized workflow for determining inhibitor IC50 values.

Safety Operating Guide

Proper Disposal of Jak-IN-10: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the proper disposal of Jak-IN-10, a small molecule inhibitor of the Janus kinase (JAK) family. Due to the limited publicly available safety and environmental impact data for this compound, a cautious approach based on best practices for the disposal of potent, biologically active research compounds is mandatory.

Key Operational and Disposal Plans

The disposal of this compound, as with any laboratory chemical, must adhere to federal, state, and local regulations. It is the responsibility of the waste generator to properly characterize and dispose of chemical waste. The following procedures are based on general laboratory safety protocols and should be adapted to comply with your institution's specific guidelines and local laws.

Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste. As a potent kinase inhibitor, its impact on aquatic life and the environment is unknown but potentially hazardous.

Step-by-Step Disposal Procedure:
  • Inactivation (Optional and Expert-Dependent): For researchers with the appropriate expertise and resources, chemical inactivation of this compound can be considered. This process would involve treating the compound with a chemical agent that degrades its structure and biological activity. The choice of inactivation agent and procedure would depend on the chemical properties of this compound and should only be undertaken by qualified personnel with a thorough understanding of the reaction. Any inactivation procedure must be validated to ensure complete degradation before the resulting waste is further processed.

  • Collection of Solid Waste:

    • Collect all solid this compound waste, including unused or expired neat compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any absorbent materials used for spill cleanup.

    • Place all solid waste into a dedicated, sturdy, leak-proof hazardous waste container. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound") and any known hazard classifications.

  • Collection of Liquid Waste:

    • Solutions containing this compound should be collected in a separate, dedicated liquid hazardous waste container.

    • The container must be made of a material compatible with the solvent used (e.g., glass or polyethylene).

    • Clearly label the container as "Hazardous Waste" and list all chemical constituents, including the full name "this compound" and all solvents with their approximate concentrations.

  • Container Rinsing:

    • For empty containers that held this compound, the first one to three rinses with a suitable solvent (e.g., the solvent used to dissolve the compound) must be collected as hazardous liquid waste.[1] This is crucial for containers that held highly potent or toxic substances.

    • Subsequent rinses, if deemed non-hazardous by your institution's Environmental Health and Safety (EHS) department, may be disposed of according to standard procedures for non-hazardous chemical waste.

  • Storage:

    • Store hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.

    • Ensure that incompatible waste types are segregated to prevent accidental reactions.

  • Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[2][3] These entities are equipped to handle and transport hazardous materials for final disposal, which is typically incineration for organic compounds.[4][5]

Data Presentation

Due to the absence of specific quantitative data for this compound in the public domain, a comparative table cannot be generated. Researchers should consult any available supplier safety information and their internal EHS guidelines for specific disposal concentration limits or other quantitative measures.

Experimental Protocols

As this document provides procedural guidance for disposal, it does not cite specific experimental protocols for research applications of this compound.

Mandatory Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Neat compound, contaminated PPE, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container collect_solid Collect in Labeled Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid rinse Rinse Container (x3) Collect Rinsate as Hazardous Liquid Waste empty_container->rinse store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store rinse->store disposal Arrange for Disposal via EHS or Licensed Contractor store->disposal

This compound Disposal Workflow

References

Essential Safety and Handling Protocols for Jak-IN-10

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling novel chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of Jak-IN-10, a Janus-Associated Kinase (JAK) inhibitor. Adherence to these procedural steps is critical for minimizing exposure risks and ensuring operational integrity.

Quantitative Safety Data

While specific occupational exposure limits for this compound have not been established, the safety data for a closely related compound, JAK Inhibitor I, provides valuable guidance. The toxicological properties of this product have not been fully evaluated.[1]

Hazard CategoryNFPA RatingHMIS RatingGHS Classification
Health 00Not classified as hazardous[2]
Flammability 00Not classified as hazardous[2]
Reactivity 00Not classified as hazardous[2]

NFPA (National Fire Protection Association) and HMIS (Hazardous Materials Identification System) ratings are on a scale of 0 (minimal hazard) to 4 (severe hazard).

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling any hazardous materials to identify potential hazards and implement controls.[3] When handling this compound, the following personal protective equipment is essential to safeguard against potential exposure.[3][4]

  • Eye and Face Protection: Safety glasses with side shields or goggles are mandatory to protect from splashes.[4][5] A face shield may be necessary when there is a greater risk of splashing.

  • Respiratory Protection: While the substance is not classified as hazardous, a NIOSH-approved respirator or a fume hood should be used, especially when handling the powdered form, to prevent inhalation.[5][6][7]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are required.[6][7][8] Always inspect gloves for integrity before use and change them frequently, especially if contaminated.

    • Protective Clothing: A laboratory coat or chemical-resistant apron should be worn.[5][9] For larger quantities or in case of a significant spill risk, chemical-resistant coveralls may be appropriate.[6]

  • Footwear: Closed-toe shoes are a minimum requirement in any laboratory setting. For enhanced protection, safety footwear may be necessary.[5][9]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and compliance. The following step-by-step procedures should be followed.

Experimental Workflow: Handling this compound
  • Preparation and Planning:

    • Conduct a pre-use risk assessment for the specific experimental protocol.[3]

    • Ensure all necessary PPE is available and in good condition.[9]

    • Verify that a chemical spill kit is readily accessible.

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.[10]

  • Handling and Use:

    • Wear all required PPE before handling the compound.[8]

    • When weighing the solid form, do so within a fume hood or a ventilated balance enclosure to minimize dust inhalation.

    • For dissolution, add the solvent to the solid slowly to avoid splashing.

    • Keep containers with this compound tightly closed when not in use.[11]

  • Accidental Release Measures:

    • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Collect the absorbed material into a suitable, labeled container for hazardous waste.[12]

    • Clean the spill area thoroughly.

    • For larger spills, evacuate the area and follow emergency procedures.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.[3]

  • Waste Segregation: All materials contaminated with this compound, including excess compound, solutions, contaminated labware, and PPE, must be treated as hazardous waste.[12]

  • Containerization:

    • Collect all hazardous waste in compatible, non-leaking containers.[12][13]

    • Ensure containers are clearly labeled with "Hazardous Waste" and the chemical name.[11][14]

    • Keep waste containers closed except when adding waste.[11]

  • Disposal:

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in regular trash.

Visualized Workflow for Handling this compound

The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for this compound.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal & Cleanup cluster_spill 4. Spill Response A Conduct Risk Assessment B Gather & Inspect PPE A->B C Prepare Well-Ventilated Workspace (e.g., Fume Hood) B->C D Wear Appropriate PPE C->D E Weigh/Handle Compound D->E F Perform Experiment E->F G Store or Proceed to Disposal F->G L Assess Spill Severity F->L Spill Occurs H Segregate Contaminated Waste (PPE, Labware, Compound) G->H I Place in Labeled Hazardous Waste Container H->I J Store Waste Container Securely I->J K Arrange for EHS Pickup J->K M Small Spill: Use Spill Kit L->M Minor N Large Spill: Evacuate & Alert L->N Major O Dispose of Cleanup Materials as Hazardous Waste M->O O->I

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.